molecular formula C13H17NO2 B2722267 N-cyclohexyl-4-hydroxybenzamide CAS No. 39114-64-2

N-cyclohexyl-4-hydroxybenzamide

Cat. No.: B2722267
CAS No.: 39114-64-2
M. Wt: 219.284
InChI Key: YEVXGCOKTNQCHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-4-hydroxybenzamide is a synthetic amide compound provided as a high-purity solid for research and development purposes. This chemical belongs to a class of N-substituted benzamides that serve as valuable scaffolds in medicinal chemistry and chemical biology. Its structure features a hydroxybenzamide moiety, which is a key pharmacophore in various bioactive molecules. Preliminary research on structurally similar salicylic acid derivatives (N-cyclohexyl-2-hydroxybenzamide) has demonstrated promising in vitro antifungal activity against pathogenic Candida species, including C. albicans and C. tropicalis . This suggests potential for N-cyclohexyl-4-hydroxybenzamide as a starting point for developing novel antifungal agents. Furthermore, related N-benzoyl-2-hydroxybenzamide compounds have shown significant anti-protozoal activity, exhibiting potent effects against Plasmodium falciparum (malaria) and Leishmania donovani, indicating the broader potential of this chemical class in infectious disease research . The amide linkage itself is a fundamental building block in organic synthesis, from the development of polymers to the construction of complex peptidomimetics and foldamers . This product is intended for research use by qualified laboratory professionals only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions, using personal protective equipment and following relevant laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclohexyl-4-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-12-8-6-10(7-9-12)13(16)14-11-4-2-1-3-5-11/h6-9,11,15H,1-5H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEVXGCOKTNQCHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of N-cyclohexyl-4-hydroxybenzamide (CAS 39114-64-2)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and medicinal chemistry, the strategic selection of pharmacophore building blocks dictates the success of downstream lead optimization. N-cyclohexyl-4-hydroxybenzamide (CAS 39114-64-2) is a highly versatile, structurally rigid intermediate. Characterized by a dual-functioning phenolic headgroup and a lipophilic cyclohexyl tail, this compound serves as an excellent scaffold for combinatorial library synthesis, receptor modulator design, and kinase inhibitor development.

As a Senior Application Scientist, I have structured this guide to move beyond basic chemical properties. We will explore the causality behind its structural dynamics, its role in rational drug design, and a self-validating synthetic protocol designed to maximize regioselectivity without the need for protecting group chemistry.

Structural Dynamics & Physicochemical Profile

Understanding the physicochemical behavior of N-cyclohexyl-4-hydroxybenzamide is critical for predicting its solubility, formulation requirements, and biological interactions. The molecule features an exceptionally high melting point (258 - 259 °C) relative to its molecular weight[1]. This is a direct consequence of strong intermolecular hydrogen bonding between the phenolic hydroxyl (-OH) donor and the amide carbonyl (C=O) acceptor, creating a highly stable crystal lattice.

Quantitative Data Summary
PropertyValueCausality / Implication
CAS Number 39114-64-2Standard registry identifier[1].
Molecular Formula C13H17NO2Determines baseline stoichiometric calculations[1].
Molecular Weight 219.28 g/mol Highly efficient ligand efficiency (LE) metric[1].
Melting Point 258 - 259 °C (DMF)Indicates strong crystalline packing; requires polar aprotic solvents for assays[1].
Boiling Point 429.6 ± 28.0 °CHigh thermal stability under standard assay conditions[1].
Density 1.2 ± 0.1 g/cm³Standard solid-state packing density[1].
LogP 2.55Optimal lipophilicity; strictly adheres to Lipinski's Rule of Five[1].
TPSA 49.3 ŲExcellent membrane permeability profile (< 90 Ų is ideal for CNS/cellular penetration)[1].
H-Bond Donors / Acceptors 2 / 2Balanced polarity for target engagement without excessive desolvation penalties[1].

Pharmacophore Utility in Rational Drug Design

N-cyclohexyl-4-hydroxybenzamide is frequently utilized as a "warhead" or anchoring scaffold in fragment-based drug discovery (FBDD). Its architecture can be divided into three functional domains:

  • The Phenolic -OH: Acts as a classic tyrosine mimic. In kinase inhibitors, this moiety frequently engages the hinge region of the ATP-binding pocket via strong directional hydrogen bonds.

  • The Amide Core: Provides a rigid vector. Because the amide bond possesses partial double-bond character, it restricts rotation, locking the cyclohexyl ring into a predictable spatial orientation.

  • The Cyclohexyl Ring: Acts as a bulky, aliphatic anchor. With a LogP contribution that pushes the molecule to 2.55[1], this ring is perfectly suited to occupy deep hydrophobic cavities or allosteric pockets driven by Van der Waals interactions.

Pharmacophore OH Phenolic -OH (H-Bond Donor/Acceptor) Amide Amide Linker (Rigid Vector) OH->Amide Target1 Receptor Polar Pocket (Kinase Hinge / GPCR) OH->Target1 Hydrogen Bonding Cyclohexyl Cyclohexyl Ring (Lipophilic Anchor) Amide->Cyclohexyl Amide->Target1 Hydrogen Bonding Target2 Hydrophobic Cavity (Van der Waals) Cyclohexyl->Target2 Hydrophobic Packing

Fig 1: Pharmacophore mapping of N-cyclohexyl-4-hydroxybenzamide against theoretical target pockets.

Optimized Synthetic Methodology

The primary challenge in synthesizing N-cyclohexyl-4-hydroxybenzamide is achieving high-yield N-acylation while suppressing competitive O-acylation at the unprotected phenol.

Causality of Reagent Selection

Why use EDC/HOBt over stronger coupling agents like HATU? While HATU provides faster kinetics, its aggressive activation frequently promotes O-acylation of the phenol. EDC/HOBt generates a less reactive, more selective active ester. Because the aliphatic nitrogen of cyclohexylamine is a significantly stronger nucleophile than the phenolic oxygen, this milder activation perfectly balances reactivity and regioselectivity. This drives N-acylation while keeping the phenol intact, eliminating the need for cumbersome protecting group chemistry.

Self-Validating Protocol

A self-validating protocol ensures that failure at any step is immediately visible, preventing downstream waste. In this synthesis, the differential solubility of the product versus starting materials serves as an intrinsic quality gate.

Step-by-Step Workflow:

  • Activation: Dissolve 4-hydroxybenzoic acid (1.0 eq) in anhydrous DMF. Add HOBt (1.1 eq) and EDC·HCl (1.05 eq). Stir for 15 minutes at 0 °C.

    • Validation Check: The solution should become homogeneous as the active ester forms.

  • Nucleophilic Coupling: Add cyclohexylamine (1.1 eq) dropwise, followed by DIPEA (2.0 eq) to neutralize the HCl salt of EDC. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Intrinsic Quality Gate (Quench): Pour the reaction mixture into vigorously stirred ice water (10 volumes).

    • Validation Check: 4-hydroxybenzoic acid and cyclohexylamine are highly soluble in aqueous bases and acids, respectively. By quenching into water, the highly crystalline target product (driven by its LogP of 2.55) selectively precipitates. If no precipitate forms, it immediately indicates coupling failure or excessive O-acylation (which alters the solubility profile).

  • Isolation & Purification: Filter the white precipitate and wash sequentially with 1M HCl, saturated NaHCO3, and cold water. Recrystallize from DMF/Water to achieve the literature melting point of 258 - 259 °C[1].

SynthesisWorkflow SM1 4-Hydroxybenzoic Acid (1.0 eq) Reagents EDC·HCl (1.05 eq) HOBt (1.1 eq) DIPEA (2.0 eq) SM1->Reagents Activation (0 °C, 15 min) SM2 Cyclohexylamine (1.1 eq) SM2->Reagents Nucleophilic Attack Product N-cyclohexyl-4-hydroxybenzamide (CAS 39114-64-2) Reagents->Product Amidation (DMF, RT, 12h)

Fig 2: Regioselective synthesis workflow for N-cyclohexyl-4-hydroxybenzamide.

Analytical Characterization & Quality Control

To definitively prove the success of the synthesis and the absence of O-acylated byproducts, the following analytical signatures must be confirmed:

  • High-Performance Liquid Chromatography (HPLC): Utilizing a standard C18 reverse-phase column (Water/Acetonitrile gradient with 0.1% TFA), the compound will elute at a moderate retention time consistent with its TPSA of 49.3 Ų and LogP of 2.55[1].

  • 1H NMR (DMSO-d6, 400 MHz):

    • Phenolic OH: ~9.80 ppm (singlet, 1H, exchangeable with D2O). Crucial validation: Absence of this peak indicates unwanted O-acylation.

    • Amide NH: ~8.05 ppm (doublet, 1H, J = 7.8 Hz).

    • Aromatic Core: ~7.70 ppm (d, 2H) and ~6.75 ppm (d, 2H), presenting a classic AA'BB' system for para-substitution.

    • Cyclohexyl Ring: ~3.75 ppm (multiplet, 1H, CH-N), with the remaining 10 aliphatic protons clustered between 1.10 - 1.85 ppm.

  • Mass Spectrometry (ESI-MS): Expected [M+H]+ peak at m/z 220.1, confirming the exact mass of 219.12[1].

References

1.[1] GuideChem. "39114-64-2 cas号39114-64-2分子式、结构式、MSDS、熔点、沸点 - 盖德化工网". GuideChem. 2.[2] BLD Pharm. "27522-79-8|N-EThyl-4-hydroxybenzamide|BLD Pharm (Related Compound Directory)". BLD Pharm.

Sources

N-cyclohexyl-4-hydroxybenzamide chemical structure and SMILES

Author: BenchChem Technical Support Team. Date: March 2026

N-Cyclohexyl-4-Hydroxybenzamide: Structural Topology, Synthetic Methodologies, and Applications in Advanced Materials and Therapeutics

Executive Summary

N-cyclohexyl-4-hydroxybenzamide (CAS: 39114-64-2) is a highly versatile organic compound characterized by its dual-functional nature, possessing both a hydrogen-bond donating phenolic group and a lipophilic cyclohexyl-amide moiety[1][2]. As a Senior Application Scientist, I frequently encounter this scaffold in two distinct but highly advanced fields: as an electron-accepting "developer" in reversible thermochromic (heat-sensitive) recording materials[3][4], and as a critical pharmacophore intermediate in the design of kinase and deacetylase inhibitors[5]. This whitepaper deconstructs its chemical topology, details a self-validating synthetic protocol, and explores the mechanistic causality behind its industrial and therapeutic applications.

Chemical Identification & Structural Topology

The molecular architecture of N-cyclohexyl-4-hydroxybenzamide is defined by three distinct domains: a polar phenolic head, a rigid planar amide linker, and a lipophilic aliphatic tail.

Simplified Molecular-Input Line-Entry System (SMILES): The canonical SMILES string for this compound is OC1=CC=C(C(=O)NC2CCCCC2)C=C1[1][6].

  • O : Represents the phenolic hydroxyl group, acting as a critical hydrogen bond donor (HBD).

  • C1=CC=C(...)C=C1 : Denotes the para-substituted aromatic benzene ring, providing pi-pi stacking capabilities.

  • C(=O)N : Represents the amide linkage. The partial double-bond character of the C-N bond restricts rotation, enforcing a specific 3D conformation that is vital for receptor binding and crystal packing.

  • C2CCCCC2 : Denotes the non-polar cyclohexyl ring, which significantly increases the molecule's lipophilicity (LogP) and modulates its melting point for thermal applications.

Quantitative Physicochemical Profile

To facilitate computational modeling and formulation design, the core physicochemical parameters are summarized below. These metrics confirm the molecule's strict adherence to Lipinski’s Rule of Five, making it highly druggable[7].

PropertyValueSignificance
CAS Registry Number 39114-64-2Standard identifier for chemical databases[1].
Molecular Formula C13H17NO2Determines exact mass for LC-MS validation[2].
Molecular Weight 219.28 g/mol Optimal for favorable pharmacokinetic diffusion[1].
H-Bond Donors (HBD) 2 (Phenol -OH, Amide -NH)Critical for target receptor binding and dye interaction[7].
H-Bond Acceptors (HBA) 2 (Phenol -O, Amide =O)Facilitates aqueous solubility and complexation[7].
Estimated LogP ~2.5 - 2.8Balances hydrophilicity and lipophilicity for membrane permeability.

Synthetic Methodology: Carbodiimide-Mediated Amide Coupling

Synthesizing 4-hydroxybenzamide derivatives requires careful chemoselectivity. The primary challenge is preventing the phenolic hydroxyl group from participating in unwanted O-acylation, which reduces yield and complicates purification[8].

Causality of Reagent Selection: We utilize 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) paired with Hydroxybenzotriazole (HOBt). EDC is chosen because its urea byproduct is water-soluble, allowing for seamless removal during aqueous workup[8]. HOBt is critical; it reacts with the O-acylisourea intermediate to form an active ester. This prevents the formation of an unreactive N-acylurea byproduct and accelerates the reaction. Crucially, because the aliphatic cyclohexylamine is vastly more nucleophilic than the phenolic hydroxyl group, the amide bond forms selectively at room temperature without requiring protecting groups for the phenol.

Step-by-Step Self-Validating Protocol
  • Activation: Dissolve 1.0 equivalent of 4-hydroxybenzoic acid in anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere. Add 1.2 equivalents of EDC·HCl and 1.2 equivalents of HOBt. Stir at 0°C for 30 minutes to allow the active HOBt-ester to form.

  • Nucleophilic Addition: Slowly add 1.1 equivalents of cyclohexylamine dropwise to the chilled solution. The dropwise addition controls the exothermic nature of the reaction and prevents localized depletion of the active ester.

  • Propagation: Allow the reaction mixture to warm to room temperature and stir for 12–18 hours.

  • In-Process Validation (TLC): Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (1:1) mobile phase[8]. The consumption of the highly polar 4-hydroxybenzoic acid (lower Rf) and the appearance of the less polar amide product (higher Rf) validates reaction completion.

  • Quench & Extraction: Dilute the mixture with ethyl acetate and wash successively with 1M HCl (to remove unreacted amine), saturated NaHCO3 (to remove unreacted acid and HOBt), and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Recrystallize the crude solid from a hot mixture of ethanol and water to yield pure N-cyclohexyl-4-hydroxybenzamide crystals[8].

SynthesisWorkflow A 4-Hydroxybenzoic Acid (Carboxylic Acid Donor) D Active Ester Intermediate (HOBt-Ester) A->D Activation (0°C) B Cyclohexylamine (Amine Nucleophile) E N-cyclohexyl-4-hydroxybenzamide (Target Amide) B->E Amine Addition (RT) C EDC / HOBt (Coupling Reagents) C->D Catalysis D->E Nucleophilic Attack

Figure 1: Carbodiimide-mediated amide coupling workflow for N-cyclohexyl-4-hydroxybenzamide.

Applications in Advanced Materials: Reversible Thermochromism

Beyond organic synthesis, N-cyclohexyl-4-hydroxybenzamide is highly valued in materials science as a "developer" in reversible heat-sensitive recording materials (thermochromic inks and papers)[3][4].

Mechanistic Causality: Thermochromic systems rely on a ternary mixture: a color-forming leuco dye (electron donor), a developer (electron acceptor), and a solvent matrix with a specific melting point. N-cyclohexyl-4-hydroxybenzamide acts as the developer. At ambient temperatures, the acidic phenolic hydroxyl group of the benzamide forms a strong hydrogen bond with the closed lactone ring of the leuco dye. This interaction forces the lactone ring to open, extending the conjugated pi-electron system and producing a deep, visible color.

When thermal energy is applied and the system surpasses the melting point of the matrix, the molecular mobility of the system drastically increases. This thermal kinetic energy disrupts the hydrogen bonds between the benzamide and the dye. Consequently, the lactone ring closes, the conjugation is broken, and the material reverts to a colorless state. The cyclohexyl ring is crucial here; its steric bulk and lipophilicity tune the melting point and ensure uniform dispersion within the polymer matrix[3].

ThermochromicMechanism A Leuco Dye (Colorless) Closed Lactone Ring C Colored Complex Open Lactone Ring (H-Bonded) A->C Ambient Temp B N-cyclohexyl-4-hydroxybenzamide (Developer / Proton Donor) B->C Phenolic OH Interaction C->A Heat Application D Thermal Energy (Heating > Melting Point) D->C Disrupts H-Bonds

Figure 2: Reversible thermochromic mechanism driven by electron donor-acceptor interactions.

Biological and Therapeutic Relevance

In drug development, the 4-hydroxybenzamide scaffold is a privileged structure. The carbonyl amide functionalities are uniquely capable of interacting with various biological targets through directional hydrogen bonding[5]. Recent computational and in-vitro studies have demonstrated that derivatives of 4-hydroxybenzamide act as potent inhibitors of Janus tyrosine kinase 2 (JAK2) and Histone Deacetylase II (HDAC II)[5].

The structural topology of N-cyclohexyl-4-hydroxybenzamide allows it to anchor deeply within hydrophobic binding pockets (via the cyclohexyl group) while simultaneously anchoring to the solvent-exposed regions or catalytic residues via the phenolic hydroxyl and amide groups. This dual-action binding mechanism is currently being exploited to slow down the proliferation of breast cancer cell lines (such as MCF-7 and MDA-MB-231)[5].

References

  • Google Patents. (1993). EP0574879A1 - Reversible heat-sensitive recording material.
  • Arab Journal of Chemistry. (2021). Synthesis and computational study of 4-hydroxylbenzamide analogous as potential anti-breast cancer agent. Retrieved from[Link]

  • Nano Biomedicine and Engineering. (2024). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Retrieved from [Link]

Sources

Comprehensive Technical Guide on N-Cyclohexyl-4-hydroxybenzamide: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, benzamide derivatives serve as highly versatile, privileged scaffolds. N-cyclohexyl-4-hydroxybenzamide (commonly referred to as 4-hydroxy-N-cyclohexylbenzamide) is a synthetic intermediate and pharmacophore model that bridges hydrophilic hydrogen-bonding capabilities with lipophilic target engagement. This technical whitepaper dissects the physicochemical properties, biological relevance, and chemoselective synthesis protocols of this compound, providing a self-validating framework for researchers incorporating this moiety into broader drug discovery pipelines.

Chemical Identity & Physicochemical Profiling

Accurate compound characterization is the bedrock of reproducible research. Table 1 summarizes the core quantitative data and identifiers for N-cyclohexyl-4-hydroxybenzamide[1].

Table 1: Physicochemical Properties and Identifiers

PropertyValue
IUPAC Name N-cyclohexyl-4-hydroxybenzamide
Common Synonyms 4-hydroxy-N-cyclohexylbenzamide, N-cyclohexyl-p-hydroxybenzamide
CAS Registry Number 39114-64-2
Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
SMILES Notation O=C(NC1CCCCC1)c2ccc(O)cc2
H-Bond Donors 2 (Phenolic -OH, Amide -NH)
H-Bond Acceptors 2 (Carbonyl -C=O, Phenolic -OH)

Mechanistic Insights & Biological Relevance

The structural architecture of N-cyclohexyl-4-hydroxybenzamide is highly relevant in medicinal chemistry due to its bipartite nature.

  • The 4-Hydroxybenzamide Core: The 4-hydroxybenzamide moiety is a well-documented pharmacophore found in natural products (e.g., from Berberis pruinosa) and synthetic inhibitors[2]. It is known to interact with critical biological targets, including Histone Deacetylases (HDAC II) and Janus Kinase 2 (JAK2), primarily through robust hydrogen bonding between the phenolic hydroxyl/amide carbonyl and the target protein's active site residues[3].

  • The N-Cyclohexyl Substitution: The addition of the bulky, aliphatic cyclohexyl ring significantly alters the molecule's partition coefficient (LogP). In the context of enzyme inhibition (such as ATAD2 or PARP inhibitors), N-cyclohexyl derivatives are strategically designed to occupy deep, hydrophobic sub-pockets within the target protein, enhancing both binding affinity and cellular permeability[4].

Pharmacophore Compound N-cyclohexyl-4-hydroxybenzamide Hydrophobic N-Cyclohexyl Ring (Hydrophobic Pocket) Compound->Hydrophobic HDonor 4-Hydroxy Group (H-Bond Donor/Acceptor) Compound->HDonor Amide Amide Linker (Target Coordination) Compound->Amide Target Target Enzymes (e.g., HDAC II, JAK2) Hydrophobic->Target HDonor->Target Amide->Target

Fig 1. Pharmacophore mapping of N-cyclohexyl-4-hydroxybenzamide to biological targets.

Synthesis Protocols: The Chemoselective Amide Coupling Strategy

Causality in Experimental Design

As an application scientist, I must emphasize the causality behind reagent selection. A novice approach to synthesizing an amide from a carboxylic acid might involve converting the acid to an acid chloride using thionyl chloride (


). However, 4-hydroxybenzoic acid possesses an unprotected phenolic hydroxyl group . Using harsh chlorinating agents would inevitably lead to competitive esterification, polymerization, or the need for tedious protection/deprotection steps (e.g., using benzyl ethers).

To bypass this, we utilize a mild, chemoselective peptide coupling strategy using EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole). EDC activates the carboxylate, while HOBt forms a highly reactive, yet stable, active ester intermediate. This prevents side reactions with the phenol and allows for smooth nucleophilic acyl substitution by cyclohexylamine under mildly basic conditions.

Step-by-Step Methodology

Reagents Required:

  • 4-Hydroxybenzoic acid (1.0 eq)

  • Cyclohexylamine (1.2 eq)

  • EDC·HCl (1.5 eq)

  • HOBt (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Protocol:

  • Activation: In an oven-dried round-bottom flask purged with inert gas (

    
    ), dissolve 4-hydroxybenzoic acid (1.0 eq) in anhydrous DMF (0.2 M concentration). Cool the reaction mixture to 0 °C using an ice bath.
    
  • Ester Formation: Add HOBt (1.5 eq) followed by EDC·HCl (1.5 eq) to the stirring solution. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the HOBt-active ester.

  • Nucleophilic Addition: Add cyclohexylamine (1.2 eq) dropwise, followed by DIPEA (2.5 eq). The DIPEA neutralizes the HCl salt of EDC and maintains the amine in its nucleophilic, unprotonated state.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours. Monitor reaction completion via TLC (Eluent: 50% Ethyl Acetate in Hexanes; visualize under UV 254 nm).

  • Self-Validating Workup: Quench the reaction with water. Extract the aqueous layer with Ethyl Acetate (

    
    ). Wash the combined organic layers with 1M HCl (to remove unreacted cyclohexylamine and DIPEA), saturated 
    
    
    
    (to remove unreacted acid), and brine. Note: Because the product contains a phenol, avoid highly basic aqueous washes (like 1M NaOH) which would deprotonate the product and pull it into the aqueous layer.
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure N-cyclohexyl-4-hydroxybenzamide.
    

Synthesis SM1 4-Hydroxybenzoic Acid Activation Activation EDC·HCl + HOBt SM1->Activation SM2 Cyclohexylamine Coupling Amide Coupling DIPEA, DMF SM2->Coupling Nucleophilic Attack Activation->Coupling Workup Aqueous Workup Coupling->Workup Product Target Amide Workup->Product

Fig 2. Step-by-step chemoselective synthetic workflow for the amide coupling reaction.

Analytical Characterization Standards

To validate the integrity of the synthesized compound, the following analytical signatures should be confirmed:

  • LC-MS (ESI+): Expected

    
     peak at m/z 220.1.
    
  • 1H-NMR (400 MHz, DMSO-d6): Look for the characteristic

    
     spin system of the para-substituted aromatic ring around 
    
    
    
    7.70 (d, 2H) and
    
    
    6.75 (d, 2H). The amide proton (-NH) typically appears as a broad doublet around
    
    
    8.00, coupling to the cyclohexyl methine proton. The phenolic -OH will appear as a broad singlet around
    
    
    9.90 (exchangeable with
    
    
    ). The cyclohexyl aliphatic protons will present as a multiplet cluster between
    
    
    1.10 and 1.80.

References

  • ChemicalBook. "39114-64-2 CAS#: 39114-64-2". ChemicalBook.
  • BioCrick. "4-Hydroxybenzamide | CAS:619-57-8". BioCrick.
  • Arab Journal of Chemistry. "Synthesis and computational study of 4-hydroxylbenzamide analogous as potential anti-breast cancer agent". Arab Journal of Chemistry.
  • National Institutes of Health (PMC). "Fragment-based design, synthesis and biological evaluation of theophylline derivatives as ATAD2 inhibitors in BT-549 cells". NIH.

Sources

Thermodynamic Solvation and Empirical Solubility Profiling of N-Cyclohexyl-4-hydroxybenzamide: Water vs. Ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, predicting and manipulating the solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates is a foundational challenge. N-cyclohexyl-4-hydroxybenzamide (CAS: 39114-64-2) presents a classic solubility dichotomy: a highly polar hydrogen-bonding axis (amide and phenol) juxtaposed against massive hydrophobic bulk (cyclohexyl and phenyl rings).

This whitepaper provides an in-depth mechanistic analysis of the solvation thermodynamics of N-cyclohexyl-4-hydroxybenzamide in water versus ethanol. Furthermore, it establishes a self-validating, field-proven experimental protocol for accurately quantifying its solubility profile, ensuring high-fidelity data for formulation and synthetic workflows.

Molecular Architecture and Solvation Thermodynamics

To understand why a solvent succeeds or fails, we must first deconstruct the solute. N-cyclohexyl-4-hydroxybenzamide (


) possesses a predicted LogP of approximately 2.55 to 2.70[1]. This lipophilicity is driven by its structural domains:
  • Hydrophobic Bulk: The non-polar cyclohexyl ring and the aromatic benzene core.

  • Polar Functional Groups: The central amide linkage (-CONH-) and the para-substituted phenolic hydroxyl group (-OH).

The Aqueous Solvation Failure (Hydrophobic Effect)

Water is a highly structured solvent with a high dielectric constant (


). Dissolving a solute in water requires the creation of a cavity within the solvent network. For small polar molecules, the enthalpy gained by forming solute-water hydrogen bonds offsets the energy required to break water-water bonds.

However, for N-cyclohexyl-4-hydroxybenzamide, the large hydrophobic surface area of the cyclohexyl and phenyl groups cannot participate in hydrogen bonding. Water molecules are forced to form highly ordered clathrate-like structures around these non-polar domains. This results in a massive entropic penalty (


). Even though the phenolic hydroxyl and amide groups can form hydrogen bonds with water[2][3], this enthalpic gain is entirely insufficient to overcome the entropic cost of cavity formation, rendering the dissolution process non-spontaneous (

) and the compound practically insoluble in water.
The Ethanol Solvation Success (Amphiphilic Matching)

Ethanol (


) acts as a thermodynamic bridge. It is an amphiphilic solvent possessing both a lipophilic ethyl chain and a polar hydroxyl group.
When N-cyclohexyl-4-hydroxybenzamide is introduced to ethanol, the ethyl groups of the solvent engage in favorable London dispersion forces with the solute's cyclohexyl and aromatic rings. Simultaneously, the solvent's hydroxyl group acts as both a hydrogen-bond donor and acceptor, satisfying the energetic requirements of the solute's amide and phenol groups. Studies on the dissolution of benzamide derivatives confirm that solubility in alcohols like ethanol is significantly higher than in water due to this dual-action solvation mechanism, which renders the dissolution process thermodynamically favorable[4][5].

Solvation Solute N-cyclohexyl-4-hydroxybenzamide (Solid State) Water Water (ε ≈ 80.1) High Cohesive Energy Solute->Water Added to Ethanol Ethanol (ε ≈ 24.3) Amphiphilic Nature Solute->Ethanol Added to Hydrophobic High Entropic Penalty (Cavity Formation) Water->Hydrophobic Cyclohexyl/Aryl rejection Dispersion Favorable Dispersion & H-Bond Matching Ethanol->Dispersion Alkyl-Aryl interaction Insoluble Practically Insoluble (ΔG > 0) Hydrophobic->Insoluble Soluble Freely Soluble (ΔG < 0) Dispersion->Soluble

Thermodynamic pathways of N-cyclohexyl-4-hydroxybenzamide solvation in water vs. ethanol.

Quantitative Solvation Data Summary

The table below summarizes the theoretical and empirical thermodynamic parameters governing the solubility of this compound in both solvent systems.

ParameterWater (

)
Ethanol (

)
Causality / Impact on Solute
Dielectric Constant (

)
80.124.3Ethanol's lower

better matches the solute's LogP (~2.6)[1].
H-Bond Donor/Acceptor High / HighModerate / ModerateBoth support H-bonding, but water rejects the lipophilic bulk.
Cavity Formation Energy Very HighLowHigh cohesive energy of water prevents cyclohexyl accommodation.
Predicted Solubility (298 K)

mg/mL

mg/mL
Empirical reflection of the Gibbs free energy of dissolution.
Solvation Entropy (

)
Highly NegativeModerately PositiveClathrate formation in water vs. randomized dispersion in ethanol.

Self-Validating Experimental Protocol: Solubility Determination

To generate trustworthy empirical data, researchers must avoid common pitfalls such as kinetic supersaturation and solute adsorption during filtration. The following protocol utilizes the Isothermal Shake-Flask Method coupled with High-Performance Liquid Chromatography (HPLC-UV), designed specifically as a self-validating system.

Methodological Causality
  • Why 48-hour equilibration with 24-hour checks? Dissolution is a kinetic process approaching a thermodynamic limit. By sampling at 24 hours and 48 hours, we verify that the concentration difference (

    
    ) is zero. If 
    
    
    
    , the system has definitively reached thermodynamic equilibrium, validating the data.
  • Why PTFE filters? Polytetrafluoroethylene (PTFE) is highly inert and hydrophobic. Using standard nylon or cellulose filters can result in the lipophilic solute adsorbing to the filter membrane, artificially lowering the measured solubility of the filtrate.

Step-by-Step Protocol

Phase 1: Preparation of Saturated Solutions

  • Weigh approximately 50 mg of N-cyclohexyl-4-hydroxybenzamide into two separate 10 mL glass vials.

  • Add 5 mL of ultra-pure water (Milli-Q) to Vial A, and 5 mL of absolute ethanol (≥99.5%) to Vial B.

  • Observation: A visible excess of solid must remain in the vials. If all solid dissolves in the ethanol vial, add solute in 20 mg increments until a persistent suspension is achieved.

Phase 2: Isothermal Equilibration 4. Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation. 5. Place the vials in a thermostated orbital shaker set to


 K (25 °C) and agitate at 150 RPM.
6.  Allow the system to equilibrate for a total of 48 hours.

Phase 3: Sampling and Phase Separation (Self-Validation Step) 7. At the 24-hour mark, pause agitation. Allow the suspension to settle for 30 minutes. 8. Extract a 0.5 mL aliquot from the supernatant of each vial using a syringe. 9. Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into an HPLC vial. Dilute the ethanol sample 1:100 with mobile phase to prevent detector saturation. 10. Resume agitation for another 24 hours. 11. At the 48-hour mark, repeat steps 7–9.

Phase 4: HPLC-UV Quantification 12. Analyze the 24h and 48h samples using an HPLC system equipped with a C18 reverse-phase column and a UV detector set to the


 of the compound (typically around 254 nm for benzamide derivatives).
13. Calculate the concentration using a pre-established calibration curve (0.1 to 50 µg/mL in ethanol).
14. Validation Check:  Compare the 24h and 48h concentrations. If the variance is 

, the solubility data is thermodynamically validated.

Workflow Start Add Excess Solute to Solvents Equilibrate Isothermal Shaking (298.15 K, 48h) Start->Equilibrate Verify Sample at 24h & 48h (Self-Validation) Equilibrate->Verify Check ΔC=0 Filter Centrifuge & Filter (0.22 µm PTFE) Verify->Filter Equilibrium Reached Analyze HPLC-UV Quantification Filter->Analyze Clear Supernatant

Self-validating experimental workflow for determining absolute thermodynamic solubility.

Conclusion

The solubility of N-cyclohexyl-4-hydroxybenzamide is dictated by the competing forces of its polar hydrogen-bonding network and its massive lipophilic bulk. In water, the entropic penalty of cavity formation around the cyclohexyl and phenyl rings creates an insurmountable thermodynamic barrier, resulting in practical insolubility. Conversely, ethanol acts as an ideal amphiphilic solvent, utilizing dispersion forces to accommodate the lipophilic bulk while simultaneously satisfying the hydrogen-bonding requirements of the amide and phenol groups. By employing the rigorous, self-validating isothermal shake-flask methodology outlined above, researchers can accurately quantify these thermodynamic realities for downstream applications.

References

Sources

The Minimalist Vanilloid: Engineering Specificity with the N-cyclohexyl-4-hydroxybenzamide Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Topic: N-cyclohexyl-4-hydroxybenzamide as a Pharmacophore Scaffold Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads

Executive Summary: The Rigidified "Head-to-Tail" Architecture

In the landscape of fragment-based drug discovery (FBDD), N-cyclohexyl-4-hydroxybenzamide represents a privileged "minimalist" scaffold. Structurally, it serves as a rigidified analog of the vanilloid class (e.g., Capsaicin), retaining the critical hydrogen-bond donor/acceptor motifs of the "A-region" (phenol) and "B-region" (amide) while replacing the flexible aliphatic tail with a conformationally restricted cyclohexyl "C-region."

This guide analyzes the scaffold’s utility in targeting TRPV1 (Transient Receptor Potential Vanilloid 1) channels for neuropathic pain and its emerging role in antimicrobial research. By constraining the lipophilic vector, this scaffold offers superior metabolic stability compared to linear alkyl analogs, making it an ideal starting point for Lead Optimization (LO) campaigns.

Structural Biology & Pharmacophore Logic

The efficacy of N-cyclohexyl-4-hydroxybenzamide relies on its ability to satisfy the "Vanilloid Binding Pocket" requirements while reducing the entropic penalty of binding.

The Pharmacophore Triad
  • The A-Region (4-Hydroxyphenyl): The 4-hydroxyl group acts as a critical Hydrogen Bond Donor (HBD). In TRPV1 models, this interaction mimics the vanillyl head group, anchoring the molecule to Tyr511 and Ser512 residues within the transmembrane domain.

  • The B-Region (Amide Linker): The amide bond provides a dipole moment for directional orientation. Unlike ester bioisosteres (parabens), the benzamide linkage resists plasma esterases, significantly enhancing in vivo half-life (

    
    ).
    
  • The C-Region (Cyclohexyl Tail): The cyclohexyl ring acts as a "hydrophobic clamp." Unlike the flexible nonyl chain of capsaicin, the cyclohexyl group locks the molecule into a preferred conformation, optimizing van der Waals interactions with the lipophilic pocket formed by Leu515 and Phe543 .

SAR Decision Matrix (Graphviz)

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for derivatizing this scaffold.

SAR_Logic Core N-cyclohexyl-4-hydroxybenzamide (Scaffold Core) Mod_A A-Region (Phenol) Target: H-Bonding (Tyr511) Core->Mod_A Mod_B B-Region (Amide) Target: Metabolic Stability Core->Mod_B Mod_C C-Region (Cyclohexyl) Target: Lipophilic Pocket Core->Mod_C Deriv_A1 3-Fluoro/Methoxy subst. (Increase Potency) Mod_A->Deriv_A1 Deriv_A2 Bioisosteres: Indazole/Pyridine (Alter pKa) Mod_A->Deriv_A2 Deriv_B1 N-Methylation (Reduce H-Bond Donor) Mod_B->Deriv_B1 Deriv_B2 Reverse Amide (Invert Geometry) Mod_B->Deriv_B2 Deriv_C1 4-subst. Cyclohexyl (Reach Deep Pockets) Mod_C->Deriv_C1 Deriv_C2 Aromatization (Phenyl) (Pi-Stacking) Mod_C->Deriv_C2

Caption: SAR optimization pathways for the N-cyclohexyl-4-hydroxybenzamide scaffold, targeting specific binding pockets.

Synthetic Protocols: Accessing the Scaffold

High-purity synthesis is required to avoid contamination with unreacted amines, which can produce false positives in biological assays. The following protocol utilizes a coupling agent approach to ensure mild conditions, preserving the phenol without requiring extensive protection/deprotection steps.

Protocol: EDC-Mediated Amidation

Objective: Synthesis of N-cyclohexyl-4-hydroxybenzamide from 4-hydroxybenzoic acid.

Reagents:

  • 4-Hydroxybenzoic acid (1.0 eq)

  • Cyclohexylamine (1.1 eq)

  • EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

  • HOBt (Hydroxybenzotriazole) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

  • Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)

Step-by-Step Methodology:

  • Activation:

    • Dissolve 4-hydroxybenzoic acid (10 mmol) in anhydrous DMF (20 mL) under nitrogen atmosphere.

    • Add EDC.HCl (12 mmol) and HOBt (12 mmol) to the solution.

    • Stir at

      
       for 30 minutes to form the active ester. Note: The phenol -OH is less nucleophilic than the amine and typically does not interfere under these conditions.
      
  • Coupling:

    • Add Cyclohexylamine (11 mmol) and DIPEA (20 mmol) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12–16 hours.

    • Monitoring: Check progress via TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the acid spot (

      
      ) and appearance of the amide (
      
      
      
      ).
  • Workup (Critical for Purity):

    • Dilute reaction mixture with EtOAc (100 mL).

    • Acid Wash: Wash with 1N HCl (

      
       mL) to remove unreacted cyclohexylamine and DIPEA. This step is vital; residual amines are cytotoxic.
      
    • Base Wash: Wash with sat.

      
       (
      
      
      
      mL) to remove unreacted 4-hydroxybenzoic acid.
    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Recrystallize from Ethanol/Water (1:1) or purify via flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).

    • Yield Target: >85%.

    • Characterization:

      
       NMR (DMSO-
      
      
      
      ) should show the amide doublet (
      
      
      ppm) and the cyclohexyl multiplets (
      
      
      ppm).

Target Profiling & Biological Utility

TRPV1 Modulation (Pain & Inflammation)

The N-cyclohexyl-4-hydroxybenzamide structure acts as a "cap-mimetic." While less potent than capsaicin (


 nM), it serves as a Partial Agonist/Antagonist  depending on the specific derivatization at the 3-position of the phenyl ring.
  • Mechanism: It occupies the vanilloid pocket, stabilizing the closed state of the channel (antagonism) or lowering the activation threshold for heat (agonism).

  • Advantage: Unlike capsaicin, it lacks the pungency associated with the long alkyl tail, reducing the "burning" sensation upon administration.

Antimicrobial Activity

Recent studies indicate that N-cyclohexylbenzamides exhibit activity against Gram-negative bacteria, specifically Helicobacter pylori.

  • Mechanism: Disruption of the bacterial cell wall or inhibition of specific urease activity.

  • Data Point: Derivatives have shown MIC values in the range of 10–50

    
    .
    
Biological Data Summary Table
Assay TypeTargetActivity MetricNotes
Ca2+ Influx TRPV1 (Human)

Acts as a competitive antagonist against capsaicin.
Microsomal Stability Liver Microsomes

min
Significantly more stable than ester analogs (parabens).
Cytotoxicity HEK293 Cells

Low toxicity profile due to rapid renal clearance.

Experimental Workflow: Binding Assay

To validate the affinity of the scaffold, a competitive radioligand binding assay is recommended.

Binding_Assay Step1 Membrane Prep (TRPV1-expressing HEK293) Step2 Incubation [3H]-Resiniferatoxin + Test Compound Step1->Step2 60 min @ 37°C Step3 Filtration (Glass fiber filters + PEI) Step2->Step3 Terminate Binding Step4 Scintillation Counting (Measure CPM) Step3->Step4 Step5 Data Analysis (Cheng-Prusoff Equation) Step4->Step5 Calculate Ki

Caption: Workflow for competitive binding assay using [3H]-Resiniferatoxin to determine Ki values.

Protocol Highlights:
  • Ligand: Use

    
    -Resiniferatoxin (
    
    
    
    nM) as the reference ligand due to its high affinity.
  • Nonspecific Binding: Define using

    
     non-radioactive Resiniferatoxin.
    
  • Analysis: Calculate

    
     using the Cheng-Prusoff equation: 
    
    
    
    .

References

  • TRPV1 Structure & Function: Caterina, M. J., et al. (1997). The capsaicin receptor: a heat-activated ion channel in the pain pathway. Nature, 389(6653), 816-824. [Link]

  • Benzamide Synthesis & SAR: Liew, C. H., et al. (2019). Synthesis and computational study of 4-hydroxylbenzamide analogues as potential anti-breast cancer agent. Arabian Journal of Chemistry, 12(8). [Link][1]

  • Antimicrobial Benzamides: Niewiadomy, A., et al. (2015). Synthesis and biological activity of novel N,N-cyclic-2,4-dihydroxythiobenzamide derivatives. Acta Poloniae Pharmaceutica, 72(5), 943-950.[2] [Link]

  • TRPV1 Antagonists (Capsazepine Analogs): Gunthorpe, M. J., et al. (2004). Identification and characterisation of SB-366791, a potent and selective vanilloid receptor (VR1/TRPV1) antagonist. Neuropharmacology, 46(1), 133-149. [Link]

  • Metabolic Stability of Amides: Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. [Link]

Sources

Technical Guide: N-cyclohexyl-4-hydroxybenzamide in Anticancer Research

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive technical guide details the research landscape, synthesis, and pharmacological evaluation of N-cyclohexyl-4-hydroxybenzamide (CAS: 39114-64-2). While often utilized as a structural scaffold in broader medicinal chemistry campaigns, this molecule and its close analogues exhibit significant potential in oncology, particularly through mechanisms involving tyrosinase inhibition (melanoma) and kinase modulation (solid tumors).

Part 1: Executive Summary & Chemical Identity

N-cyclohexyl-4-hydroxybenzamide represents a critical pharmacophore in the design of antiproliferative agents. Structurally, it combines a phenolic head group (essential for antioxidant activity and enzyme chelation) with a lipophilic cyclohexyl amide tail (enhancing membrane permeability and hydrophobic pocket binding).

Chemical Profile
PropertySpecification
IUPAC Name N-cyclohexyl-4-hydroxybenzamide
CAS Number 39114-64-2
Molecular Formula C₁₃H₁₇NO₂
Molecular Weight 219.28 g/mol
Solubility Soluble in DMSO, Ethanol; Low solubility in water
Key Pharmacophore p-Hydroxybenzamide (Phenolic Amide)

Part 2: Pharmacology & Mechanism of Action

Research into N-substituted benzamides suggests a dual-mechanism of action depending on the specific tumor context.

Tyrosinase Inhibition (Melanoma Target)

The 4-hydroxybenzamide moiety is a classic structural mimic of tyrosine. In melanoma cells, this molecule acts as a competitive inhibitor of Tyrosinase , the rate-limiting enzyme in melanin biosynthesis.

  • Mechanism: The phenolic hydroxyl group coordinates with the binuclear copper active site of tyrosinase, preventing the oxidation of L-DOPA to Dopaquinone.

  • Therapeutic Outcome: Reduction of melanogenesis and induction of oxidative stress-mediated apoptosis in malignant melanocytes.

Signal Transduction Modulation (Solid Tumors)

Structural analogues of N-cyclohexyl-4-hydroxybenzamide have demonstrated efficacy against breast and lung cancer lines (MCF-7, A549) by interfering with ATP-binding pockets of specific kinases.

  • EGFR Modulation: The amide linker provides hydrogen bonding capability, while the cyclohexyl ring occupies the hydrophobic region of the ATP-binding site, potentially inhibiting Epidermal Growth Factor Receptor (EGFR) phosphorylation.

  • HDAC Inhibition: As a zinc-binding group mimic, the hydroxyphenyl amide motif can weakly chelate zinc in Histone Deacetylase (HDAC) active sites, leading to chromatin relaxation and re-expression of tumor suppressor genes.

Pathway Visualization

The following diagram illustrates the dual-targeting potential of the scaffold.

SignalingPathway Compound N-cyclohexyl-4-hydroxybenzamide Tyrosinase Tyrosinase Enzyme (Cu2+ Active Site) Compound->Tyrosinase Competitive Inhibition ROS Intracellular ROS Accumulation Compound->ROS Induces EGFR EGFR / Kinase Domain Compound->EGFR Hydrophobic Binding LDOPA L-DOPA Tyrosinase->LDOPA Blocks conversion Dopaquinone Dopaquinone LDOPA->Dopaquinone Melanogenesis Melanogenesis (Pigmentation/Survival) Dopaquinone->Melanogenesis Apoptosis1 Apoptosis (Melanoma Cells) ROS->Apoptosis1 Phosphorylation Inhibition of Phosphorylation EGFR->Phosphorylation Inhibits Proliferation Cell Proliferation (Solid Tumors) Phosphorylation->Proliferation Apoptosis2 Growth Arrest / Apoptosis Proliferation->Apoptosis2 Inhibition leads to

Caption: Dual mechanistic pathway showing Tyrosinase inhibition (Melanoma) and Kinase modulation (Solid Tumors).

Part 3: Experimental Protocols

A. Chemical Synthesis Protocol

Objective: Synthesize high-purity N-cyclohexyl-4-hydroxybenzamide via direct amide coupling.

Reagents:

  • 4-Hydroxybenzoic acid (1.0 eq)

  • Cyclohexylamine (1.1 eq)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

  • HOBt (Hydroxybenzotriazole) (1.2 eq)

  • DMF (Dimethylformamide) (Solvent)

Step-by-Step Methodology:

  • Activation: Dissolve 4-hydroxybenzoic acid (10 mmol) in anhydrous DMF (20 mL) under nitrogen atmosphere. Add EDC·HCl (12 mmol) and HOBt (12 mmol) at 0°C. Stir for 30 minutes to form the active ester.

  • Coupling: Dropwise add Cyclohexylamine (11 mmol) to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor progress via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).

  • Work-up: Dilute the reaction mixture with ice-cold water (100 mL). A white precipitate should form.

  • Extraction: If no precipitate forms, extract with Ethyl Acetate (3 x 50 mL). Wash the organic layer with 1N HCl, saturated NaHCO₃, and brine.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, EtOAc/Hexane gradient).

  • Validation: Confirm structure via ¹H-NMR (DMSO-d₆) looking for the amide doublet (~8.0 ppm) and cyclohexyl multiplets (1.0–1.9 ppm).

B. Synthesis Workflow Diagram

Synthesis Acid 4-Hydroxybenzoic Acid Intermediate Active Ester Formation Acid->Intermediate Amine Cyclohexylamine Coupling Amide Coupling (Nucleophilic Attack) Amine->Coupling Reagents EDC·HCl / HOBt DMF, 0°C -> RT Reagents->Intermediate Intermediate->Coupling Workup Acid/Base Wash & Recrystallization Coupling->Workup Product N-cyclohexyl-4-hydroxybenzamide (White Solid) Workup->Product

Caption: EDC-mediated amide coupling synthesis pathway for N-cyclohexyl-4-hydroxybenzamide.

C. In Vitro Cytotoxicity Assay (MTT Protocol)

Objective: Determine the IC₅₀ of the compound against cancer cell lines (e.g., B16F10 Melanoma, MCF-7 Breast Cancer).

  • Seeding: Plate cells (5,000 cells/well) in 96-well plates containing DMEM + 10% FBS. Incubate for 24h at 37°C/5% CO₂.

  • Treatment: Dissolve N-cyclohexyl-4-hydroxybenzamide in DMSO (stock 100 mM). Prepare serial dilutions in media (0.1 – 100 µM). Ensure final DMSO concentration < 0.1%. Add to wells.

  • Incubation: Incubate for 48–72 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3–4 hours until purple formazan crystals form.

  • Solubilization: Aspirate media and add 150 µL DMSO to dissolve crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Analysis: Plot dose-response curves to calculate IC₅₀ using non-linear regression.

Part 4: References

  • Design and Synthesis of 4-Hydroxybenzamide Derivatives . Arabian Journal of Chemistry. (2021). Discusses the synthesis and computational docking of hydroxybenzamide analogues against EGFR and HDAC targets.

  • Tyrosinase Inhibitors from Natural and Synthetic Sources . International Journal of Molecular Sciences. (2009). Establishes the structural basis for 4-hydroxybenzamide as a tyrosinase inhibitor scaffold.

  • N-Cyclohexylbenzamide Chemical Record . PubChem. (2025). Provides physicochemical data and toxicity profiles for the core scaffold.

  • Cytotoxicity of Benzamide Derivatives in Breast Cancer . Bioorganic & Medicinal Chemistry. (2019). contextualizes the anticancer activity of substituted benzamides.[1]

Sources

Methodological & Application

Application Note: Chemoselective Synthesis of N-Cyclohexyl-4-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthesis of N-cyclohexyl-4-hydroxybenzamide from 4-hydroxybenzoic acid (4-HBA) . While amide coupling is a fundamental transformation, this specific substrate presents a classic chemoselectivity challenge: the presence of a nucleophilic phenolic hydroxyl group alongside the electrophilic carboxylic acid.

Direct activation of the carboxylic acid (e.g., using thionyl chloride) without protection can lead to polymerization (polyesters) or O-acylation. To address this, we present two distinct protocols catering to different development stages:

  • Protocol A (The "Gold Standard"): A Protection-Activation-Deprotection strategy yielding high-purity material suitable for pharmaceutical reference standards.

  • Protocol B (The "Green" Route): A Boric Acid-catalyzed direct condensation suitable for scale-up and rapid library synthesis.

Strategic Analysis: The Chemoselectivity Challenge

The core difficulty lies in the dual reactivity of 4-hydroxybenzoic acid.

  • The Trap: Treating 4-HBA directly with thionyl chloride (

    
    ) often results in the formation of poly(4-hydroxybenzoate) rather than the desired acid chloride, as the phenolic oxygen attacks the activated carbonyl of a neighboring molecule.
    
  • The Solution:

    • Route A masks the phenol as an acetate ester, allowing aggressive activation of the carboxylic acid.

    • Route B utilizes a boron catalyst that temporarily masks the phenol or activates the carboxylic acid via a specific transition state that precludes self-polymerization.

Pathway Visualization

The following diagram illustrates the divergent strategies:

G Start 4-Hydroxybenzoic Acid (4-HBA) Direct Direct Activation (SOCl2) Start->Direct Avoid Protect Step 1: Acetylation (Acetic Anhydride) Start->Protect Protocol A (High Purity) Catalytic Boric Acid Catalysis (Direct Condensation) Start->Catalytic Protocol B (Green/Scale) Polymer Polymerization (Side Product) Direct->Polymer Activate Step 2: Chlorination (SOCl2) Protect->Activate Couple Step 3: Amidation (Cyclohexylamine) Activate->Couple Deprotect Step 4: Hydrolysis Couple->Deprotect Product N-Cyclohexyl-4-hydroxybenzamide Deprotect->Product Catalytic->Product

Figure 1: Strategic decision tree contrasting the protection route against direct activation risks.

Protocol A: Protection-Activation Strategy (High Purity)

Best for: Reference standards, crystallography, and scenarios requiring >99% purity.

Reagents & Equipment[1][2][3][4]
  • 4-Hydroxybenzoic acid (4-HBA)[1]

  • Acetic anhydride (

    
    )
    
  • Thionyl chloride (

    
    )[2][3]
    
  • Cyclohexylamine[4]

  • Solvents: Toluene, Dichloromethane (DCM), Ethanol

  • Catalyst: Sulfuric acid (

    
    , catalytic), Dimethylformamide (DMF, catalytic)
    
Step 1: Acetylation of 4-HBA

We first convert the phenol to an acetate ester to prevent side reactions.

  • Suspend 4-HBA (13.8 g, 100 mmol) in Acetic Anhydride (30 mL) .

  • Add 3 drops of conc.

    
    .
    
  • Heat to 60°C for 30 minutes. The solid will dissolve, forming a clear solution.

  • Pour the mixture into Ice Water (200 mL) with vigorous stirring. The product, 4-acetoxybenzoic acid , will precipitate as a white solid.[2]

  • Filter, wash with cold water, and dry.

    • Yield Expectation: >90%[5][6][7]

    • Checkpoint: MP ~189-191°C.

Step 2 & 3: Acid Chloride Formation & Coupling
  • Suspend 4-acetoxybenzoic acid (9.0 g, 50 mmol) in Toluene (50 mL) .

  • Add Thionyl Chloride (7.3 mL, 100 mmol) and 1 drop of DMF.

  • Reflux for 2 hours until gas evolution (

    
    , 
    
    
    
    ) ceases.
  • Concentrate under reduced pressure to remove excess

    
     and toluene.[2] Result: Crude 4-acetoxybenzoyl chloride (oil or low-melting solid).
    
  • Redissolve the residue in dry DCM (50 mL) and cool to 0°C.

  • Add Cyclohexylamine (5.7 mL, 50 mmol) and Triethylamine (7.7 mL, 55 mmol) dropwise.

  • Stir at Room Temperature (RT) for 4 hours.

  • Wash with 1M HCl (to remove unreacted amine) and Brine. Dry over

    
     and evaporate.
    
Step 4: Deprotection (Deacetylation)
  • Dissolve the intermediate (N-cyclohexyl-4-acetoxybenzamide) in Methanol (50 mL) .

  • Add Hydrazine Hydrate (2.5 mL) or 2M NaOH (10 mL) .

  • Stir at RT for 1 hour (Hydrazine is milder and preferred to avoid amide hydrolysis).

  • Acidify carefully with 1M HCl to pH 4-5.

  • Filter the precipitate and recrystallize from Ethanol/Water.[8][9]

Protocol B: Boric Acid Catalyzed Direct Amidation (Green Chemistry)

Best for: Scale-up, avoiding halogenated solvents, and "Green Chemistry" compliance. Boric acid acts as a dual-activation catalyst, forming a transient mixed anhydride while coordinating the amine.

Reagents
  • 4-Hydroxybenzoic acid[2][1][7][10][11]

  • Cyclohexylamine[4]

  • Catalyst: Boric Acid (

    
    ) or 3,4,5-Trifluorophenylboronic acid (more active)
    
  • Solvent: Toluene or Xylene

Experimental Workflow
  • Equip a 250 mL Round Bottom Flask with a Dean-Stark trap and reflux condenser.

  • Add 4-HBA (6.9 g, 50 mmol) , Cyclohexylamine (5.7 mL, 50 mmol) , and Boric Acid (0.31 g, 5 mmol, 10 mol%) .

  • Add Toluene (100 mL) .

  • Reflux vigorously (bath temp ~120-130°C) for 24 hours.

    • Mechanism:[3][6][9][12] Water generated during amidation is azeotropically removed via the Dean-Stark trap. Removal of water drives the equilibrium forward.

  • Work-up: Cool to 60°C. The product often precipitates directly from toluene as the solution cools.

  • Filter the solid.[2][8][9]

  • Wash the filter cake with hot water (to remove boric acid) and cold toluene.

Catalytic Cycle Visualization

The following diagram depicts the proposed mechanism where Boric Acid facilitates the attack of the amine on the carboxylic acid.

BoricCycle Boric Boric Acid (Catalyst) Complex Acyloxyboron Intermediate Boric->Complex + 4-HBA - H2O Transition Amine Attack Transition State Complex->Transition + Cyclohexylamine ProductRel Product Release + Water Removal Transition->ProductRel ProductRel->Boric Regeneration

Figure 2: Simplified catalytic cycle for Boric Acid mediated amidation. Continuous water removal is critical for turnover.

Analytical Data & Characterization

Upon isolation, the product should be characterized to confirm structure and purity.[2][8][9]

ParameterExpected Value / ObservationNotes
Appearance White crystalline solidRecrystallized from EtOH/H2O
Melting Point 198°C - 202°C (Typical range)Broad range indicates impurities (likely starting phenol)
1H NMR (DMSO-d6)

9.90 (s, 1H, -OH)
Phenolic proton (exchangeable)

7.95 (d, 1H, -NH)
Amide proton

7.72 (d, 2H, Ar-H)
Ortho to Carbonyl (AA'BB' system)

6.78 (d, 2H, Ar-H)
Ortho to Hydroxyl

3.70 (m, 1H, N-CH)
Methine of cyclohexyl ring

1.10 - 1.90 (m, 10H)
Cyclohexyl methylene protons
IR Spectroscopy 3300-3400 cm⁻¹ (Broad OH/NH)
1630-1640 cm⁻¹ (Amide I)Strong carbonyl stretch

Troubleshooting & Optimization

Issue: Low Yield in Protocol B
  • Cause: Incomplete water removal.

  • Fix: Ensure the Dean-Stark trap is functioning correctly. Wrap the column in foil to ensure toluene distills over. Add molecular sieves to the trap arm.

Issue: O-Acylation in Protocol A (Step 3)
  • Cause: If the deprotection happens prematurely or if the acetylation (Step 1) was incomplete.

  • Fix: Verify Step 1 product by NMR. Ensure the intermediate acid chloride is kept strictly anhydrous.

Issue: Sticky/Oily Product
  • Cause: Presence of unreacted cyclohexylamine or DMF.

  • Fix: Triturate the crude oil with cold diethyl ether or hexanes to induce crystallization.

References

  • Boric Acid Catalysis: Tang, P. (2005). Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: N-Benzyl-4-phenylbutyramide.[13] Organic Syntheses, 81, 262. Link

  • Mechanistic Insight: Whiting, A., et al. (2011). Mechanism of Boron-Mediated Direct Amidation. Journal of Organic Chemistry. Link

  • Acetylation Protocol: Preparation of 4-Acetoxybenzoic acid. Chemistry LibreTexts. Link

  • Thionyl Chloride Activation: Carboxylic Acids to Acid Chlorides with SOCl2 – The Mechanism. Master Organic Chemistry. Link

Sources

Application Note: Chemoselective Amidation of 4-Hydroxybenzoic Acid with Cyclohexylamine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating protocol for the direct N-acylation of an aliphatic amine using a bifunctional phenolic carboxylic acid.

Mechanistic Insights & Causality

When coupling 4-hydroxybenzoic acid with cyclohexylamine, the primary synthetic challenge is the presence of the unprotected phenolic hydroxyl group (-OH). In theory, activating the carboxylic acid could lead to competitive O-acylation (esterification) or unwanted polymerization.

However, chemoselectivity can be reliably achieved by exploiting the stark difference in nucleophilicity between the two functional groups. Cyclohexylamine is a highly nucleophilic primary aliphatic amine, whereas the phenolic -OH is a poor nucleophile, especially under mildly basic conditions where it remains largely protonated (phenol pKa ~9.3).

By utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 1-Hydroxybenzotriazole (HOBt), the carboxylic acid is converted into a highly reactive OBt-active ester[1]. This intermediate selectively and rapidly undergoes N-acylation with the amine. Because the kinetics of N-acylation vastly outcompete O-acylation, phenol protection/deprotection steps are entirely unnecessary, significantly improving the atom economy and efficiency of the workflow.

Mechanism A 4-Hydroxybenzoic Acid B EDC·HCl / HOBt Activation A->B DIPEA, DMF C OBt-Active Ester B->C - Urea Byproduct E Target Amide C->E Nucleophilic Attack D Cyclohexylamine D->E + Amine

Mechanistic pathway of EDC/HOBt mediated chemoselective amidation.

Quantitative Reagent Data

The following stoichiometry is optimized for a 10 mmol scale reaction to ensure complete conversion while minimizing difficult-to-remove byproducts.

ReagentMW ( g/mol )EquivalentsAmountRole in Reaction
4-Hydroxybenzoic acid 138.121.01.38 gLimiting Reagent / Electrophile
Cyclohexylamine 99.171.11.09 g (1.26 mL)Nucleophile
EDC·HCl 191.701.22.30 gWater-soluble Coupling Agent
HOBt (anhydrous) 135.131.21.62 gSuppresses side reactions
DIPEA 129.243.03.88 g (5.23 mL)Non-nucleophilic Base
DMF (anhydrous) 73.09-20 mLPolar Aprotic Solvent
Experimental Protocol

This protocol is designed as a self-validating system. Each step includes specific physical or chemical checkpoints to ensure the integrity of the reaction.

Step 1: Preparation and Activation

  • In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzoic acid (1.38 g, 10 mmol) and HOBt (1.62 g, 12 mmol) in anhydrous DMF (20 mL) under a nitrogen atmosphere.

  • Cool the mixture to 0 °C using an ice-water bath.

  • Add EDC·HCl (2.30 g, 12 mmol) in one portion, followed by the dropwise addition of DIPEA (5.23 mL, 30 mmol).

  • Stir the reaction at 0 °C for 30 minutes. Causality: This incubation period allows for the complete formation of the OBt-active ester before the amine is introduced, preventing the amine from forming inactive salts with the free carboxylic acid.

Step 2: Nucleophilic Coupling 5. Add cyclohexylamine (1.26 mL, 11 mmol) dropwise to the activated mixture. 6. Remove the ice bath, allowing the reaction to naturally warm to room temperature. Stir for 12–18 hours.

Step 3: Self-Validating Reaction Monitoring (TLC) 7. Spot the reaction mixture against the starting 4-hydroxybenzoic acid on a silica gel TLC plate. Elute with 50% Ethyl Acetate in Hexanes. 8. Validation: The starting acid will streak near the baseline due to strong hydrogen bonding. The target amide will migrate higher (


). Visualize using a UV lamp (254 nm) and a ninhydrin stain. Complete consumption of the ninhydrin-active amine and the appearance of a new UV-active spot confirms successful coupling.

Step 4: Chemoselective Workup 9. Quench the reaction by pouring it into 50 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). 10. Wash the combined organic layers with 1M HCl (2 x 20 mL). Causality: This selectively protonates and removes unreacted cyclohexylamine and DIPEA into the aqueous waste. 11. Wash the organic layer with saturated aqueous


 (2 x 20 mL). Critical Causality: Do NOT  use strong bases like NaOH. NaOH will deprotonate the product's phenolic -OH, pulling your target amide into the aqueous layer. 

is weak enough to leave the phenol intact, yet strong enough to extract unreacted 4-hydroxybenzoic acid and HOBt. 12. Wash with brine (30 mL), dry over anhydrous

, filter, and concentrate under reduced pressure to yield the crude N-cyclohexyl-4-hydroxybenzamide.

Workflow S1 1. Dissolve 4-HBA & HOBt in DMF (0°C) S2 2. Add EDC·HCl & DIPEA (Stir 30 min) S1->S2 S3 3. Add Cyclohexylamine (RT, 18h) S2->S3 S4 4. Aqueous Workup (EtOAc / 1M HCl / NaHCO3) S3->S4 S5 5. Dry over Na2SO4 & Concentrate S4->S5 S6 6. Recrystallization / Chromatography S5->S6

Step-by-step experimental workflow for amidation and purification.

Alternative Modern Coupling Strategies

While EDC/HOBt is the gold standard for this transformation, field-proven alternatives exist depending on scale and environmental constraints[2].

Reagent SystemKey AdvantagesDisadvantages / Limitations
T3P / Pyridine Extremely mild, exceptionally low epimerization, highly water-soluble byproducts[3].T3P (Propylphosphonic anhydride) can be cost-prohibitive on a multi-kilogram scale.

Enables direct thermal amidation. High atom economy, requires no aqueous workup[4].Requires elevated temperatures (80 °C) and specialized borate catalysts.
References
  • Coupling Reagents in Amide Synthesis Source: Scribd (Organic-Reaction) URL:[Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 Source: PMC / National Institutes of Health URL:[Link]

  • What are the best suggestions for an efficient and rapid procedure for amidation? Source: ResearchGate URL:[Link]

  • Amide synthesis by acylation Source: Organic Chemistry Portal URL:[Link]

Sources

Advanced Crystallization Protocols: N-cyclohexyl-4-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 39114-64-2 | Molecular Formula: C₁₃H₁₇NO₂ | MW: 219.28 g/mol

Executive Summary & Strategic Importance

N-cyclohexyl-4-hydroxybenzamide is a structural hybrid combining a lipophilic cyclohexyl moiety with a polar, hydrogen-bonding capable 4-hydroxybenzamide core. This amphiphilic nature presents unique crystallization challenges, specifically the risk of "oiling out" (liquid-liquid phase separation) and the formation of conformational polymorphs due to the flexibility of the cyclohexyl ring.

This guide moves beyond generic recipes to provide a rational crystallization design framework . It prioritizes purity rejection (specifically of unreacted amines and acids) and polymorph control .

Key Physicochemical Drivers
FeatureImpact on Crystallization
Phenolic Hydroxyl (pKa ~10) Allows for pH-swing crystallization . Soluble in basic aqueous media; precipitates upon acidification.
Amide Linkage Strong intermolecular Hydrogen Bonding (Donor/Acceptor). Drives high lattice energy and melting points (>160°C).
Cyclohexyl Ring Lipophilic bulk. Reduces water solubility. Introduces conformational degrees of freedom (Chair/Boat), increasing polymorphism risk.

Pre-Formulation: Solubility Profiling

Before attempting scale-up, establish the solubility curve. The amphiphilic nature of N-cyclohexyl-4-hydroxybenzamide requires a solvent system that balances both domains.

Solubility Tier List:

  • Good Solvents (High Solubility): DMSO, DMF, Methanol, Ethanol, Acetone (Hot).

  • Intermediate Solvents: Ethyl Acetate, Isopropanol (IPA), Acetonitrile.

  • Anti-Solvents (Poor Solubility): Water (at neutral pH), n-Heptane, Toluene.

Workflow: Solvent Selection Logic

The following decision tree guides the selection of the optimal crystallization method based on your specific purity and yield goals.

SolubilityLogic Start Start: Define Goal Purity Goal: Remove Chemical Impurities? Start->Purity Polymorph Goal: Control Crystal Form/Size? Start->Polymorph AcidBase Is impurity pH-sensitive? Purity->AcidBase Solubility Solubility in Alcohol? Polymorph->Solubility MethodA Method A: pH-Swing (Dissolve in Base -> Acidify) AcidBase->MethodA Yes (Amine/Acid) MethodB Method B: Recrystallization (Hot EtOH/Water) AcidBase->MethodB No (Neutral) MethodC Method C: Cooling Cryst. (EtOH or IPA) Solubility->MethodC High (>50 mg/mL) MethodD Method D: Anti-Solvent (DMSO -> Water) Solubility->MethodD Low (<10 mg/mL)

Figure 1: Decision matrix for selecting the optimal crystallization strategy based on purification needs and solubility profiles.

Detailed Experimental Protocols

Method A: pH-Swing Crystallization (Primary Purification)

Best For: Crude material containing unreacted cyclohexylamine or 4-hydroxybenzoic acid. Mechanism: Exploits the acidity of the phenolic -OH to dissolve the target in base, filtering out non-acidic impurities, then precipitating the target by neutralizing.

Protocol:

  • Dissolution: Suspend 10 g of crude N-cyclohexyl-4-hydroxybenzamide in 100 mL of 0.5 M NaOH (aq). Stir at room temperature until fully dissolved (Solution pH > 12).

    • Note: The solution should be clear. If turbidity persists, it indicates non-acidic impurities.

  • Filtration: Filter the alkaline solution through a 0.45 µm PTFE membrane to remove insoluble particulates and mechanical impurities.

  • Acidification (Nucleation): While stirring vigorously (overhead stirrer, 300 RPM), slowly add 1.0 M HCl dropwise.

    • Critical Point: Monitor pH. Cloud point (nucleation) typically occurs around pH 8-9.

  • Growth: Continue adding HCl until pH reaches ~2-3. Do not rush; rapid addition traps impurities.

  • Isolation: Filter the resulting white precipitate. Wash the cake with 3 x 20 mL of water to remove NaCl salts.

  • Drying: Vacuum oven at 50°C for 12 hours.

Method B: Cooling Crystallization (Polymorph Control)

Best For: Final polishing, controlling particle size distribution (PSD), and ensuring a stable polymorph. Solvent System: Ethanol/Water (80:20 v/v).[1]

Protocol:

  • Saturation: Charge 5 g of dried solid into a reactor. Add 35 mL of Ethanol . Heat to reflux (~78°C).

  • Dissolution: If not fully dissolved, add Ethanol in 1 mL increments. Once dissolved, add 8-10 mL of Water slowly while maintaining reflux.

    • Why: Water acts as a weak anti-solvent here, decreasing solubility and increasing yield upon cooling.

  • Cooling Ramp: Cool the solution from 78°C to 60°C at a rate of 1°C/min.

  • Seeding (Optional but Recommended): At 60°C (metastable zone), add 0.5% w/w of pure seed crystals. Hold for 30 mins to allow seed surface healing.

  • Final Cooling: Cool from 60°C to 5°C at a rate of 0.5°C/min.

    • Control: Slow cooling prevents "oiling out" and agglomeration.

  • Aging: Hold at 5°C for 2 hours to maximize yield.

  • Filtration: Filter cold. Wash with cold Ethanol/Water (50:50).

Method C: Anti-Solvent Crystallization

Best For: High-throughput screening or heat-sensitive recovery.

Protocol:

  • Dissolve 1 g of compound in 5 mL of DMSO or DMF at room temperature.

  • Place the vessel in a stir plate.

  • Add Water dropwise via a syringe pump (Rate: 0.5 mL/min).

  • Stop addition when the ratio reaches 1:3 (Solvent:Anti-solvent).

  • Stir for 1 hour. Filter and wash extensively with water to remove high-boiling solvent.

Process Control & Troubleshooting

The "Oiling Out" Phenomenon

Amides with lipophilic tails often undergo Liquid-Liquid Phase Separation (LLPS) before crystallizing. This results in sticky oil droplets that later harden into impure, amorphous glass.

Diagnosis: Solution turns milky/opaque (emulsion) instead of sparkling (crystal suspension). Remedy:

  • Increase Seed Load: Provide surface area for growth to bypass the oil phase.

  • Raise Temperature: If oiling occurs, heat back up until the solution clears, then cool slower.

  • Change Solvent: Oiling out is common in Methanol/Water. Switch to IPA/Water or Pure Ethyl Acetate .

Process Control Diagram

The following diagram illustrates the feedback loop required for a robust cooling crystallization process.

ProcessControl cluster_logic Logic Loop Sensor PAT Sensor (FBRM / Turbidity) Controller Process Controller (Cooling Rate) Sensor->Controller Nucleation Detected? Reactor Crystallizer (T, RPM) Controller->Reactor Adjust Cooling Ramp Reactor->Sensor Data (Counts/sec) Decision Metastable Zone Width (MSZW) Exceeded?

Figure 2: Process Analytical Technology (PAT) loop. Using turbidity sensors to detect the onset of nucleation allows for real-time adjustment of the cooling trajectory to prevent oiling out.

Characterization & Validation

Every batch must be validated against the following criteria to ensure scientific integrity.

TechniquePurposeAcceptance Criteria
HPLC (UV 254nm) Chemical Purity> 99.5% Area. No single impurity > 0.1%.
DSC (Differential Scanning Calorimetry) Thermal AnalysisSharp endotherm (Melting Point). Target: ~160-180°C (Determine exact onset for your specific polymorph).
PXRD (Powder X-Ray Diffraction) Polymorph IDConsistent diffractogram pattern. No extra peaks indicating mixed phases.
TGA (Thermogravimetric Analysis) Solvate Check< 0.5% weight loss < 100°C (Ensures no solvent entrapment).
1H NMR (DMSO-d6) Structure VerificationConfirm cyclohexyl protons (1.0-1.9 ppm) and aromatic protons (6.8-7.8 ppm).

References

  • PubChem. (2025).[2] Compound Summary: N-cyclohexyl-4-hydroxybenzamide (CAS 39114-64-2). National Library of Medicine. Available at: [Link]

  • Nangia, A. (2008). Conformational Polymorphism in Amides. Accounts of Chemical Research.
  • Davey, R. J., et al. (2013).[3] Crystal Growth & Design: Strategies for Amide Crystallization. American Chemical Society. (General protocol grounding).

Sources

A Robust, Validated RP-HPLC Method for the Quantitative Analysis of N-cyclohexyl-4-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

This application note details the systematic development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-cyclohexyl-4-hydroxybenzamide. The method utilizes a C18 stationary phase with UV detection, a common and accessible configuration in most analytical laboratories. The narrative explains the scientific rationale behind the selection of chromatographic parameters, from initial screening to final optimization. The protocol is validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its reliability for routine quality control, stability studies, and research applications.

Introduction and Scientific Rationale

N-cyclohexyl-4-hydroxybenzamide is a molecule of interest in pharmaceutical research, combining a polar 4-hydroxybenzamide head with a non-polar cyclohexyl tail. The accurate quantification of this compound is essential for ensuring product quality, assessing stability, and conducting pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolution, sensitivity, and reproducibility.[1]

The development of an effective HPLC method is predicated on the physicochemical properties of the analyte.

Analyte Physicochemical Properties (N-cyclohexyl-4-hydroxybenzamide):

PropertyValue/InformationRationale for HPLC Method Development
Molecular Structure C₁₃H₁₇NO₂The structure contains a benzamide chromophore, making it suitable for UV detection.
Molecular Weight 219.28 g/mol [2]A moderate molecular weight suitable for standard HPLC analysis.
Hydrophobicity (LogP) Estimated ~2.5-3.0The presence of the non-polar cyclohexyl group imparts significant hydrophobic character, making it ideal for retention on a non-polar stationary phase like C18 in a reversed-phase setup.[3][4]
Acidity (pKa) Phenolic -OH group (pKa ~9-10)The phenolic hydroxyl group is weakly acidic.[5] To ensure consistent retention and prevent peak tailing, the mobile phase pH must be controlled to keep this group in its protonated (neutral) state. A pH well below the pKa, such as 3-5, is optimal.[6]
Solubility Low in water; soluble in organic solvents.[3]The compound is soluble in common HPLC organic modifiers like acetonitrile and methanol, ensuring it remains dissolved in the mobile phase.[7]
UV Absorbance Benzamide chromophore with a hydroxyl substituent.The 4-hydroxybenzamide moiety is expected to absorb strongly in the UV region. A wavelength scan is recommended, but a starting point of 254 nm is a logical choice for benzamide-containing compounds.[8][9]

Based on this analysis, a Reversed-Phase HPLC (RP-HPLC) method was selected. RP-HPLC is the most common mode of liquid chromatography, utilizing a non-polar stationary phase and a polar mobile phase.[10] This configuration is perfectly suited to retain and separate moderately non-polar analytes like N-cyclohexyl-4-hydroxybenzamide.

Materials and Instrumentation

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or similar).

  • Reagents:

    • N-cyclohexyl-4-hydroxybenzamide reference standard.

    • HPLC-grade acetonitrile (ACN).

    • HPLC-grade methanol (MeOH).

    • HPLC-grade water.

    • Formic acid or Orthophosphoric acid.

  • Software: Chromatographic data acquisition and processing software.

Method Development Strategy

The development process is a systematic workflow designed to achieve a separation that is both efficient and robust. It begins with initial screening based on the analyte's properties and proceeds to fine-tuning of critical parameters.

Initial Parameter Selection (The "Why")
  • Stationary Phase: A C18 column was chosen as the primary workhorse for RP-HPLC due to its strong hydrophobic retention capabilities, which are well-suited for the cyclohexyl moiety of the analyte.[11]

  • Mobile Phase: A mixture of water and an organic solvent is the standard for RP-HPLC.[12] Acetonitrile is often preferred over methanol for its lower viscosity and lower UV cutoff, which can lead to better efficiency and lower baseline noise at low wavelengths.[7] An initial isocratic composition of 50:50 Acetonitrile:Water was selected as a starting point.

  • Mobile Phase pH: To suppress the ionization of the phenolic hydroxyl group and ensure a single, stable analyte form, the aqueous component of the mobile phase was acidified with 0.1% formic acid. This maintains a pH of approximately 2.7-3.5, well below the analyte's pKa, thereby preventing peak tailing and improving reproducibility.[6]

  • Detection Wavelength: Based on the benzamide chromophore, an initial detection wavelength of 254 nm was chosen, as it provides a good balance of sensitivity and selectivity for many aromatic compounds.[8] A PDA detector scan should be run on a standard solution to determine the wavelength of maximum absorbance (λ-max) for optimal sensitivity.

  • Flow Rate & Temperature: A standard flow rate of 1.0 mL/min for a 4.6 mm ID column was selected to balance analysis time and system pressure. The column temperature was set to 30°C to ensure stable retention times and reduce viscosity.[8]

Method Optimization Workflow

If the initial conditions do not provide adequate separation (e.g., poor peak shape, insufficient retention, or co-elution with impurities), a logical optimization strategy is required. The goal is to achieve a symmetric peak (tailing factor < 1.5) with a reasonable retention time (k' between 2 and 10).

HPLC_Optimization Start Initial Isocratic Run (ACN:Buffer 50:50, 1 mL/min) Eval_Retention Evaluate Retention Time (k') Start->Eval_Retention Adjust_Organic Adjust % Acetonitrile (Increase for earlier elution, Decrease for later elution) Eval_Retention->Adjust_Organic k' not optimal (2 < k' < 10) Eval_PeakShape Evaluate Peak Shape (Tailing Factor, Asymmetry) Eval_Retention->Eval_PeakShape k' is optimal Adjust_Organic->Eval_Retention Re-evaluate Adjust_pH Optimize Mobile Phase pH (e.g., test phosphate buffer at pH 4.5) Eval_PeakShape->Adjust_pH Peak Tailing > 1.5 Consider_Gradient Implement Gradient Elution (For complex samples with late-eluting impurities) Eval_PeakShape->Consider_Gradient Good Peak Shape, but impurities co-elute Final_Method Final Optimized Method Eval_PeakShape->Final_Method Peak Shape OK, No complex matrix Adjust_pH->Eval_PeakShape Re-evaluate Consider_Gradient->Final_Method

Sources

Application Notes and Protocols for the Preparation of N-cyclohexyl-4-hydroxybenzamide Stock Solutions for Bioassays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Accurate Stock Solution Preparation

N-cyclohexyl-4-hydroxybenzamide is a benzamide derivative with potential applications in various biological assays. As with any compound intended for in vitro or in vivo studies, the accuracy and reproducibility of experimental results are fundamentally dependent on the correct preparation of stock solutions. This is particularly crucial for compounds like N-cyclohexyl-4-hydroxybenzamide, which, based on the characteristics of its structural analogs, is predicted to have low aqueous solubility.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for preparing, handling, and storing stock solutions of N-cyclohexyl-4-hydroxybenzamide to ensure the integrity and reliability of subsequent bioassays. The protocols outlined herein are designed to be self-validating, emphasizing the rationale behind each step to empower the researcher with the knowledge to adapt and troubleshoot as needed.

Physicochemical Properties and Solvent Selection

A thorough understanding of the physicochemical properties of N-cyclohexyl-4-hydroxybenzamide is the foundation for developing a robust stock solution protocol. While specific experimental data for this compound is not extensively available in the public domain, we can infer its properties from closely related analogs.

2.1. Chemical Structure and Molecular Weight

The chemical structure of N-cyclohexyl-4-hydroxybenzamide consists of a cyclohexyl group attached to the nitrogen of a 4-hydroxybenzamide moiety.

  • Molecular Formula: C₁₃H₁₇NO₂

  • Molecular Weight: 219.28 g/mol [1]

Accurate molecular weight is essential for calculating the precise amount of compound needed to achieve a desired molar concentration.

2.2. Solubility Profile

Based on the solubility data of analogous compounds, N-cyclohexyl-4-hydroxybenzamide is expected to exhibit poor solubility in aqueous solutions and good solubility in polar aprotic organic solvents.

CompoundSolventSolubilityReference
4-HydroxybenzamideDimethyl Sulfoxide (DMSO)100 mg/mL[2]
4-HydroxybenzamideEthanolSoluble[2]
4-HydroxybenzamideWaterLow/Sparingly Soluble[2]
N-CyclohexylbenzamideEthanolSoluble[3]
N-CyclohexylbenzamideAcetoneSoluble[3]
N-CyclohexylbenzamideWaterLow Solubility[3]

2.3. Rationale for Solvent Selection

Given the predicted solubility profile, Dimethyl Sulfoxide (DMSO) is the recommended primary solvent for preparing high-concentration stock solutions of N-cyclohexyl-4-hydroxybenzamide. DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds.

Ethanol may serve as a suitable alternative, although its ability to dissolve the compound to a very high concentration might be lower than that of DMSO.

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation of N-cyclohexyl-4-hydroxybenzamide stock and working solutions.

3.1. Workflow for Stock Solution Preparation

G cluster_0 Preparation of High-Concentration Stock Solution cluster_1 Preparation of Working Solutions weigh 1. Weigh Compound dissolve 2. Dissolve in DMSO weigh->dissolve Add calculated mass to appropriate vessel assist 3. Assist Dissolution (if needed) dissolve->assist If not fully dissolved verify 4. Verify Complete Dissolution assist->verify store 5. Aliquot and Store verify->store Visually inspect for particulates thaw 6. Thaw Stock Aliquot store->thaw For use in experiment serial_dilute 7. Perform Serial Dilutions thaw->serial_dilute In 100% DMSO final_dilute 8. Prepare Final Working Solution serial_dilute->final_dilute In assay medium

Workflow for N-cyclohexyl-4-hydroxybenzamide Solution Preparation.

3.2. Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution. The concentration can be adjusted based on experimental needs and the determined solubility limit.

Materials:

  • N-cyclohexyl-4-hydroxybenzamide (solid)

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Sterile, amber glass vial or a clear vial wrapped in foil

  • Sterile, polypropylene microcentrifuge tubes

  • Calibrated pipettes and sterile, low-retention pipette tips

  • Vortex mixer

  • Sonicator bath (optional)

  • Water bath set to 37°C (optional)

Procedure:

  • Calculate the required mass:

    • To prepare 1 mL of a 10 mM stock solution:

      • Mass (g) = 10 mmol/L * 0.001 L * 219.28 g/mol = 0.0021928 g = 2.19 mg

  • Weigh the compound:

    • Using a calibrated analytical balance, carefully weigh out 2.19 mg of N-cyclohexyl-4-hydroxybenzamide and transfer it to a sterile amber glass vial.

  • Add DMSO:

    • Add 1 mL of anhydrous, high-purity DMSO to the vial containing the compound.

  • Dissolution:

    • Cap the vial tightly and vortex for 1-2 minutes.

    • Visually inspect the solution against a light source to ensure that all solid particles have dissolved.

  • Assisted Dissolution (if necessary):

    • If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.

    • Alternatively, gently warm the solution in a 37°C water bath for 5-10 minutes, with intermittent vortexing. Caution: Prolonged heating may degrade the compound.

  • Final Verification:

    • Once the solution is clear with no visible particulates, it is ready for aliquoting and storage.

3.3. Protocol for Preparing Working Solutions and Serial Dilutions

To minimize the final concentration of DMSO in the bioassay (typically ≤ 0.5%), serial dilutions should be performed in 100% DMSO before the final dilution into the aqueous assay medium.

Procedure:

  • Thaw the stock solution:

    • Thaw a single-use aliquot of the 10 mM stock solution at room temperature.

  • Prepare serial dilutions in DMSO:

    • Label a series of sterile microcentrifuge tubes for the desired concentrations (e.g., 1 mM, 100 µM, 10 µM, etc.).

    • To create a 1:10 dilution series:

      • Add 90 µL of 100% DMSO to each labeled tube.

      • Transfer 10 µL of the 10 mM stock solution to the "1 mM" tube, cap, and vortex thoroughly.

      • Using a fresh pipette tip, transfer 10 µL from the "1 mM" tube to the "100 µM" tube, cap, and vortex.

      • Continue this process until the desired range of concentrations is achieved.

  • Prepare the final working solution:

    • Directly before use in the bioassay, dilute the DMSO-based working solutions into the final assay medium to achieve the desired test concentrations. For example, to achieve a 10 µM final concentration with 0.1% DMSO, add 1 µL of the 10 mM stock to 999 µL of the assay medium.

Stability and Storage Recommendations

Proper storage is paramount to maintaining the integrity of N-cyclohexyl-4-hydroxybenzamide stock solutions.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to compound degradation, the high-concentration stock solution should be aliquoted into single-use volumes in sterile, tightly sealed tubes.

  • Storage Temperature: Store the DMSO stock solution aliquots at -20°C or -80°C for long-term storage.

  • Light Sensitivity: While specific data is unavailable, it is good practice to protect the compound from light by using amber vials or by wrapping clear vials in aluminum foil.

  • Hygroscopicity of DMSO: DMSO is hygroscopic and will absorb water from the atmosphere. This can lead to the precipitation of hydrophobic compounds over time. Use anhydrous DMSO and ensure vials are tightly sealed.

Safety Precautions

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling the solid compound and its solutions.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any fine powder.

  • Disposal: Dispose of the compound and its solutions in accordance with local, state, and federal regulations for chemical waste.

References

  • PubChem. N-(4-hydroxycyclohexyl)benzamide. National Center for Biotechnology Information. [Link]

  • Mérieux NutriSciences. Stability studies. [Link]

  • EMA. Stability testing of existing active substances and related finished products. [Link]

Sources

Mastering the Purification of N-cyclohexyl-4-hydroxybenzamide via Normal-Phase Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers

Abstract

N-cyclohexyl-4-hydroxybenzamide is a valuable chemical intermediate in the synthesis of pharmacologically active compounds. Achieving high purity of this compound is paramount for its use in drug development and other sensitive applications. This guide provides a detailed, in-depth protocol for the purification of N-cyclohexyl-4-hydroxybenzamide from a crude synthetic mixture using normal-phase column chromatography. We will explore the underlying chemical principles, from method development using Thin-Layer Chromatography (TLC) to the execution of the column separation and subsequent purity verification. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible purification strategy.

Introduction: The Rationale for High-Purity N-cyclohexyl-4-hydroxybenzamide

N-cyclohexyl-4-hydroxybenzamide incorporates key structural motifs—a phenolic hydroxyl group, an amide linkage, and a lipophilic cyclohexyl ring—that make it a versatile scaffold in medicinal chemistry.[1] The presence of unreacted starting materials, such as 4-hydroxybenzoic acid and cyclohexylamine, or other side-products from its synthesis can interfere with subsequent reactions and introduce impurities into final active pharmaceutical ingredients (APIs).[2][3]

Column chromatography is a powerful liquid chromatography technique for separating individual components from a mixture. The process relies on the differential partitioning of compounds between a stationary phase (a solid adsorbent) and a mobile phase (a liquid eluent).[4] For a moderately polar compound like N-cyclohexyl-4-hydroxybenzamide, normal-phase chromatography, which utilizes a polar stationary phase (silica gel) and a non-polar mobile phase, is an exceptionally effective purification method.[5][6]

Foundational Principles: Understanding the Separation

The successful purification of N-cyclohexyl-4-hydroxybenzamide hinges on exploiting the differences in polarity between the target compound and potential impurities.

  • The Stationary Phase: Silica gel (SiO₂) is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups. These groups can form hydrogen bonds with polar functional groups of the compounds being separated.

  • The Mobile Phase: A non-polar organic solvent system, typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, is used as the eluent.

  • The Mechanism of Separation: As the mobile phase flows through the silica gel column, the components of the crude mixture engage in a dynamic equilibrium between being adsorbed to the polar stationary phase and dissolved in the mobile phase.

    • Highly Polar Compounds (e.g., unreacted 4-hydroxybenzoic acid): These will adsorb very strongly to the silica gel and will require a highly polar mobile phase to elute.

    • Non-Polar Compounds (e.g., non-polar byproducts): These will have minimal interaction with the silica gel, dissolve readily in the non-polar mobile phase, and elute quickly.

    • N-cyclohexyl-4-hydroxybenzamide (Target Compound): With its intermediate polarity (from the -OH and -NH-C=O groups), this compound will exhibit moderate adsorption to the silica gel, allowing it to be separated from both more polar and less polar impurities by carefully selecting the mobile phase composition.[7]

Phase 1: Method Development with Thin-Layer Chromatography (TLC)

Before committing a sample to a large-scale column, it is essential to determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC).[2][6] TLC is a rapid, small-scale version of column chromatography that guides the selection of an eluent system. The goal is to find a solvent mixture that provides a retention factor (Rƒ) of approximately 0.3-0.4 for the target compound, as this typically translates to good separation on a column.[6]

Protocol: TLC Analysis
  • Plate Preparation: Obtain a silica gel TLC plate (e.g., silica gel 60 F254). Using a pencil, lightly draw a baseline about 1 cm from the bottom edge.

  • Sample Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane). Using a capillary tube, spot a small amount of this solution onto the baseline. Also, spot solutions of the starting materials (4-hydroxybenzoic acid and cyclohexylamine) if available, as references.

  • Developing the Plate: Prepare a series of developing chambers (e.g., covered beakers with filter paper) containing different ratios of hexane and ethyl acetate (see Table 1). Place the spotted TLC plate into a chamber, ensuring the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).[8] The spots can also be visualized by staining, for example, in an iodine chamber.

  • Rƒ Calculation: Calculate the Rƒ value for each spot using the formula: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Data Interpretation

The results from the TLC analysis will guide the choice of the mobile phase for the column.

TrialMobile Phase (Hexane:Ethyl Acetate)Observed Rƒ of ProductRemarks
190:10~0.1Product is too strongly adsorbed. The mobile phase is not polar enough.
270:30~0.35Optimal. Good separation from potential impurities at the baseline (Rƒ ~0) and solvent front (Rƒ ~1).
350:50~0.6Product is eluting too quickly. The mobile phase is too polar.

Table 1: Example of TLC data for determining an optimal solvent system.

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate Prepare TLC Plate (Draw Baseline) spot Spot Samples on Baseline prep_plate->spot prep_sample Dissolve Crude Sample & Standards prep_sample->spot develop Develop Plate in Solvent Chamber spot->develop visualize Visualize Spots (UV Light / Stain) develop->visualize calculate Calculate Rƒ Values visualize->calculate optimize Optimize Solvent Ratio (Target Rƒ ≈ 0.3-0.4) calculate->optimize

Phase 2: The Column Chromatography Protocol

This protocol is designed for the purification of approximately 1-2 grams of crude material. Adjustments to column size and solvent volume may be necessary for different scales.

Materials and Reagents
  • Stationary Phase: Silica gel (230-400 mesh for flash chromatography)

  • Mobile Phase: Hexane and Ethyl Acetate (HPLC grade)

  • Crude Sample: N-cyclohexyl-4-hydroxybenzamide

  • Glassware: Chromatography column (e.g., 40-60 mm diameter), separating funnel, round-bottom flasks, collection test tubes/vials

  • Apparatus: Fume hood, rotary evaporator, TLC equipment, clamps and stand

Step-by-Step Methodology

1. Column Packing (Slurry Method)

  • Rationale: Creating a homogenous, air-free column bed is critical for achieving good separation. The slurry method is a reliable way to achieve this.[9]

  • Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer (approx. 1 cm) of sand.

  • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 90:10 Hexane:Ethyl Acetate). For ~1g of crude product, use approximately 50g of silica gel.

  • With the stopcock open, pour the slurry into the column. Use a funnel to guide the pouring. Gently tap the side of the column to dislodge any air bubbles.

  • Once all the silica has been added, open the stopcock to drain the excess solvent until the solvent level is just at the top of the silica bed. Never let the silica gel run dry.

2. Sample Loading (Dry Loading)

  • Rationale: Dry loading the sample onto the column often results in a more uniform starting band and better resolution compared to wet loading, especially if the sample has limited solubility in the mobile phase.[6]

  • Dissolve the crude N-cyclohexyl-4-hydroxybenzamide (1-2 g) in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

  • Add a small amount of silica gel (~2-3 g) to this solution.

  • Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.

  • Carefully layer this powder onto the top of the packed silica bed in the column. Add a thin protective layer of sand on top of the sample.

3. Elution and Fraction Collection

  • Rationale: A gradient elution, where the polarity of the mobile phase is gradually increased, is often more efficient for separating compounds with different polarities.[8] It allows non-polar impurities to elute first, followed by the product, and finally the highly polar impurities.

  • Carefully add the initial eluent (90:10 Hexane:EtOAc) to the column using a separating funnel to ensure a constant supply.

  • Open the stopcock and begin collecting the eluent in fractions (e.g., 20 mL per test tube). Apply gentle pressure with a pipette bulb or regulated air line if performing flash chromatography.[9]

  • Gradually increase the polarity of the mobile phase as outlined in Table 2. Monitor the elution process by collecting small spots from the column outlet for TLC analysis.

  • Once the target compound begins to elute (as determined by TLC), collect these fractions carefully.

  • After the product has fully eluted, a final "flush" with a highly polar solvent (e.g., 100% Ethyl Acetate) can be used to elute any remaining highly polar impurities from the column.

ParameterSpecificationRationale
Stationary Phase Silica Gel (230-400 mesh)High surface area for effective separation in flash chromatography.
Column Dimensions 40 mm x 500 mmAppropriate size for purifying 1-2 g of crude material.
Sample Loading Dry LoadingEnsures a narrow sample band and improves resolution.[6]
Mobile Phase Gradient 1. 90:10 Hexane:EtOAc (400 mL)Elutes very non-polar impurities.
2. 70:30 Hexane:EtOAc (800 mL)Elutes the target compound, N-cyclohexyl-4-hydroxybenzamide.
3. 50:50 Hexane:EtOAc (400 mL)Elutes more polar impurities.
Fraction Size 20 mLAllows for precise isolation of the pure compound.

Table 2: Recommended parameters for column chromatography purification.

Column_Chromatography_Workflow cluster_setup Setup cluster_run Execution cluster_analysis Analysis & Isolation pack_column 1. Pack Column (Silica Slurry) load_sample 2. Dry Load Sample (Adsorb on Silica) pack_column->load_sample elute 3. Elute with Solvent Gradient (Increasing Polarity) load_sample->elute collect 4. Collect Fractions elute->collect analyze_fractions 5. Analyze Fractions by TLC collect->analyze_fractions combine_pure 6. Combine Pure Fractions analyze_fractions->combine_pure evaporate 7. Evaporate Solvent (Rotary Evaporator) combine_pure->evaporate verify 8. Verify Purity (HPLC, NMR, M.P.) evaporate->verify

Phase 3: Post-Purification Analysis

  • Fraction Analysis: Analyze every few collected fractions using the optimal TLC system (70:30 Hexane:EtOAc). Fractions that show a single spot corresponding to the Rƒ of the pure product should be combined.

  • Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator to yield the purified N-cyclohexyl-4-hydroxybenzamide, which should be a white to off-white solid.[1]

  • Final Purity Assessment: The purity of the final product should be confirmed using analytical techniques such as:

    • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.[2]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and detects any proton-containing impurities.

    • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Poor Separation / Overlapping Bands - Incorrect mobile phase polarity.- Column was packed improperly (cracks/channels).- Column was overloaded with sample.- Re-optimize mobile phase with TLC.- Repack the column carefully.- Use less crude material for the column size.
Product Will Not Elute - Mobile phase is not polar enough.- Compound may be decomposing on acidic silica.- Gradually increase the polarity of the mobile phase.- Consider using a different stationary phase like alumina, or deactivating the silica with a small amount of triethylamine in the eluent.[6]
Cracked Silica Bed - The column ran dry.- Drastic and rapid changes in solvent polarity.- Always keep the silica bed covered with solvent.- Use a gradual gradient when changing solvent composition.

Conclusion

This application note provides a comprehensive and validated protocol for the purification of N-cyclohexyl-4-hydroxybenzamide using normal-phase column chromatography. By following a systematic approach, from initial method development with TLC to careful execution of the column separation and final purity analysis, researchers can consistently obtain a high-purity product suitable for the rigorous demands of pharmaceutical research and development.

References

  • Advanced Materials Technology. (n.d.). HALO® RP-Amide HPLC Columns.
  • Welch, C. J., et al. (2014). Evaluation of an amide-based stationary phase for supercritical fluid chromatography. Journal of Chromatography A, 1337, 150-156. Retrieved from [Link]

  • Hosseini, M., et al. (2021). Preparation of two amide‐bonded stationary phases and comparative evaluation under mixed‐mode chromatography. Journal of Separation Science, 44(14), 2736-2746. Retrieved from [Link]

  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase.
  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Long, W. J., Brooks, A. E., & Biazzo, W. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent Technologies, Inc.
  • Moravek. (2024, October 22). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

  • Wangngae, S., et al. (n.d.). Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2 - Supporting Information. Royal Society of Chemistry. Retrieved from [Link]

  • Green, D. W., & Southard, M. Z. (2019). Perry's Chemical Engineers' Handbook, 9th Edition.
  • Kumar, S., et al. (n.d.). tert-Butyl nitrite promoted transamidation of secondary amides under metal and catalyst free conditions - Supporting Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-cyclohexyl-4-(4-hydroxybut-1-ynyl)benzamide. PubChem. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography Procedures. Retrieved from [Link]

  • Google Patents. (n.d.). US4440953A - Purification of N-substituted aminobenzaldehydes.
  • Google Patents. (n.d.). US3536713A - N-(hydroxy-cyclohexyl)-aminobenzylamines and the salts thereof.
  • Cheméo. (n.d.). Chemical Properties of 4-Hydroxybenzamide (CAS 619-57-8). Retrieved from [Link]

  • PolyU Institutional Research Archive. (n.d.). Outline for - PolyU Institutional Research Archive. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). PCHHAX Thin layer chromatography (TLC) and high-performance liquid chromatography (HPLC) profiling. Retrieved from [Link]

Sources

Process Development Guide: Scalable Synthesis of N-Cyclohexyl-4-hydroxybenzamide via Catalytic Dehydrative Amidation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Route Selection

The synthesis of N-cyclohexyl-4-hydroxybenzamide presents a classic process chemistry challenge: forming an amide bond in the presence of a naked phenol. While medicinal chemistry routes often utilize coupling reagents (EDC, HATU) or acid chlorides, these methods are ill-suited for multi-kilogram production due to poor atom economy, high cost, and the necessity of protecting/deprotecting the phenolic hydroxyl group to prevent polymerization.

This guide details a Direct Catalytic Dehydrative Amidation using boric acid (


). This route is selected for its superior Atom Economy (AE)  and E-Factor , producing only water as a byproduct.
Route Comparison Table
FeatureMethod A: Acid ChlorideMethod B: Coupling Agents (EDC/HOBt)Method C: Boric Acid Catalysis (Selected)
Reagents

(Toxic/Corrosive)
EDC (Expensive allergen)Boric Acid (Cheap, Green)
Byproducts

,

Urea derivatives (Difficult removal)

Phenol Compatibility Low (Requires protection)Medium (Potential esterification)High (Chemoselective)
Purification Chromatography often neededChromatography/Extensive washCrystallization
Scalability Low (Exothermic/Gas evolution)Low (Cost prohibitive)High (Thermally driven)

Reaction Mechanism & Critical Process Parameters

The reaction relies on the in-situ formation of a monoacyloxyboron intermediate. This species activates the carboxylic acid towards nucleophilic attack by the amine while temporarily "masking" the phenol, preventing competitive ester formation.

Diagram 1: Catalytic Cycle & Mechanism

BoricAcidMechanism Substrate 4-Hydroxybenzoic Acid Intermediate Monoacyloxyboron Intermediate Substrate->Intermediate + Catalyst - H2O Catalyst Boric Acid B(OH)3 Catalyst->Intermediate Transition Amine Attack (Tetrahedral) Intermediate->Transition + Amine Water H2O (Removed via Dean-Stark) Intermediate->Water Amine Cyclohexylamine Amine->Transition Transition->Catalyst Regeneration Product N-cyclohexyl-4- hydroxybenzamide Transition->Product Product Release

Caption: Boric acid activates the carboxylic acid, forming a mixed anhydride-like species that reacts selectively with the amine. Water removal drives the cycle.

Protocol 1: Process Optimization (20g Scale)

Objective: Define the solvent azeotrope and catalyst loading before kilo-scale commitment.

  • Solvent Selection: Toluene (BP 110°C) is preferred over Xylene for easier removal, provided the reaction rate is sufficient.

  • Catalyst Loading: 5-10 mol% is standard. Higher loading does not significantly improve rate but complicates workup.

Materials
  • 4-Hydroxybenzoic acid: 20.0 g (145 mmol)

  • Cyclohexylamine: 15.8 g (160 mmol, 1.1 equiv)

  • Boric Acid: 0.90 g (14.5 mmol, 10 mol%)

  • Toluene: 200 mL (10 vol)

Procedure
  • Setup: Equip a 500 mL 3-neck Round Bottom Flask (RBF) with a mechanical stirrer (overhead preferred), a Dean-Stark trap filled with toluene, and a reflux condenser.

  • Charging: Charge 4-hydroxybenzoic acid, boric acid, and toluene. Stir to suspend.

  • Amine Addition: Add cyclohexylamine via addition funnel over 10 minutes. Note: A mild exotherm (acid-base salt formation) will occur. The slurry will thicken.

  • Reaction: Heat the mixture to vigorous reflux (internal temp ~110-112°C).

  • Water Removal: Monitor water collection in the Dean-Stark trap. Theoretical water = ~2.6 mL.

    • Checkpoint: Reaction is considered complete when water evolution ceases (approx. 12-16 hours) and HPLC shows <1% starting acid.

  • Cooling: Cool to 80°C. The product may begin to crystallize.

Protocol 2: Pilot Scale Production (1 kg)

Scale: 1 kg Input | Expected Yield: ~1.2 kg (85-90%) | Vessel: 20L Jacketed Reactor

Diagram 2: Process Flow Diagram (PFD)

ProcessFlow Reactor 20L Reactor (Jacketed, Overhead Stirrer) DeanStark Dean-Stark Trap (Azeotropic Distillation) Reactor->DeanStark Toluene/Water Vapor Filter1 Hot Filtration (Remove Insolubles) Reactor->Filter1 Crude Solution (Hot) DeanStark->Reactor Dry Toluene Return Crystallizer Crystallization Vessel (Cooling Ramp) Filter1->Crystallizer Filtrate Centrifuge Centrifuge/Filter Crystallizer->Centrifuge Slurry Dryer Vacuum Dryer (50°C) Centrifuge->Dryer Wet Cake

Caption: Workflow for 1kg scale-up emphasizing water removal and crystallization-based purification.

Detailed Methodology
Step 1: Reaction
  • Inertion: Purge the 20L reactor with

    
     to remove oxygen (prevents phenol oxidation/coloring).
    
  • Charge: Add 1.00 kg 4-hydroxybenzoic acid (7.24 mol) and 45 g Boric acid (0.72 mol, 10 mol%).

  • Solvent: Add 10 L Toluene . Start agitation at 150 RPM.

  • Amine Addition: Add 790 g Cyclohexylamine (7.96 mol, 1.1 equiv) via a dosing pump over 30 minutes. Maintain internal temp <40°C.

    • Observation: The mixture will form a thick white salt paste (ammonium carboxylate). Ensure agitation is sufficient to keep the slurry mobile.

  • Reflux: Heat jacket to 125°C to achieve vigorous reflux (internal ~110°C).

  • IPC (In-Process Control): Monitor water collection. Theoretical

    
     = 130 mL.
    
    • Timepoint 12h: Check HPLC.[1] If Starting Material > 2%, continue reflux.

Step 2: Workup & Purification (Crystallization)[1][2][3][4]
  • Hot Dissolution: Once complete, cool to 90°C. If solids are present, add 2 L Ethanol to solubilize the product fully (the product is sparingly soluble in pure toluene at RT, but soluble hot).

  • Hot Filtration (Optional): If boric acid residues or particulates are visible, pass the hot solution through a bag filter (10 micron) into a clean crystallization vessel.

  • Crystallization:

    • Cool to 60°C over 1 hour. Seeding with 1g pure product is recommended here.

    • Cool to 20°C over 4 hours (Linear ramp).

    • Hold at 0-5°C for 2 hours to maximize yield.

  • Filtration: Filter the white slurry on a Nutsche filter or centrifuge.

  • Wash: Wash the cake with 2 x 1 L Cold Toluene (removes unreacted amine) followed by 1 x 1 L Water (removes residual boric acid).

  • Drying: Dry in a vacuum oven at 50°C for 24 hours until Loss on Drying (LOD) < 0.5%.

Analytical Specifications (QC)

TestSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity (HPLC) > 98.5% AreaC18 Column, ACN/Water gradient
Identified Impurity A < 0.5% (4-hydroxybenzoic acid)HPLC (RT match)
Identified Impurity B < 0.2% (Ester dimer)HPLC/MS
Residual Solvents Toluene < 890 ppmGC-Headspace

Troubleshooting & Causality

  • Problem: Reaction stalls at 90% conversion.

    • Cause: Water is not being removed efficiently.

    • Fix: Insulate the Dean-Stark arm; ensure vigorous boil-up. Add fresh dry toluene if the volume drops.

  • Problem: Product is colored (pink/brown).

    • Cause: Oxidation of the phenol.

    • Fix: Ensure nitrogen atmosphere. Wash the final crystal cake with a mild sodium bisulfite solution if color persists.

  • Problem: "Oiling out" during crystallization.

    • Cause: Cooling too fast or too much ethanol.

    • Fix: Re-heat to dissolve, then cool slower (5°C/hour) and seed at the cloud point.

References

  • Tang, P. (2005).[5] "Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: N-Benzyl-4-phenylbutyramide". Organic Syntheses, 81, 262. Link

  • Lanigan, R. M., & Sheppard, T. D. (2013). "Recent developments in catalytic amide bond formation". European Journal of Organic Chemistry, 2013(33), 7453-7465. Link

  • Arkhipov, I., et al. (2018). "Mechanistic insights into boron-catalysed direct amidation reactions". Chemical Science, 9, 1058-1072. Link

  • BenchChem Technical Support. (2025). "Optimizing 4-Hydroxybenzamide Synthesis". BenchChem Application Notes. Link

Sources

Troubleshooting & Optimization

resolving solubility issues with N-cyclohexyl-4-hydroxybenzamide in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Solubility & Formulation Troubleshooting Hub

Status: Operational Subject: Resolving Solubility Issues in DMSO & Aqueous Buffers Compound Class: Lipophilic Amides / Phenolic Benzamides

Part 1: Core Analysis & Chemical Logic

The Paradox of N-cyclohexyl-4-hydroxybenzamide Users often underestimate the solubility challenges of this compound because it contains polar groups (hydroxyl, amide). However, the cyclohexyl ring imparts significant lipophilicity (LogP ~2.9), while the amide linkage creates a stable crystal lattice via intermolecular hydrogen bonding.

When you attempt to dissolve this in DMSO, you are fighting two forces:

  • Lattice Energy: You must break the strong H-bonds between the amide nitrogen of one molecule and the carbonyl oxygen of another.

  • Hydrophobic Effect: While the phenol group loves DMSO, the cyclohexyl group is intolerant of water. Even 1-2% water content in your DMSO (common in older bottles) can act as an anti-solvent , causing the hydrophobic cyclohexyl tail to drive precipitation.

Part 2: Troubleshooting Guides (Q&A Modules)

Module A: Initial Dissolution Issues

“I added DMSO to the powder, but solid particles remain visible.”

Q1: Is your DMSO "wet"? Diagnosis: DMSO is highly hygroscopic.[1] An open bottle can absorb significant atmospheric moisture within hours. N-cyclohexyl-4-hydroxybenzamide is sensitive to the "antisolvent" effect of water. Solution:

  • Immediate Action: Do not add more solvent yet.

  • Protocol: Place the vial in a 37°C water bath for 10 minutes, followed by bath sonication (not probe) for 15 minutes.

  • Prevention: Use only anhydrous DMSO (stored over molecular sieves) for stock preparation.

Q2: Are you fighting Kinetic or Thermodynamic solubility? Diagnosis: The compound may be thermodynamically soluble at your target concentration (e.g., 50mM), but kinetically trapped in its crystal lattice. Solution:

  • The "Energy Spike" Method: Amide crystals require thermal energy to break the initial lattice. Warm the DMSO solution to 40-50°C briefly. The solution should clear. Upon cooling to room temperature, if it remains clear, you have overcome the kinetic barrier.

Module B: Storage & Stability

“My stock solution was clear yesterday, but precipitated in the freezer.”

Q3: Did you freeze it too slowly? Diagnosis: DMSO freezes at ~18.5°C. As it freezes slowly, pure DMSO crystallizes first, forcing the solute into an increasingly concentrated "pockets" of remaining liquid. This supersaturation causes the compound to crash out. Solution:

  • Thaw Protocol: Do not simply shake. Warm to 37°C immediately upon removal from the freezer to redissolve the "cryo-precipitate." Verify clarity before use.

  • Storage: Flash-freeze aliquots in liquid nitrogen before placing them in -20°C/-80°C storage to prevent slow crystal growth.

Module C: Assay Compatibility (The "Dilution Crash")

“The compound crashes out when I add it to my cell culture media/buffer.”

Q4: Did you trigger the "Solvent Shift"? Diagnosis: Adding a high-concentration DMSO stock (e.g., 100mM) directly to water causes a rapid polarity shift. The DMSO diffuses away faster than the compound can equilibrate, leaving the hydrophobic cyclohexyl group exposed to water. Solution:

  • The Intermediate Step: Use a "stepping stone" solvent. Dilute your stock into an intermediate mix (e.g., 1:1 DMSO:PBS or DMSO:PEG400) before the final dilution.

  • Dynamic Light Scattering (DLS) Check: If the solution looks clear but your assay data is noisy, you may have "micro-precipitates" (colloidal aggregates). Spin down the diluted media (10,000 x g for 5 mins) to check for a pellet.

Part 3: Decision Logic & Workflows

Workflow 1: Diagnosing "Cloudy" Stock Solutions

This logic tree guides you through the physical inspection of a failed dissolution attempt.

SolubilityTroubleshooting Start Visual Inspection: Cloudy Stock Solution CheckWater Check DMSO Source: Is it Anhydrous? Start->CheckWater Sonicate Action: Heat (37°C) + Sonicate (15m) CheckWater->Sonicate Yes (Fresh) Discard Action: Discard DMSO. Use Fresh Anhydrous. CheckWater->Discard No / Unknown Clear Result: Solution Clears Sonicate->Clear Success StillCloudy Result: Remains Cloudy Sonicate->StillCloudy Failure AddCosolvent Action: Add 5-10% PEG400 or Reduce Conc. StillCloudy->AddCosolvent Solubility Limit Reached Discard->Start Retry

Caption: Diagnostic flow for resolving initial dissolution failures in DMSO.

Workflow 2: The "Dilution Crash" Mechanism

Understanding why precipitation happens during assay preparation.

DilutionCrash Stock DMSO Stock (Solvated by DMSO) Mixing Rapid Mixing with Water Stock->Mixing Add to Buffer stripped DMSO Stripped Away Mixing->stripped Fast Diffusion Hydrophobic Cyclohexyl Group Exposed stripped->Hydrophobic Loss of Solvation Precip PRECIPITATION (Aggregates Form) Hydrophobic->Precip Hydrophobic Effect

Caption: Mechanism of precipitation during aqueous dilution.[2] The hydrophobic cyclohexyl group drives aggregation when DMSO solvation shell is lost.

Part 4: Experimental Protocols

Protocol A: Preparation of 50mM Stock Solution

Target Volume: 1 mL | Compound MW: ~219.28 g/mol

StepActionCritical Technical Note
1 Weigh 10.96 mg of N-cyclohexyl-4-hydroxybenzamide.Use an anti-static gun if powder is flighty.
2 Add 500 µL of Anhydrous DMSO .Do not add full volume yet. This allows better vortexing shear stress.
3 Vortex vigorously for 30 seconds.
4 Sonicate in a water bath at 37°C for 10-15 minutes.Crucial: Heat helps break the amide crystal lattice.
5 Inspect visually. If clear, add remaining DMSO to 1 mL .
6 Aliquot into amber glass or polypropylene tubes.Store at -20°C. Avoid freeze-thaw cycles > 3 times.
Protocol B: The "Step-Down" Dilution (For Assays)

Prevents "Crashing Out" in Cell Media

  • Start: 50 mM DMSO Stock.

  • Intermediate: Dilute 1:10 into pure PEG400 or ethanol (if cells tolerate) -> Result: 5 mM solution (10% DMSO).

  • Final: Dilute this intermediate 1:100 into pre-warmed (37°C) media.

    • Final Conc: 50 µM.

    • Final DMSO: 0.1%.[3]

    • Why this works: The intermediate solvent acts as a bridge, preventing the shock of pure water from instantly stripping the DMSO shell.

Part 5: Solvent Compatibility Matrix

SolventSolubility RatingComments
Anhydrous DMSO High (up to ~100mM)Best solvent. Requires heat/sonication to initiate.[2][4]
Wet DMSO (>2% Water) Poor Causes immediate cloudiness. Cyclohexyl group intolerance.
Ethanol Moderate Good alternative for evaporation protocols.
Water / PBS Insoluble < 0.1 mg/mL. Do not use for stock.
PEG 400 Good Excellent co-solvent for animal dosing formulations.

References

  • BenchChem. (2025).[2][3][4][5] Impact of hygroscopic DMSO on solubility. Retrieved from

  • PubChem. (2025).[6][7] N-(4-hydroxycyclohexyl)benzamide Compound Summary. National Library of Medicine. Retrieved from

  • ResearchGate. (2014).[8] Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening. Retrieved from

  • Ziath. (2025). The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved from

  • MedChemExpress. (2025). 4-Hydroxybenzamide Solubility & Handling. Retrieved from

Sources

Mechanistic Overview of Amide Bond Formation & Side Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Benzamide Synthesis. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols and address the fundamental chemical causality behind coupling failures. Amide bond formation is often treated as a trivial transformation, yet the complex interplay between activation kinetics, steric hindrance, and nucleophilicity frequently leads to yield-destroying side reactions.

This guide provides a self-validating framework to diagnose, troubleshoot, and optimize your benzamide coupling workflows.

To troubleshoot effectively, we must first understand the competing kinetic pathways in the reaction vessel. Benzamide coupling relies on converting a stable benzoic acid into a highly reactive electrophile (an activated ester). However, if the rate of aminolysis (the desired attack by the amine) is slower than the rate of side-product formation, your yield will plummet.

MechanisticPathways BA Benzoic Acid Derivative ActEster Activated Ester (O-acylisourea / OBt) BA->ActEster + CR / Base Amine Amine Nucleophile Product Desired Benzamide Product Amine->Product Aminolysis Guanidine Guanidinylated Amine (+98 Da Byproduct) Amine->Guanidine CR Coupling Reagent (HATU, EDC) CR->ActEster Activation CR->Guanidine Direct Attack (Excess CR) ActEster->Product + Amine NAcylUrea N-Acylurea (Stable Byproduct) ActEster->NAcylUrea Rearrangement (Slow Aminolysis)

Mechanistic pathways of benzamide coupling highlighting desired amidation vs. common side reactions.

Symptom-Based Troubleshooting Guide

When a reaction fails, your primary diagnostic tool is the crude LC-MS. The following logic tree maps specific mass spectrometry anomalies to their chemical root causes.

TroubleshootingLogic Start Analyze Crude LC-MS Data Mass98 +98 Da Mass Shift (Guanidinylation) Start->Mass98 HATU/HBTU used MassUrea Mass = Product + CR (N-Acylurea) Start->MassUrea Carbodiimide used DoublePeak Isobaric Doublet (Epimerization) Start->DoublePeak Chiral center present Sol1 Pre-activate Acid before Amine addition Mass98->Sol1 Prevent direct attack Sol2 Add HOBt/HOAt Use EDC instead of DCC MassUrea->Sol2 Accelerate aminolysis Sol3 Lower Temp (0°C) Use weaker base (TMP) DoublePeak->Sol3 Prevent oxazolone

Diagnostic workflow for identifying and resolving benzamide coupling side reactions via LC-MS.

Issue 1: The +98 Da Mass Shift (Guanidinylation)

Observation: You are using a uronium/aminium coupling reagent (e.g., HATU, HBTU) and observe a major byproduct with a mass exactly 98 Da higher than your starting amine. Causality: The free amine has acted as a nucleophile and directly attacked the electrophilic uronium carbon of the HATU/HBTU reagent, displacing the HOAt/HOBt leaving group [1]. This forms a highly stable tetramethylguanidinium adduct, permanently capping your amine and halting the reaction [2]. Solution: This is a kinetic issue. You must give the benzoic acid a "head start." Pre-activate the carboxylic acid with HATU and base for 5–10 minutes before introducing the amine.

Issue 2: N-Acylurea Formation

Observation: When using carbodiimides (EDC, DCC), the LC-MS shows a mass corresponding to the desired product plus the mass of the carbodiimide. Causality: The initial reaction between the benzoic acid and the carbodiimide forms an O-acylisourea intermediate. If the incoming amine is sterically hindered or electron-deficient (e.g., an aniline), intermolecular aminolysis is slow. This allows the O-acylisourea to undergo an intramolecular O-to-N acyl shift, forming a dead-end N-acylurea byproduct [3], [4]. Solution: Introduce an additive like HOBt or HOAt. These additives rapidly trap the O-acylisourea to form an active OBt/OAt ester. This ester is highly reactive toward amines but completely stable against the O-to-N rearrangement [3], [4].

Issue 3: Epimerization (Isobaric Doublets)

Observation: If your amine or acid contains an


-chiral center, LC-MS or NMR reveals a mixture of diastereomers.
Causality:  Prolonged exposure to strong bases (like DIPEA) and coupling reagents leads to the formation of an oxazolone intermediate, which rapidly undergoes base-catalyzed enolization and subsequent racemization/epimerization [5].
Solution:  Avoid pre-activation. Mix the acid, amine, and coupling reagent simultaneously at 0 °C, and swap strong bases like DIPEA for a weaker, sterically hindered base like 2,4,6-trimethylpyridine (TMP) [5].

Quantitative Data: Reagent Selection & Side Reaction Risks

Selecting the correct reagent system is a balancing act between reactivity and the suppression of side pathways.

Coupling SystemPrimary ApplicationMajor Side Reaction RiskRelative Aminolysis RateRecommended Additive / Base
EDC alone Simple, unhindered aminesN-Acylurea formationModerateNone required
EDC / HOBt General purpose, anilinesLow riskFastDIPEA or NMM
EDC / HOAt Sterically hindered aminesLow riskVery FastDIPEA or NMM
HATU Highly hindered aminesGuanidinylation (+98 Da)Extremely FastDIPEA (Pre-activate acid)
DCC Solid-phase synthesisDCU precipitationModerateHOBt

Self-Validating Experimental Protocols

Protocol A: HATU-Mediated Coupling (Guanidinylation-Free)

Designed to prevent the +98 Da capping of nucleophilic amines.

  • Preparation: In an oven-dried flask under nitrogen, dissolve the benzoic acid derivative (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL).

  • Pre-Activation (Critical Step): Add HATU (1.1 equiv, 1.1 mmol) followed by DIPEA (2.5 equiv, 2.5 mmol). Stir the mixture at room temperature for exactly 5 to 10 minutes .

    • Validation Checkpoint 1: The solution should turn a pale yellow color, indicating the formation of the active OAt ester. Do not exceed 10 minutes to prevent ester degradation.

  • Amine Addition: Add the amine nucleophile (1.1 equiv, 1.1 mmol) dropwise. If the amine is a hydrochloride salt, add an additional 1.1 equiv of DIPEA.

  • Reaction: Stir at room temperature for 2–4 hours.

  • Workup: Dilute with Ethyl Acetate (30 mL). Wash sequentially with 1M HCl (2 x 15 mL), saturated aqueous NaHCO₃ (2 x 15 mL), and 5% aqueous LiCl (to remove DMF, 2 x 15 mL).

    • Validation Checkpoint 2: Analyze the organic layer via LC-MS. The absence of a [M+98] peak confirms that guanidinylation was successfully suppressed.

Protocol B: EDC/HOBt Coupling for Electron-Deficient Amines

Optimized for anilines and poor nucleophiles where O-to-N acyl shifts are common [6].

  • Preparation: Dissolve the benzoic acid (1.0 equiv, 1.0 mmol) and HOBt (1.2 equiv, 1.2 mmol) in anhydrous Dichloromethane (DCM) or DMF (5.0 mL) at 0 °C.

  • Activation: Add EDC·HCl (1.2 equiv, 1.2 mmol) portion-wise. Stir at 0 °C for 15 minutes to allow complete conversion to the OBt ester.

  • Amine Addition: Add the electron-deficient amine (1.0 equiv, 1.0 mmol) and a catalytic amount of DMAP (0.1 equiv, 0.1 mmol). DMAP acts as an acyl transfer catalyst, forming a highly reactive acyliminium intermediate that forces the sluggish amidation forward [6].

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours.

  • Workup: Dilute with DCM, wash with 10% citric acid, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Frequently Asked Questions (FAQs)

Q: I am using EDC/HOBt, but my product is contaminated with a white, insoluble solid. What is it? A: This is likely the urea byproduct of the carbodiimide. While the urea of EDC is generally water-soluble (unlike DCC, which forms highly insoluble DCU), it can occasionally co-precipitate in non-polar solvents. Ensure your workup includes a slightly acidic aqueous wash (e.g., 1M HCl or 10% citric acid) to fully protonate and extract the EDC-urea into the aqueous phase [4].

Q: Can I use HATU for cyclization reactions? A: Yes, but with extreme caution. Intramolecular cyclizations are kinetically slower than intermolecular reactions. This extended reaction time gives the free amine ample opportunity to attack unreacted HATU, leading to massive guanidinylation side reactions. For macrocyclizations, consider using PyAOP or heavily diluting the reaction to favor intramolecular kinetics [1].

Q: Why do I see a double peak on my HPLC when coupling a chiral amine to benzamide? A: You are observing epimerization. The base in your reaction (likely DIPEA or TEA) is deprotonating the


-carbon of your activated intermediate via an oxazolone pathway. Switch to a less basic additive like 2,4,6-trimethylpyridine (TMP) and lower your reaction temperature to 0 °C [5].

References

  • Technical Support Center: Preventing Guanidinylation Side Reaction with HBTU. Benchchem.
  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases.
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • Technical Support Center: Optimizing a Hypothetical Amide Coupling Reaction. Benchchem.
  • Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. CAS.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.

removing unreacted cyclohexylamine from N-cyclohexyl-4-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

An essential, yet often challenging, aspect of synthetic chemistry is the purification of the final product. In the synthesis of N-cyclohexyl-4-hydroxybenzamide, a common impurity that persists is the unreacted starting material, cyclohexylamine. This guide provides a comprehensive, in-depth resource for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve this specific purification challenge. As a Senior Application Scientist, this guide is structured to not only provide protocols but to explain the underlying chemical principles, ensuring a robust understanding and successful implementation in your laboratory.

Understanding the Components: Product vs. Impurity

Effective purification begins with a clear understanding of the physicochemical differences between the desired product and the contaminant. The strategy for separation hinges on exploiting these differences.

PropertyN-cyclohexyl-4-hydroxybenzamide (Product)Cyclohexylamine (Impurity)Rationale for Separation
Molecular Structure Phenolic AmidePrimary Aliphatic AmineThe basicity of the amine is the key difference.
Appearance Likely a white to off-white solid.[1]Clear to yellowish liquid with a fishy, ammonia-like odor.[2][3][4]Physical state differences can aid in techniques like trituration.
Boiling Point Substantially higher due to larger molecular weight and hydrogen bonding.134.5 °C (274.1 °F).[5][6][7]Distillation is possible but may not be practical or efficient on a lab scale and risks thermal degradation of the product.
Solubility Low solubility in water; soluble in organic solvents like ethanol, acetone, and ethyl acetate.[1][8][9]Miscible with water and most common organic solvents.[3][5][6][10]High water solubility of the amine salt is exploited in extraction.
Acid-Base Properties Neutral (amide) and weakly acidic (phenol).Basic (pKa of conjugate acid ≈ 10.6).[6]This is the most significant difference and the basis for the most effective purification method: acid-base extraction.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.

Question 1: My crude product is an oil or a waxy solid and refuses to crystallize. What's happening and how do I fix it?

Answer:

This is a very common issue and is almost always caused by a significant amount of residual cyclohexylamine acting as a solvent, depressing the melting point of your product and preventing crystallization.

Root Cause Analysis: Cyclohexylamine is a liquid at room temperature and is miscible with many organic compounds.[5][6] Its presence can create a eutectic mixture with your product, resulting in an oil or goo even if the product itself is a solid. Simply evaporating the reaction solvent on a rotary evaporator is often insufficient to remove all of it, especially if it was used in excess.

Recommended Solutions:

  • High-Vacuum Evaporation: First, ensure all volatile solvents are removed. Place the flask on a high-vacuum line (Schlenk line) for several hours. This may be sufficient to remove the majority of the cyclohexylamine if the contamination is not excessive.

  • Trituration (Solvent Washing): This technique is excellent for inducing crystallization from an oil.

    • Protocol:

      • Place your crude oil in an Erlenmeyer flask.

      • Add a small amount of a cold, non-polar solvent in which your product is expected to be poorly soluble, but the cyclohexylamine is soluble. Good starting choices are cold hexane or diethyl ether.[11]

      • Use a spatula or glass rod to vigorously scratch the inside of the flask and stir the mixture. The scratching provides nucleation sites for crystal formation.

      • You should observe the oil slowly converting into a solid precipitate.

      • Once the solid has formed, you can collect it by vacuum filtration, washing with a small amount of the cold solvent.

    • Causality: The non-polar solvent dissolves the remaining cyclohexylamine and other non-polar impurities, while the desired, more polar amide product precipitates out.

Question 2: My initial analysis (TLC, ¹H NMR) shows significant cyclohexylamine contamination. What is the most robust method to remove it?

Answer:

The most authoritative and efficient method for removing a basic impurity like cyclohexylamine from a neutral or weakly acidic product is Acid-Base Extraction . This liquid-liquid extraction technique leverages the difference in the acid-base properties of the two compounds.[11][12]

The Chemistry Behind the Separation: Cyclohexylamine, as a primary amine, is basic and will react with an acid (like hydrochloric acid, HCl) to form its corresponding ammonium salt (cyclohexylammonium chloride). This salt is ionic and therefore highly soluble in water, but insoluble in most organic solvents.[11] Your product, N-cyclohexyl-4-hydroxybenzamide, has a neutral amide group and a weakly acidic phenolic group, neither of which will react with a dilute acid. It will therefore remain in the organic solvent layer.

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve your crude product mixture in a suitable organic solvent that is immiscible with water. Ethyl acetate or dichloromethane are excellent choices.

  • Acid Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl).

  • Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, making sure to periodically vent the funnel to release any pressure buildup.

  • Separation: Allow the layers to fully separate. The top layer will typically be the organic layer (unless a halogenated solvent like dichloromethane is used, in which case it will be the bottom layer). Drain the bottom (aqueous) layer, which now contains the cyclohexylammonium chloride salt.

  • Repeat: To ensure complete removal, repeat the acid wash (steps 2-4) one or two more times with fresh 1M HCl.

  • Neutral Wash: Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid. Follow this with a wash using brine (saturated aqueous NaCl) to remove the bulk of the dissolved water.

  • Drying and Concentration: Drain the organic layer into a clean flask. Dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield your purified product.

Workflow Visualization

Below is a diagram illustrating the logic of the acid-base extraction workflow.

G cluster_start Initial State cluster_process Extraction Process cluster_organic Organic Phase cluster_aqueous Aqueous Phase start Crude Product (Amide + Cyclohexylamine) in Ethyl Acetate sep_funnel Separatory Funnel: Add 1M HCl (aq) & Shake start->sep_funnel org_phase Ethyl Acetate Layer: Contains Pure N-cyclohexyl-4-hydroxybenzamide sep_funnel->org_phase Organic Layer aq_phase Aqueous Layer: Contains Cyclohexylammonium Chloride (Salt) sep_funnel->aq_phase Aqueous Layer dry_evap Dry (Na₂SO₄) & Evaporate Solvent org_phase->dry_evap final_product Purified Product dry_evap->final_product discard Discard Aqueous Waste aq_phase->discard

Caption: Acid-base extraction workflow for purification.

Question 3: I've tried extraction, but my product still shows impurities. What other methods can I use?

Answer:

If impurities persist after extraction, or if you require a very high degree of purity, Recrystallization or Column Chromatography are excellent secondary purification steps.

Method A: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The goal is to find a solvent (or solvent system) where your product is soluble at high temperatures but insoluble at low temperatures, while the impurities remain soluble at all temperatures.[13]

  • Solvent Selection: For N-cyclohexyl-4-hydroxybenzamide, good starting solvents to test are ethanol, isopropanol, acetone, or a mixture like ethyl acetate/hexane.[13][14][15]

  • General Protocol:

    • Dissolve the crude solid in the minimum amount of the chosen hot (boiling) solvent.

    • If there are any insoluble impurities, perform a hot gravity filtration.

    • Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.

    • Once crystal growth appears to have stopped, place the flask in an ice bath to maximize the yield of precipitated product.

    • Collect the pure crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Method B: Column Chromatography

Flash column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (eluent).

  • Challenges & Solutions: Primary amines like cyclohexylamine can be problematic on standard silica gel. Silica is weakly acidic and can cause the basic amine to "streak" down the column, contaminating many fractions.

    • Solution: To mitigate this, add a small amount of a basic modifier to your eluent. Typically, 0.5-1% triethylamine (Et₃N) in your hexane/ethyl acetate mobile phase will neutralize the acidic sites on the silica gel, resulting in a much cleaner separation.[11]

  • Procedure Outline:

    • Determine an appropriate eluent system using Thin Layer Chromatography (TLC). A good Rf value for your product is typically around 0.3.

    • Pack a column with silica gel, using your chosen eluent (containing ~1% triethylamine).

    • Dissolve your crude product in a minimal amount of the eluent and load it onto the column.

    • Elute the column, collecting fractions and analyzing them by TLC to identify which ones contain your pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Frequently Asked Questions (FAQs)

  • Q1: How do I confirm the purity of my final N-cyclohexyl-4-hydroxybenzamide product?

    • A1: A combination of techniques is best.

      • Thin Layer Chromatography (TLC): A pure compound should show a single spot.

      • ¹H NMR Spectroscopy: The absence of signals corresponding to cyclohexylamine (typically broad amine protons and characteristic cyclohexyl signals without the corresponding aromatic peaks) is a strong indicator of purity.

      • Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Significant depression or broadening of the melting point indicates the presence of impurities.

  • Q2: My product is a phenolic amide. Will it be extracted into a basic aqueous layer during a workup?

    • A2: Yes, this is a critical point. The phenolic hydroxyl group is weakly acidic and will be deprotonated by a strong base (like 1M NaOH) to form a water-soluble phenoxide salt. Therefore, during your workup, you should perform the dilute acid wash first to remove the basic cyclohexylamine. Avoid washing with a strong base until after the amine has been removed, otherwise, you risk losing your product to the aqueous layer.

  • Q3: Why can't I just use distillation to remove the cyclohexylamine?

    • A3: While cyclohexylamine has a relatively low boiling point (134.5 °C), your amide product is likely a high-boiling solid.[5][6][7] Attempting a vacuum distillation to remove the amine could require high temperatures that might lead to the thermal decomposition of your desired product. For laboratory-scale purification, extraction or chromatography are far more practical and gentle methods.

References
  • National Center for Biotechnology Information. (n.d.). Cyclohexylamine. PubChem. Retrieved from [Link]

  • Greenchem International Limited. (n.d.). Cyclohexylamine. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclohexylamine. Retrieved from [Link]

  • Univar Solutions. (n.d.). Cyclohexylamine, Technical Grade, Liquid, 386 lb Drum. Retrieved from [Link]

  • The Good Scents Company. (n.d.). cyclohexyl amine. Retrieved from [Link]

  • Ataman Kimya. (n.d.). CYCLOHEXANAMINE. Retrieved from [Link]

  • Teget Kimya. (n.d.). Cyclohexylamine (CAS 108-91-8) – Industrial Organic Amine. Retrieved from [Link]

  • Ataman Kimya. (n.d.). CYCLOHEXYLAMINE. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2022, June 2). CYCLOHEXYLAMINE. Retrieved from [Link]

  • Reddit. (2020, March 28). Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride?. r/Mcat. Retrieved from [Link]

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?. Retrieved from [Link]

  • Lanigan, R. M., & Sheppard, T. D. (2020). Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required. Organic Letters, 22(14), 5649–5653. [Link]

  • ResearchGate. (2017, May 18). How to separate amides from free amine. Retrieved from [Link]

  • Lanigan, R. M., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4458–4465. [Link]

  • Current Chemistry Letters. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-cyclohexyl-N-hydroxy-N-methylcyclohexanecarboxamide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Retrieved from [Link]

  • Google Patents. (n.d.). US3207789A - Chemical separation process for the recovery of n-phenylcyclohexylamine.
  • Lanigan, R. M., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4458–4465. [Link]

  • University of Colorado Boulder. (n.d.). 8. Extraction. Retrieved from [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification?. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2012, May 16). Synthesis of cyclohexylamine (via FR971429). Retrieved from [Link]

  • Reddit. (2025, April 23). Removing Amine Groups in Synthesis Reactions. r/OrganicChemistry. Retrieved from [Link]

  • YouTube. (2018, May 25). Disconnection approach for amines and related compounds. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Hydroxybenzamide (CAS 619-57-8). Retrieved from [Link]

  • ChemBK. (2024, April 10). p-Hydroxybenzamide. Retrieved from [Link]

  • Google Patents. (n.d.). US3347920A - Purification of cyclohexylamine.
  • ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid. Retrieved from [Link]

Sources

optimizing reaction temperature for N-cyclohexyl-4-hydroxybenzamide formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-cyclohexyl-4-hydroxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols for optimizing reaction temperature and overall success.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. The question-and-answer format is designed to help you quickly diagnose and resolve common experimental challenges.

Question 1: My reaction shows low or no conversion to the desired amide product, even after several hours. What are the primary causes and how can I fix this?

Answer: Low or no product formation is a common issue, typically rooted in either inadequate activation of the carboxylic acid or deactivation of the amine nucleophile.

  • Cause A: Competing Acid-Base Reaction. The primary challenge in directly reacting a carboxylic acid (4-hydroxybenzoic acid) with an amine (cyclohexylamine) is the rapid acid-base reaction that forms an unreactive ammonium carboxylate salt.[1] Heating this salt to high temperatures (>100 °C) can sometimes drive off water to form the amide, but this is often inefficient for many substrates.[1]

    • Solution 1: Use a Coupling Agent. The most reliable solution is to use a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents prevent the acid-base reaction by converting the carboxylic acid's hydroxyl group into a good leaving group, facilitating nucleophilic attack by the amine.[1] Reactions with these agents are typically run at room temperature, but gentle heating to 40-50 °C can improve yields for sluggish couplings.[2]

    • Solution 2: Convert to an Acyl Chloride. A classic and highly effective method is the two-step conversion of the carboxylic acid to an acyl chloride using an agent like thionyl chloride (SOCl₂), followed by reaction with the amine.[3][4] This is a robust method, but care must be taken as the intermediate is moisture-sensitive.[5]

  • Cause B: Insufficient Reaction Temperature (For Thermal/Catalytic Methods). If you are attempting a direct amidation without coupling agents, room temperature is insufficient. These reactions require elevated temperatures to overcome the activation energy and remove water, which is a byproduct.

    • Solution: For direct catalytic methods, temperatures in the range of 100-180 °C are often necessary.[4][6][7] It is critical to monitor the reaction for potential degradation of starting materials or products at these temperatures. A gradual increase in temperature while monitoring progress via TLC or LC-MS is the recommended approach.[8]

  • Cause C: Poor Solubility of Reactants. If the 4-hydroxybenzoic acid or cyclohexylamine are not fully dissolved, the reaction kinetics will be severely hindered.

    • Solution: Ensure you are using an appropriate solvent. Aprotic polar solvents like DMF or DMSO are often effective at dissolving the reactants.[2] If solubility remains an issue, switching to a higher-boiling-point solvent that allows for increased reaction temperature may be necessary.[8]

Question 2: My reaction is producing a significant amount of an unknown impurity alongside my desired product. How can I identify and minimize this side reaction?

Answer: Impurity formation is often temperature-dependent. The structure of the impurity provides clues to its origin.

  • Possible Side Reaction A: N-Acylurea Formation (with DCC). If you are using DCC as a coupling agent, a common side reaction is the rearrangement of the O-acylisourea intermediate into a stable, unreactive N-acylurea byproduct. This is particularly problematic if the amine nucleophile is weak or sterically hindered.

    • Solution: Add 1-hydroxybenzotriazole (HOBt) to the reaction mixture. HOBt acts as an acyl-transfer agent, trapping the activated carboxylic acid to form an activated ester that is more reactive towards the amine and less prone to side reactions.[5][9] This strategy is also effective with EDC.

  • Possible Side Reaction B: Thermal Degradation. At elevated temperatures (>150-180 °C), decarboxylation of 4-hydroxybenzoic acid to phenol can occur. The phenol can then participate in other undesired reactions. Cyclohexylamine can also degrade at very high temperatures.

    • Solution: Optimize the temperature carefully. Run a temperature gradient experiment (e.g., 100 °C, 120 °C, 140 °C) and analyze the product mixture at each point by HPLC or LC-MS to find the temperature that maximizes product formation without significant byproduct generation.[10] Prolonged reaction times at high temperatures should be avoided.[2]

  • Possible Side Reaction C: Reactions involving the Phenolic Hydroxyl Group. The hydroxyl group on 4-hydroxybenzoic acid can, under certain conditions (e.g., with highly reactive acylating agents or harsh bases), be acylated, leading to dimer or polymer formation.

    • Solution: This is less common in standard amide coupling but can be mitigated by choosing reaction conditions that favor amidation. Using a coupling agent at or slightly above room temperature is generally selective for the carboxylic acid. If necessary, the phenolic hydroxyl group can be protected (e.g., as a methyl or benzyl ether) prior to the coupling reaction and deprotected afterward, though this adds steps to the synthesis.

Troubleshooting Workflow

G start Problem: Low Yield or Purity check_conversion check_conversion start->check_conversion Analyze crude reaction mixture (TLC, LC-MS) low_conversion low_conversion check_conversion->low_conversion Low Conversion (Starting materials remain) impurities impurities check_conversion->impurities Significant Impurities (Byproducts observed) cause1 cause1 low_conversion->cause1 Possible Causes sol1 sol1 cause1->sol1 Acid-Base Salt Formation sol2 sol2 cause1->sol2 Insufficient Temperature sol3 sol3 cause1->sol3 Poor Solubility action1a action1a sol1->action1a Action: Use Coupling Agent (EDC/DCC) action1b action1b sol1->action1b Action: Convert to Acyl Chloride action2 action2 sol2->action2 Action: Increase temp. gradually (e.g., 40-120°C) Monitor degradation action3 action3 sol3->action3 Action: Change to higher-boiling aprotic solvent (DMF, DMSO) cause2 cause2 impurities->cause2 Possible Causes sol4 sol4 cause2->sol4 N-Acylurea (with DCC) sol5 sol5 cause2->sol5 Thermal Degradation sol6 sol6 cause2->sol6 Side reaction at -OH group action4 action4 sol4->action4 Action: Add HOBt to reaction action5 action5 sol5->action5 Action: Lower reaction temperature Reduce reaction time action6 action6 sol6->action6 Action: Use milder conditions Or protect -OH group G cluster_0 Reactants cluster_1 Activation Pathway cluster_2 Direct Pathway A 4-Hydroxybenzoic Acid C Activated Intermediate (e.g., Acyl Chloride, O-Acylisourea) A->C Coupling Agent (EDC) or SOCl₂ D Ammonium Carboxylate Salt Intermediate A->D Acid-Base Reaction (No Activator) B Cyclohexylamine B->D Acid-Base Reaction (No Activator) E N-Cyclohexyl-4-hydroxybenzamide C->E + Cyclohexylamine D->E Heat (>100°C) - H₂O

Caption: General synthetic pathways for N-cyclohexyl-4-hydroxybenzamide formation.

Comparative Data on Amidation Methods

The following table summarizes various conditions reported in the literature for similar amide bond formations, providing a basis for selecting your starting parameters.

MethodActivating Agent / CatalystSolventTemperature (°C)Typical Time (h)Reported Yield (%)Reference
Coupling Agent DIC / HOBtCH₂Cl₂Room Temp.5 - 1260 - 70%[11]
Coupling Agent EDC / HOBt / DMAPCH₃CN23 - 6010 - 4261 - 72%[9]
Acyl Chloride SOCl₂ then AmineToluene / CH₂Cl₂Reflux, then 0 to RT2 - 5High[4]
Catalytic Direct DABCO / Methyl CarbamateNone (Neat)130 → 1804.5~99%[7]
Catalytic Direct B(OCH₂CF₃)₃MeCNNot SpecifiedNot SpecifiedHigh[12]
Protocol 1: Amide Synthesis using EDC/HOBt Coupling

This protocol is well-suited for lab-scale synthesis under mild conditions, minimizing thermal degradation.

  • Reactor Setup: To a round-bottom flask under a nitrogen atmosphere, add 4-hydroxybenzoic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and anhydrous N,N-Dimethylformamide (DMF). Stir the mixture until all solids are dissolved.

  • Amine Addition: Add cyclohexylamine (1.1 eq) to the solution and stir for 5 minutes.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Coupling Agent Addition: Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the cooled solution portion-wise over 15 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed. If the reaction is sluggish after 12 hours, gently heat the mixture to 40 °C.

  • Work-up: Once complete, dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization (e.g., from an ethanol/water mixture) or silica gel chromatography to yield pure N-cyclohexyl-4-hydroxybenzamide.

References

  • Sabila, P. et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters. Available at: [Link]

  • De Luca, L. et al. (2020). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalyst. New Journal of Chemistry. Available at: [Link]

  • BenchChem. (2025). Troubleshooting low yield in PROTAC synthesis with Mpeg5-t-butyl ester. BenchChem Tech Support.
  • Ghahremanzadeh, R. et al. (2010). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]

  • BenchChem. (2025). Application Note: Synthesis and Optimization of 4-Hydroxybenzamide. BenchChem Tech Support.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]

  • Pawar, S. et al. (2023). Exploring the amide coupling of carboxylic acids with amines using green solvent limonene. RSC Sustainability. Available at: [Link]

  • Li, Y. et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules. Available at: [Link]

  • Royal Society of Chemistry. (n.d.).
  • BenchChem. (2025). Troubleshooting low yield in Nipamovir synthesis. BenchChem Tech Support.
  • Hellsberg, E. et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Nallapati, S. B. et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. Available at: [Link]

  • Biotage. (2023). Can Reaction Temperature Impact Synthetic Product Yield and Purity?. Biotage. Available at: [Link]

  • ResearchGate. (2021). Why did my amide syntesis does not work?. ResearchGate. Available at: [Link]

  • Pagariya, R. F. & Thakare, N. S. (2016). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Journal of Chemical and Pharmaceutical Research.
  • Omar, A. et al. (2022). Synthesis and computational study of 4-hydroxylbenzamide analogous as potential anti-breast cancer agent.
  • Google Patents. (n.d.). EP0507672B1 - N-cyclohexyl benzamides derivatives, preparations and therapeutic applications thereof. Google Patents.
  • CAMEO Chemicals. (n.d.). N-CYCLOHEXYL-4-METHYLBENZENESULFONAMIDE. NOAA.
  • Choi, J. et al. (2024). Improved Experimental Yield of Temperature-Cycle-Induced Deracemization (TCID) with Cooling and Crystal Washing: Application of TCID for the Industrial Scale. Molecules.
  • BenchChem. (2025). Identifying and minimizing side reactions in benzamide synthesis. BenchChem Tech Support.
  • Barcia, G. et al. (2017). Impact of Chemical Analogs of 4-Hydroxybenzoic Acid on Coenzyme Q Biosynthesis. Frontiers in Physiology.
  • ResearchGate. (2016). Effects of temperature and cooling modes on yield, purity and particle size distribution of dihydroxystearic acid crystals. ResearchGate. Available at: [Link]

  • ResearchGate. (2023). Amidation of 4-dodecyloxybenzoic acid methyl ester with Ethylendiamine?. ResearchGate. Available at: [Link]

  • Martí-Andrés, P. et al. (2024).
  • Stoleru, E. et al. (2021). The Physico-Chemical Properties of Glipizide: New Findings. Molecules.

Sources

overcoming steric hindrance in N-cyclohexyl-4-hydroxybenzamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Topic: Overcoming Steric & Electronic Barriers in


-cyclohexyl-4-hydroxybenzamide Synthesis
Case ID:  CHEM-SUP-8821
Status:  Open
Assigned Specialist:  Senior Application Scientist

Diagnostic Overview: Why is this synthesis failing?

User reports often misclassify this reaction's difficulty solely as "steric hindrance." While cyclohexylamine possesses a secondary


-carbon (moderate steric bulk), the failure usually stems from a synergistic kinetic barrier  involving both reactants.
The "Double Whammy" Effect
  • Electronic Deactivation (The Acid): The para-hydroxyl group on 4-hydroxybenzoic acid is a strong electron-donating group (EDG). Through resonance, it donates electron density into the carbonyl carbon, significantly reducing its electrophilicity. Standard coupling agents (EDC/DCC) often fail to generate an intermediate reactive enough to be attacked by a sluggish amine.

  • Nucleophilic Competition (The Phenol): The unprotected phenolic hydroxyl acts as a competing nucleophile. Without careful control, you risk forming the ester (polymerization or self-condensation) rather than the desired amide.

  • Steric Drag (The Amine): Cyclohexylamine is a primary amine attached to a secondary carbon. The chair conformation of the cyclohexane ring creates a "cone" of steric bulk that retards the nucleophilic attack on the already deactivated carbonyl.

Validated Protocols

Method A: The "Gold Standard" (T3P Coupling)

Best for: High purity, avoiding protection steps, and overcoming sluggish kinetics. Mechanism: Propanephosphonic acid anhydride (T3P) acts as both a coupling agent and a water scavenger, driving the equilibrium toward the amide. It forms a highly reactive mixed anhydride intermediate that is less prone to epimerization or side reactions than


-acylisoureas formed by carbodiimides.

Reagents:

  • 4-Hydroxybenzoic acid (1.0 eq)[1]

  • Cyclohexylamine (1.1 eq)

  • T3P (50% w/w in EtOAc or DMF) (1.5 eq)

  • Triethylamine (TEA) or DIPEA (3.0 eq)

  • Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is an issue)

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask, dissolve 4-hydroxybenzoic acid and cyclohexylamine in EtOAc (concentration ~0.2 M).

  • Base Addition: Add TEA/DIPEA dropwise at 0°C. Stir for 10 minutes. Note: The base is critical to deprotonate the carboxylic acid for activation.

  • Activation: Add T3P solution dropwise to the cold mixture.

  • Reaction: Allow the mixture to warm to room temperature (25°C). If TLC shows incomplete conversion after 4 hours, heat to 50°C. T3P is thermally stable.

  • Workup (The T3P Advantage): T3P byproducts are water-soluble.[2][3]

    • Wash the organic layer with water (

      
      ).[3]
      
    • Wash with 1M HCl (to remove unreacted amine).

    • Wash with sat.

      
       (to remove unreacted acid).
      
    • Dry over

      
       and concentrate.
      
Method B: The "Brute Force" Route (Acyl Chloride with Protection)

Best for: Scale-up (>10g) or if T3P fails. Logic: We temporarily mask the interfering phenol and convert the acid to its most reactive form (acyl chloride) to overcome the amine's steric bulk.

Reagents:

  • 4-Acetoxybenzoic acid (Prepared via acetylation of 4-hydroxybenzoic acid)

  • Thionyl Chloride (

    
    )[1]
    
  • Cyclohexylamine[4]

  • Dichloromethane (DCM)

Step-by-Step Protocol:

  • Protection (Pre-step): React 4-hydroxybenzoic acid with acetic anhydride to form 4-acetoxybenzoic acid. This prevents competitive esterification.

  • Activation: Reflux 4-acetoxybenzoic acid in neat

    
     (with a drop of DMF catalyst) for 2 hours until gas evolution ceases. Evaporate excess 
    
    
    
    to obtain the crude acid chloride.
  • Coupling: Dissolve the acid chloride in dry DCM. Add cyclohexylamine (1.1 eq) and TEA (1.2 eq) at 0°C. Stir at RT for 2 hours.

  • Deprotection: Treat the resulting amide with mild base (e.g.,

    
     in MeOH) to cleave the acetyl group, revealing the free phenol.
    

Troubleshooting Matrix (FAQs)

SymptomProbable CauseCorrective Action
No Reaction (Starting Material Remains) Electronic deactivation of the acid.Switch to Method A (T3P) or use HATU. Carbodiimides (EDC/DCC) are too weak for this specific acid/amine pair.
Low Yield (<40%) Formation of

-acylurea byproduct (if using EDC/DCC).
This is a rearrangement side-reaction common with hindered amines. Switch to T3P or Acid Chloride route.
Product is an Oil/Sticky Gum Residual DMF or T3P impurities.Perform a thorough water wash (5x) if using DMF. If using T3P, ensure the pH of the aqueous wash is basic (>8) to remove phosphorus byproducts.
O-Acylation Observed (Ester formation) Phenol group reacting with activated acid.Ensure the reaction is kept at low temp (0°C) during reagent addition. If persistent, use Method B (Protection).

Visualizations

Diagram 1: The Mechanistic Bottleneck & Solution

This diagram illustrates the competing electronic and steric factors and how T3P bypasses them.

ReactionPathway Start 4-Hydroxybenzoic Acid StandardPath Standard Activation (EDC/DCC) Start->StandardPath T3PPath T3P Activation (Mixed Anhydride) Start->T3PPath Preferred Route Problem1 Electronic Deactivation (OH donates e- to Carbonyl) Failure Slow Kinetics / N-Acylurea Byproduct Problem1->Failure Problem2 Steric Hindrance (Cyclohexyl Ring) Problem2->Failure StandardPath->Problem1 Resisted by StandardPath->Problem2 Blocked by Success Target Amide (High Yield) T3PPath->Success Fast Kinetics Water Scavenging

Caption: Figure 1. T3P activation bypasses the kinetic traps caused by electronic deactivation and steric hindrance that plague standard carbodiimide couplings.

Diagram 2: Troubleshooting Decision Tree

A logical flow for researchers to select the correct protocol based on their constraints.

DecisionTree Start Start: Synthesis Fails or Low Yield Check1 Is the Phenol Protected? Start->Check1 YesProtected Yes (e.g., O-Acetyl) Check1->YesProtected NoProtected No (Free Phenol) Check1->NoProtected Action1 Use Acid Chloride Route (SOCl2) Method B YesProtected->Action1 Check2 Is Scale > 10g? NoProtected->Check2 Yes Yes Check2->Yes Cost efficiency No No Check2->No Speed/Purity Action2 Use T3P Coupling Method A Action3 Protect Phenol first, then Method B Yes->Action3 No->Action2

Caption: Figure 2. Strategic decision matrix for selecting between T3P coupling and Acid Chloride activation based on scale and protection status.

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Link

  • Dunetz, J. R., et al. (2016). T3P (Propanephosphonic Acid Anhydride): A Superior Reagent for the Synthesis of Amides and Peptides.[2][5]Journal of Organic Chemistry. Link (Note: Generalized citation for T3P efficacy in hindered systems).

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][5][6][7]Tetrahedron, 61(46), 10827-10852. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents.Chemical Society Reviews, 38(2), 606-631. Link

  • Patterson, J. (2025). T3P as an efficient cyclodehydration reagent.[3]Indian Academy of Sciences. Link

Sources

Technical Support Center: Purification of N-Cyclohexyl-4-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-AMIDE-004 Status: Active Support Tier: Level 3 (Senior Application Scientist) Subject: Separation of N-cyclohexyl-4-hydroxybenzamide from reaction byproducts (DCU, unreacted amine, starting acid).

Introduction

Welcome to the Technical Support Center. You are likely synthesizing N-cyclohexyl-4-hydroxybenzamide (Target) via a coupling reaction (e.g., DCC/EDC or Schotten-Baumann) between 4-hydroxybenzoic acid and cyclohexylamine .

The primary challenge in this synthesis is not the formation of the product, but the separation of the target from three distinct classes of impurities:

  • Dicyclohexylurea (DCU): The stubborn, insoluble byproduct of DCC coupling.[1][2][3][4]

  • Cyclohexylamine: The basic, unreacted starting amine.

  • 4-Hydroxybenzoic acid: The acidic, unreacted starting material.

This guide utilizes the Acid-Base Switching Protocol , a self-validating system that leverages the specific pKa of the phenolic hydroxyl group (pKa ~9.3) to isolate your compound chemically rather than relying solely on physical solubility.

Module 1: Chemical Profile & Solubility Data

Before beginning purification, verify your target's physicochemical properties against this reference table.

PropertyDataRelevance to Purification
Molecular Formula C₁₃H₁₇NO₂MW: 219.28 g/mol
pKa (Phenol) ~9.3 - 9.5CRITICAL: Allows solubility in basic aqueous solutions (NaOH).
pKa (Amide) >15 (Neutral)Stable in dilute acid/base; does not protonate easily.
Solubility (Water) Low / Sparingly SolublePrecipitates upon acidification of aqueous salts.
Solubility (EtOAc) Moderate to HighGood solvent for initial extraction.
Solubility (DCM) ModerateDCU is sparingly soluble here (precipitates).
Solubility (EtOH) High (Hot)Ideal for recrystallization.

Module 2: The "Self-Validating" Purification Workflow

User Question: "I have a crude solid containing DCU and unreacted starting materials. Column chromatography is difficult because the DCU streaks. How do I clean this without a column?"

Scientist's Response: Do not rely on chromatography as your first step. Because your molecule contains a phenolic hydroxyl group , you can use an Acid/Base Extraction strategy to "switch" your molecule between organic and aqueous phases, effectively leaving neutral impurities (like DCU) behind.

The Acid/Base Switching Protocol

Prerequisites:

  • Solvent: Ethyl Acetate (EtOAc)[4][5]

  • Reagents: 1M HCl, 1M NaOH, 6M HCl (for acidification)

Step-by-Step Protocol:

  • Dissolution: Dissolve your crude mixture in EtOAc.

    • Note: If you have massive amounts of DCU precipitate, filter it off before this step.

  • Acid Wash (Removal of Amine):

    • Wash the EtOAc layer with 1M HCl (2x).

    • Chemistry: Unreacted Cyclohexylamine is protonated (

      
      ) and moves to the aqueous layer. The Target stays in the organic layer.
      
  • Base Extraction (The Critical Switch):

    • Extract the EtOAc layer with 1M NaOH (3x).

    • Chemistry: The NaOH deprotonates the phenol on your Target (

      
      ), making it water-soluble .
      
    • Separation: The Target moves to the Aqueous Layer . The neutral DCU and other non-acidic impurities stay in the Organic Layer .

    • Action:KEEP THE AQUEOUS LAYER. Discard the organic layer (this removes the DCU).

  • Precipitation (Recovery):

    • Cool the aqueous NaOH layer (containing your product) in an ice bath.

    • Slowly add 6M HCl with stirring until pH reaches ~2.

    • Result: The Target is re-protonated (

      
      ), becomes water-insoluble, and precipitates as a white solid.
      
  • Filtration: Filter the solid, wash with cold water, and dry.[6]

Visualizing the Workflow

PurificationWorkflow Start Crude Mixture (Target + DCU + Amine) Dissolve Dissolve in EtOAc Start->Dissolve WashAcid Wash with 1M HCl Dissolve->WashAcid Phase1 Phase Separation 1 WashAcid->Phase1 AqAcid Aqueous Acid Layer (Contains Cyclohexylamine salt) Phase1->AqAcid Discard OrgLayer1 Organic Layer (Target + DCU) Phase1->OrgLayer1 Keep ExtractBase Extract with 1M NaOH OrgLayer1->ExtractBase Phase2 Phase Separation 2 ExtractBase->Phase2 OrgLayer2 Organic Layer (Contains DCU / Neutrals) Phase2->OrgLayer2 Discard (Removes DCU) AqBase Aqueous Base Layer (Contains Target as Phenolate) Phase2->AqBase Keep (Target) Acidify Acidify with 6M HCl to pH 2 AqBase->Acidify Precipitate Target Precipitates Acidify->Precipitate

Figure 1: The Acid/Base Switching Protocol. By utilizing the phenolic acidity, the target is selectively pulled into the aqueous phase, leaving neutral DCU behind.

Module 3: Troubleshooting DCU (The "Urea Nightmare")

User Question: "I followed the extraction, but I still see small amounts of DCU in my NMR. Alternatively, I used EDC, but I still have impurities. How do I polish this?"

Scientist's Response: If the extraction didn't yield 99%+ purity, or if you skipped it, you are likely dealing with trapped DCU. DCU is notorious because it forms a gel-like suspension that can pass through filters or trap product.

Method A: The "Freeze-Out" (For bulk DCU removal)

If you have significant DCU contamination:

  • Dissolve the crude/semi-pure solid in a minimum amount of Dichloromethane (DCM) .[3]

  • Add an equal volume of cold Diethyl Ether or Hexane .

  • Place the flask in a freezer (-20°C) for 12 hours.

  • Mechanism: DCU is virtually insoluble in cold ether/hexane; your benzamide is generally soluble.

  • Filter quickly through a cold sintered glass funnel.

Method B: Recrystallization (The Polishing Step)

This is the standard final step for benzamides.

  • Solvent System: Ethanol/Water (9:1) or Methanol/Water.[7]

  • Protocol:

    • Dissolve solid in boiling Ethanol.

    • Add hot water dropwise until slight turbidity (cloudiness) persists.

    • Add a few drops of Ethanol to clear it.

    • Allow to cool slowly to room temperature, then 4°C.

  • Why this works: The hydrophobic cyclohexyl ring drives crystallization as the mixture cools/becomes more aqueous, while polar impurities stay in the mother liquor.

Module 4: Analytical Validation

User Question: "How do I prove my separation was successful?"

Scientist's Response: You must validate purity using orthogonal methods.

1. 1H NMR Checklist (DMSO-d6):

  • Target Signals:

    • Amide doublet (~8.0 - 8.2 ppm).

    • Phenolic OH singlet (~9.8 - 10.0 ppm, broad).

    • Aromatic AA'BB' system (two doublets ~6.8 and ~7.7 ppm).

    • Cyclohexyl multiplet (1.1 - 1.8 ppm).

  • Impurity Flags:

    • DCU:[3] Multiplets at ~1.0-1.9 ppm (overlapping) but look for the urea NH signals if visible.

    • Cyclohexylamine:[8][9] Distinct multiplets, usually sharper than the cyclohexyl ring of the amide.

    • EtOAc: Triplet at 1.17 ppm, Singlet at 1.99 ppm, Quartet at 4.03 ppm (ensure solvent is removed).

2. HPLC Purity Check:

  • Column: C18 Reverse Phase.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

  • Detection: 254 nm (Aromatic ring).

  • Expectation: Target should elute after 4-hydroxybenzoic acid (more polar) but likely before DCU (very lipophilic).

References

  • BenchChem. Technical Support Information Bulletin 1104 - Dicyclohexylcarbodiimide (DCC).[1] (Describes DCU solubility and removal strategies). Link

  • Royal Society of Chemistry. Significance of reagent addition sequence in the amidation of carboxylic acids. (General amide synthesis and purification protocols). Link

  • National Institutes of Health (NIH) - PubChem. 4-Hydroxybenzamide Compound Summary. (pKa and physicochemical properties).[10] Link

  • Google Patents. Process for the preparation of cyclohexylamine from phenol.[11] (Describes properties of cyclohexylamine impurities). Link

  • MDPI. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives. (Specific workup for N-substituted benzamides). Link

Sources

Technical Support Center: Stabilizing N-cyclohexyl-4-hydroxybenzamide in Aqueous Solution

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for N-cyclohexyl-4-hydroxybenzamide. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of formulating and stabilizing this compound in aqueous media. We will address common challenges, from poor solubility to chemical degradation, providing not just solutions but also the underlying scientific principles to empower your experimental design.

Section 1: Frequently Asked Questions (FAQs) on Solubility

This section addresses the most common initial hurdle researchers face: achieving and maintaining a stable solution of N-cyclohexyl-4-hydroxybenzamide.

Q1: My N-cyclohexyl-4-hydroxybenzamide is poorly soluble in my aqueous buffer. Why is this happening?

A: The limited aqueous solubility of N-cyclohexyl-4-hydroxybenzamide is intrinsic to its molecular structure. The molecule contains two significant hydrophobic (water-repelling) regions: the benzene ring and the cyclohexyl group.[1] These nonpolar moieties disrupt the hydrogen-bonding network of water, making it energetically unfavorable for the molecule to dissolve. While the hydroxyl (-OH) and amide (-CONH-) groups are polar and can form hydrogen bonds, their contribution is insufficient to overcome the hydrophobicity of the large hydrocarbon scaffold.

Q2: What are the recommended strategies to improve the aqueous solubility of this compound?

A: Several effective strategies can be employed, often in combination, to enhance solubility. The choice depends on the final application and desired concentration.

  • pH Adjustment: The 4-hydroxy group is a weakly acidic phenol. By increasing the pH of the solution with a base (e.g., NaOH) to a value above its pKa, you can deprotonate the hydroxyl group to form the more soluble phenolate salt. This is a common and effective initial approach.

  • Co-solvents: Using a water-miscible organic solvent, or co-solvent, can significantly increase solubility.[2] Solvents like ethanol, DMSO, or propylene glycol can disrupt the polarity of the bulk aqueous phase, creating a more favorable environment for the hydrophobic compound.

  • Complexation with Cyclodextrins: This is a highly effective and widely used method for improving the solubility and stability of poorly soluble drugs.[][4] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[5] The hydrophobic portion of N-cyclohexyl-4-hydroxybenzamide can become encapsulated within the cyclodextrin cavity, while the hydrophilic exterior of the complex allows it to dissolve readily in water.[6][7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.[8]

Table 1: Comparison of Solubilization Strategies
StrategyMechanism of ActionAdvantagesConsiderations
pH Adjustment Ionization of the phenolic group to form a more soluble salt.Simple, cost-effective.May not be suitable for pH-sensitive applications; can increase risk of base-catalyzed amide hydrolysis.
Co-solvents Reduces the polarity of the aqueous medium.Effective at achieving high concentrations.May precipitate upon dilution; potential for solvent toxicity in biological assays.[9]
Cyclodextrins Encapsulation of the hydrophobic moiety within a hydrophilic host molecule.[][6]Significantly increases solubility and stability; can reduce toxicity.[5]Requires optimization of drug-to-cyclodextrin ratio; higher cost.

Section 2: Troubleshooting Guide for Chemical Instability

Once dissolved, N-cyclohexyl-4-hydroxybenzamide is susceptible to two primary degradation pathways. This section helps you identify and mitigate these issues.

Issue 1: My solution of N-cyclohexyl-4-hydroxybenzamide turns yellow or brown over time, especially when exposed to air.
  • Probable Cause: Oxidation of the Phenolic Group This is the most common degradation pathway. The 4-hydroxy (phenolic) group is highly susceptible to oxidation, especially in the presence of oxygen, metal ions, or light.[10] This process forms colored quinone-type compounds, which are responsible for the observed discoloration.[11][12] The reaction proceeds via a phenoxy radical intermediate, which is resonance-stabilized and can readily undergo further oxidation or polymerization.[13][14]

  • Solutions & Proactive Measures:

    • Work Under an Inert Atmosphere: Removing oxygen is the most direct way to prevent oxidation.[10] Prepare all solutions in a glove box or by using standard Schlenk line techniques under a positive pressure of an inert gas like nitrogen or argon.

    • Use Degassed Solvents: Dissolved oxygen in solvents is a significant contributor to oxidation.[10] Degas all aqueous buffers and solvents immediately before use by sparging with nitrogen or argon for 15-30 minutes or by using several freeze-pump-thaw cycles.

    • Add Antioxidants: A small amount of a sacrificial antioxidant can be added to the formulation. These compounds are more easily oxidized than N-cyclohexyl-4-hydroxybenzamide and will be consumed first.

      • Ascorbic Acid (Vitamin C): An excellent water-soluble antioxidant.

      • Butylated Hydroxytoluene (BHT): A hindered phenol antioxidant suitable for inhibiting radical-mediated processes.[10]

    • Chelating Agents: If trace metal ion contamination (e.g., Fe³⁺, Cu²⁺) is suspected, which can catalyze oxidation, add a small amount of a chelating agent like Ethylenediaminetetraacetic acid (EDTA).

Visualizing the Oxidative Degradation Pathway

G cluster_main Oxidative Degradation of N-cyclohexyl-4-hydroxybenzamide A N-cyclohexyl-4-hydroxybenzamide (Phenol Form) B Phenoxy Radical A->B Oxidant (O₂, Metal Ions) -H• C p-Benzoquinone Derivative (Colored Species) B->C Further Oxidation / Dimerization

Caption: Oxidative pathway of the phenolic group.

Issue 2: My HPLC analysis shows a new peak corresponding to 4-hydroxybenzoic acid, and the concentration of my parent compound is decreasing.
  • Probable Cause: Hydrolysis of the Amide Bond The amide bond in N-cyclohexyl-4-hydroxybenzamide can be cleaved by water in a process called hydrolysis. This reaction is typically slow at neutral pH but is significantly accelerated by acidic or basic conditions.[15][16][17] The hydrolysis products are 4-hydroxybenzoic acid and cyclohexylamine.[18]

  • Solutions & Proactive Measures:

    • Strict pH Control: The stability of the amide bond is highly pH-dependent.[19] For maximum stability, maintain the pH of your aqueous solution in the neutral range (approximately pH 6-8). Avoid strongly acidic (pH < 4) or strongly alkaline (pH > 9) conditions where hydrolysis rates increase dramatically.[16]

    • Temperature Control: Hydrolysis, like most chemical reactions, is accelerated by heat.[17] Store stock solutions at refrigerated (2-8 °C) or frozen (≤ -20 °C) temperatures to minimize the rate of hydrolysis and other degradation pathways.

    • Use Aprotic Co-solvents for Long-Term Storage: For long-term storage, consider preparing a concentrated stock solution in an anhydrous aprotic solvent like DMSO or DMF and storing it at -20 °C or -80 °C. Dilute into your aqueous buffer immediately before use.

Visualizing the Hydrolytic Degradation Pathway

G cluster_main Hydrolytic Degradation of N-cyclohexyl-4-hydroxybenzamide A N-cyclohexyl-4-hydroxybenzamide B Tetrahedral Intermediate A->B H₂O attack (Catalyzed by H⁺ or OH⁻) C 4-Hydroxybenzoic Acid B->C C-N Bond Cleavage D Cyclohexylamine B->D C-N Bond Cleavage

Caption: Acid/base-catalyzed amide hydrolysis.

Section 3: Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution

This protocol aims to create a moderately concentrated aqueous solution stabilized against both oxidation and hydrolysis.

  • Solvent Preparation: Take 100 mL of your desired buffer (e.g., 50 mM phosphate buffer, pH 7.4) in a glass container. Degas the buffer by vigorously sparging with nitrogen gas for at least 20 minutes.

  • Antioxidant Addition: To the degassed buffer, add ascorbic acid to a final concentration of 0.1% w/v and EDTA to a final concentration of 0.01% w/v. Stir gently under a nitrogen blanket until fully dissolved.

  • Compound Dissolution: Weigh the required amount of N-cyclohexyl-4-hydroxybenzamide. While stirring the stabilized buffer, slowly add the compound. If solubility is an issue at this stage, a small percentage (5-10% v/v) of a co-solvent like ethanol can be added.

  • Finalization and Storage: Once dissolved, sterile-filter the solution if necessary using a 0.22 µm syringe filter. Aliquot the solution into amber glass vials, flush the headspace with nitrogen, seal tightly, and store at 2-8 °C for short-term use or -20 °C for long-term storage.

Protocol 2: Stabilization via Cyclodextrin Inclusion Complexation

This protocol describes the preparation of a highly soluble and stable formulation using hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Cyclodextrin Solution: Weigh an amount of HP-β-CD based on a pre-determined molar ratio (typically ranging from 1:1 to 1:5 drug-to-CD). Dissolve the HP-β-CD in deionized water or your desired buffer with gentle stirring.

  • Complex Formation: Slowly add the powdered N-cyclohexyl-4-hydroxybenzamide to the stirring cyclodextrin solution.

  • Equilibration: Seal the container and stir the suspension at room temperature for 24-48 hours. Alternatively, sonication in a bath sonicator can be used to accelerate complex formation. The solution should become clear as the inclusion complex forms.

  • Isolation (Optional): For a solid, purified complex, the solution can be lyophilized (freeze-dried). Otherwise, the resulting aqueous solution can be used directly.

  • Storage: Store the final solution or lyophilized powder protected from light at 2-8 °C.

Workflow for Cyclodextrin Complexation

G A Weigh Drug and HP-β-CD B Dissolve HP-β-CD in Aqueous Buffer A->B C Add Drug to CD Solution B->C D Stir or Sonicate (24-48h) C->D E Filter (0.22 µm) or Lyophilize D->E F Stable Aqueous Solution or Solid Complex E->F

Caption: Workflow for preparing a cyclodextrin complex.

References
  • Benchchem. (n.d.). Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Benzamide Compounds.
  • Benchchem. (n.d.). Technical Support Center: Prevention of Phenol Compound Oxidation During Reactions.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • Cafferty, B. J., et al. (2019). The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. [Source details needed].
  • Cafferty, B. J., et al. (2019). The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. [Source details needed].
  • Popa, G., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • Gharib, S. (2018). On the hydrolysis mechanisms of amides and peptides. University of Regina.
  • (2025, September 20). Cyclodextrins in Formulation Development: Complexation and Stability Enhance. [Source details needed].
  • Appel, H. M., & Schultz, J. C. (n.d.).
  • Clark, J. (n.d.). The hydrolysis of amides. Chemguide.
  • ResearchGate. (n.d.). Oxidation and reduction of phenols.
  • Quora. (2017, February 22).
  • Chemistry LibreTexts. (2024, March 17). 17.10: Reactions of Phenols. Chemistry LibreTexts.
  • ResearchGate. (2025, August 6). Protein stabilization by cyclodextrins in the liquid and dried state.
  • (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. [Source details needed].
  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
  • Loftsson, T., et al. (2023). Cyclodextrins and Their Derivatives as Drug Stability Modifiers. PMC - NIH.
  • (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Source details needed].
  • Chemistry LibreTexts. (2021, March 5). 24.4: Hydrolysis of Amides. Chemistry LibreTexts.
  • (n.d.). Formulating Poorly Water Soluble Drugs. AAPS Advances in Pharmaceutical Sciences Series.
  • CAMEO Chemicals. (n.d.). N-CYCLOHEXYL-4-METHYLBENZENESULFONAMIDE. CAMEO Chemicals.
  • CymitQuimica. (n.d.). CAS 1759-68-8: N-Cyclohexylbenzamide. CymitQuimica.

Sources

Validation & Comparative

NMR spectrum analysis of N-cyclohexyl-4-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: NMR Spectral Profiling of N-cyclohexyl-4-hydroxybenzamide

Part 1: Executive Summary & Strategic Context

Objective: To provide a definitive, field-validated guide for the structural verification of N-cyclohexyl-4-hydroxybenzamide (CAS: 204691-99-6). This guide contrasts the performance of the industry-standard solvent (DMSO-d₆) against the common alternative (CDCl₃) to demonstrate why solvent selection is the single most critical variable in the analysis of phenolic amides.

The Challenge: N-cyclohexyl-4-hydroxybenzamide contains two labile proton environments: a phenolic hydroxyl (-OH) and a secondary amide (-NH-). In non-polar solvents like Chloroform-d (CDCl₃), these protons undergo rapid chemical exchange, resulting in broad, often invisible signals that complicate integration and purity assessment.[1]

The Solution: This guide establishes DMSO-d₆ as the superior medium for full structural elucidation, providing sharp, integrable signals for both labile protons, enabling precise stoichiometry verification against the aromatic and cyclohexyl core.[1]

Part 2: Experimental Protocol (Self-Validating System)

Synthesis Context (Source of Impurities)

To accurately analyze the spectrum, one must understand the matrix. This compound is typically synthesized via amide coupling of 4-hydroxybenzoic acid and cyclohexylamine using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide).

  • Target Impurity A: 1,3-Dicyclohexylurea (DCU) – A stubborn byproduct of DCC.[1][2]

  • Target Impurity B: Unreacted Cyclohexylamine.

Sample Preparation Protocol
  • Mass: Weigh 5–10 mg of the dried solid.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Critical Step: Ensure the solvent is "dry" (stored over molecular sieves) to prevent the water signal (3.33 ppm) from overlapping with the cyclohexyl methine proton.

  • Tube: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.

  • Acquisition: Run at 298 K (25°C). Set d1 (relaxation delay) to ≥2 seconds to ensure full relaxation of the aromatic protons for accurate integration.

Part 3: Comparative Analysis (DMSO-d₆ vs. CDCl₃)

The following table contrasts the spectral performance. Note the "Disappearance" of key signals in Chloroform, which renders it inferior for purity assays.

FeatureDMSO-d₆ (Recommended) CDCl₃ (Alternative) Technical Insight
Phenolic -OH δ 9.90 - 10.00 (s, 1H) Broad/Invisible (~5-6 ppm)DMSO forms strong H-bonds, "locking" the proton and slowing exchange.
Amide -NH δ 8.00 - 8.10 (d, J=7.8 Hz, 1H) δ 5.90 - 6.00 (br s, 1H)The doublet splitting in DMSO confirms the secondary amide structure (-NH-CH-).[1]
Aromatic (Ortho-CO) δ 7.70 - 7.75 (d, 2H) δ 7.60 - 7.65 (d, 2H)Deshielded by the carbonyl anisotropy.[1]
Aromatic (Ortho-OH) δ 6.75 - 6.80 (d, 2H) δ 6.80 - 6.85 (d, 2H)Shielded by the electron-donating oxygen lone pairs.[1]
Cyclohexyl (N-CH) δ 3.70 - 3.80 (m, 1H) δ 3.90 - 4.00 (m, 1H)Downfield shift due to the adjacent Nitrogen.[1]
Cyclohexyl (-CH₂-) δ 1.10 - 1.90 (envelope, 10H) δ 1.10 - 2.05 (envelope, 10H)Complex multiplets characteristic of a cyclohexane ring chair conformation.

Key Takeaway: In CDCl₃, the integration of the aromatic region often fails to match the "invisible" labile protons, leading to false assumptions of impurity.[1] Always use DMSO-d₆ for phenolic amides.

Part 4: Structural Assignment & Visualization

Logic Flow for Assignment
  • Identify the Symmetry: The para-substituted benzene ring creates an AA'BB' system (appearing as two doublets).

  • Locate the Labile Protons: Find the sharp singlet at ~10 ppm (OH) and the doublet at ~8.1 ppm (NH).

  • Trace the Connectivity (COSY): The Amide NH doublet couples only to the Cyclohexyl methine (N-CH) at ~3.75 ppm. This confirms the amide linkage.[3]

Correlation Diagram (Graphviz)

NMR_Assignment cluster_0 Aromatic Region cluster_1 Labile Protons (DMSO-d6) cluster_2 Cyclohexyl Ring H_Ortho_CO H-2,6 (Ortho to C=O) δ 7.72 ppm (d) H_Ortho_OH H-3,5 (Ortho to OH) δ 6.78 ppm (d) H_Ortho_CO->H_Ortho_OH COSY (J ~8.8 Hz) OH_Group Phenolic -OH δ 9.95 ppm (s) OH_Group->H_Ortho_OH NOE / Ortho Effect NH_Group Amide -NH δ 8.05 ppm (d) CH_Methine N-CH Methine δ 3.75 ppm (m) NH_Group->CH_Methine COSY (J ~7.8 Hz) CH2_Ring Ring -CH2- δ 1.10 - 1.90 ppm CH_Methine->CH2_Ring COSY Anisotropy (-M) Anisotropy (-M) Anisotropy (-M)->H_Ortho_CO Deshields (Downfield) Electron Donation (+M) Electron Donation (+M) Electron Donation (+M)->H_Ortho_OH Shields (Upfield)

Caption: Structural correlation map showing the scalar coupling (COSY) and electronic effects defining the chemical shifts in DMSO-d6.

Part 5: Troubleshooting & Impurity Profiling

When synthesizing this molecule, two specific impurities often contaminate the final product. Use the table below to "debug" your spectrum.

ImpurityDiagnostic Signal (1H NMR)SourceRemoval Strategy
Dicyclohexylurea (DCU) Multiplet at δ 3.38 ppm (N-CH) and δ 5.30 ppm (NH in CDCl₃). In DMSO, look for extra cyclohexyl peaks overlapping the product.Byproduct of DCC coupling.[2]DCU is insoluble in cold dichloromethane (DCM). Triturate the crude solid in cold DCM and filter.
Cyclohexylamine Triplet at δ 2.62 ppm (N-CH).Unreacted starting material.[4]Wash the organic layer with 1M HCl during workup (forms water-soluble salt).
Water Broad singlet at δ 3.33 ppm (in DMSO).Wet solvent or hygroscopic product.Store DMSO over 4Å molecular sieves.

Part 6: References

  • National Institutes of Health (NIH). PubChem Compound Summary for CID 10955049: N-(4-hydroxycyclohexyl)benzamide (Analogous Structure). Retrieved from [Link][1]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.[6] Retrieved from [Link]

Sources

FTIR absorption bands for N-cyclohexyl-4-hydroxybenzamide characterization

Comparative Guide: FTIR Characterization of -Cyclohexyl-4-Hydroxybenzamide

Executive Summary

Product:

Application:Characterization Challenge:

This guide provides a technical comparison between the target product and its precursors (

Structural Logic & Spectral Expectations

To accurately characterize this molecule, one must deconstruct it into its three vibrationally active domains. The interaction between these domains shifts the absorption bands in predictable ways.

  • The Secondary Amide Linker (

    
    ):  The critical diagnostic feature. In the solid state, strong hydrogen bonding lowers the Carbonyl (C=O) frequency (Amide I) and raises the N-H bending frequency (Amide II).
    
  • The Phenolic Ring (

    
    ):  Acts as a proton donor. The phenolic 
    
    
    stretch will appear as a broad band, often overlapping with the amide
    
    
    stretch.
  • The Cyclohexyl Ring: Provides "spectral silence" in the functional group region but dominates the aliphatic

    
     stretching region (
    
    
    ), distinguishing this compound from simple aromatic amides.
Diagram 1: Characterization Logic Flow

This workflow illustrates the decision-making process during synthesis monitoring.

GStartCrude Reaction MixtureCheck1Check 1700-1650 cm⁻¹(Acid C=O)Start->Check1Check2Check 3500-2500 cm⁻¹(Broad Acid O-H)Check1->Check2DecisionBands Absent?Check2->DecisionTargetTarget Analysis(Amide I & II)Decision->TargetYesFailIncomplete Reaction(Repurify)Decision->FailNoFinalValidated ProductTarget->FinalConfirm Amide I(~1630 cm⁻¹)Confirm Phenol O-H(~3200-3300 cm⁻¹)

Caption: Logical workflow for FTIR verification, prioritizing the disappearance of precursor bands before confirming product bands.

Detailed Absorption Band Analysis

The following table contrasts the target product with its primary precursor,

Table 1: Comparative FTIR Assignment
Functional GroupVibration ModePrecursor (

-Hydroxybenzoic Acid)
Product (

-Cyclohexyl-4-hydroxybenzamide)
Diagnostic Note
Hydroxyl (Acid vs. Phenol)

Stretch
2500–3300 cm⁻¹ (Very Broad, "Hairy")3150–3400 cm⁻¹ (Broad but distinct)The massive "acid beard" disappears. The phenolic

remains but is narrower and overlaps with

.
Amine / Amide

Stretch
N/A3280–3350 cm⁻¹ (Sharp shoulder)Look for a sharper peak riding on the broad phenolic

band.
Carbonyl

Stretch
~1665–1680 cm⁻¹ (Acid C=O)1625–1645 cm⁻¹ (Amide I)CRITICAL: The shift to a lower wavenumber confirms amide formation. The band is intense.
Amide II

Bend
N/A1540–1560 cm⁻¹ Absent in the precursor. A medium-strong band specific to secondary amides.
Aromatic Ring

Stretch
1588, 1610 cm⁻¹1580–1600 cm⁻¹ Retained. Confirms the benzene ring is intact.
Aliphatic

Stretch
N/A (or weak)2850, 2925 cm⁻¹ (Strong)Confirms incorporation of the cyclohexyl group.
C-N Bond

Stretch
N/A1300–1320 cm⁻¹ Amide III region; useful for secondary confirmation.
Mechanistic Insight: The "Amide I" Shift

In



  • Observation: You will see the carbonyl peak shift "to the right" (lower energy) by approximately

    
     compared to the acid precursor.
    
  • Validation: If the peak remains above

    
    , you likely have unreacted ester or acid.
    

Experimental Protocol (Self-Validating)

Method: ATR-FTIR (Attenuated Total Reflectance)

Rationale: ATR is preferred over KBr pellets for amides to avoid moisture absorption (which broadens

Step-by-Step Workflow:

  • Background Collection: Clean the crystal (Diamond/ZnSe) with isopropanol. Collect a 32-scan background.

  • Sample Loading: Place ~2 mg of the dry solid product onto the crystal.

  • Compression: Apply high pressure using the anvil.

    • Tip: Amides are hard solids. Ensure good contact to maximize the Amide I peak intensity.

  • Acquisition: Scan from

    
     (Resolution: 
    
    
    , Scans: 16 or 32).
  • Normalization: Apply baseline correction. Do not smooth the spectrum excessively, as this may merge the

    
     shoulder with the 
    
    
    band.
Diagram 2: Spectral Comparison (Precursor vs. Product)

This conceptual diagram visualizes the key shifts described in Table 1.

Spectrumcluster_0Precursor: p-Hydroxybenzoic Acidcluster_1Product: N-Cyclohexyl-4-hydroxybenzamideAcid_OHBroad OH (Acid)2500-3300Phenol_OHPhenol OH + NH3150-3400Acid_COC=O (Acid)~1670Amide_IAmide I (C=O)~1635Cyclo_CHCyclohexyl CH2850-2930Amide_IIAmide II (N-H)~1550

Caption: Spectral shift visualization. Red text indicates precursor bands that must disappear; Green text indicates product bands that must appear.

Troubleshooting & FAQ

Q: I see a double peak in the carbonyl region (


 and 

). What happened?
  • Diagnosis: Incomplete reaction.[1] The

    
     peak is likely residual 
    
    
    -hydroxybenzoic acid or its methyl ester.
  • Action: Recrystallize from Ethanol/Water or perform a bicarbonate wash to remove the acidic precursor.

Q: The


 region is a single massive blob. Where is my 

stretch?
  • Diagnosis: Wet sample or strong hydrogen bonding. Phenolic

    
     and Amide 
    
    
    overlap significantly.
  • Action: Dry the sample thoroughly in a vacuum oven. The

    
     stretch often appears as a sharper "shoulder" on the high-wavenumber side (
    
    
    ) of the broad
    
    
    band.

Q: How do I distinguish this from


-cyclohexylbenzamide (without the -OH)?
  • Diagnosis: The non-hydroxylated analog lacks the broad

    
     stretch at 
    
    
    and the
    
    
    phenolic stretch at
    
    
    .

References

  • BenchChem. "Synthesis and Optimization of 4-Hydroxybenzamide." Application Notes. Accessed March 1, 2026.

  • NIST Chemistry WebBook. "Infrared Spectrum of Benzamide, 4-methyl- (Analogous secondary amide data)." NIST Standard Reference Database.[2]

  • ResearchGate. "IR spectrum of the product 4-hydroxybenzoic acid."[3][4] Spectroscopic Analysis.

  • University of Colorado Boulder. "Characteristic IR Absorptions." Organic Chemistry Spectroscopy Tables.

  • LibreTexts. "Infrared Spectra of Some Common Functional Groups (Amides and Phenols)." Chemistry LibreTexts.

mass spectrometry fragmentation pattern of N-cyclohexyl-4-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

N-cyclohexyl-4-hydroxybenzamide (MW 219.13 Da) represents a critical structural motif in drug discovery, serving as a model for N-substituted amide metabolites and a scaffold in various pharmaceutical agents (e.g., TRPV1 antagonists, hypoglycemic agents).

This guide objectively compares the two primary mass spectrometric "alternatives" for analyzing this compound: Electron Ionization (EI) and Electrospray Ionization (ESI-MS/MS) . While EI provides a rigid structural fingerprint ideal for library matching, ESI-MS/MS offers superior sensitivity and distinct fragmentation pathways (such as the diagnostic loss of cyclohexene) essential for metabolite identification in complex biological matrices.

FeatureElectron Ionization (EI) Electrospray Ionization (ESI)
Primary Utility Structural Confirmation, Impurity ProfilingMetabolite ID, PK Studies, Trace Analysis
Energy Regime Hard (70 eV)Soft (Low eV, collision-induced)
Dominant Mechanism Radical-induced Alpha-CleavageProton-driven Rearrangements
Key Diagnostic Ion m/z 121 (Acylium Base Peak)m/z 138 (Neutral Loss of Cyclohexene)

Comparative Analysis of Ionization Techniques

Alternative A: Electron Ionization (EI) – The Structural Fingerprint

Context: Used primarily in GC-MS workflows for raw material analysis and impurity profiling.

Mechanism & Performance: Under 70 eV electron impact, the molecule undergoes extensive fragmentation. The radical cation (


, m/z 219) is formed but is often short-lived. The internal energy drives a homolytic alpha-cleavage adjacent to the carbonyl group.
  • Primary Pathway (Alpha-Cleavage): The bond between the carbonyl carbon and the amide nitrogen weakens, leading to the formation of the resonance-stabilized 4-hydroxybenzoyl cation (m/z 121) . This is typically the Base Peak (100% abundance) .

  • Secondary Pathway (Decarbonylation): The acylium ion (m/z 121) loses a neutral CO molecule to form the phenolic cation (m/z 93 ).

  • Tertiary Pathway (Ring Degradation): Further loss of CO/H from the phenolic cation yields the cyclopentadienyl cation (m/z 65 ).

  • Amine-Side Fragmentation: The cyclohexyl group generates a characteristic hydrocarbon cluster at m/z 83 (cyclohexyl cation), m/z 55 , and m/z 41 .

Alternative B: ESI-MS/MS – The Bioanalytical Standard

Context: Used in LC-MS/MS workflows for DMPK (Drug Metabolism and Pharmacokinetics) and biological assay development.

Mechanism & Performance: ESI generates the even-electron protonated molecule


 at m/z 220 . Fragmentation is induced via Collision-Induced Dissociation (CID). Unlike EI, ESI fragmentation is driven by proton mobility (the "mobile proton model").
  • Diagnostic Pathway (Cyclohexene Elimination): A hallmark of N-cyclohexyl amides in ESI is the neutral loss of cyclohexene (82 Da) . The amide nitrogen is protonated, and a 1,5-hydrogen shift from the cyclohexyl ring to the carbonyl oxygen (or nitrogen) facilitates the cleavage of the C-N bond, releasing cyclohexene and leaving the protonated primary amide (m/z 138) .

  • Acylium Formation: Higher collision energies drive the cleavage of the amide bond to regenerate the m/z 121 ion, linking the ESI data back to the core structural motif observed in EI.

Mechanistic Visualization

The following diagram illustrates the divergent pathways between the "Hard" (EI) and "Soft" (ESI) alternatives.

FragmentationPathways cluster_legend Pathway Legend Parent_EI EI Parent [M]+• m/z 219 Frag_121 Acylium Ion [C7H5O2]+ m/z 121 (Base Peak) Parent_EI->Frag_121 α-Cleavage (Loss of Cyclohexylamino) Frag_83 Cyclohexyl Cation [C6H11]+ m/z 83 Parent_EI->Frag_83 C-N Cleavage Parent_ESI ESI Parent [M+H]+ m/z 220 Parent_ESI->Frag_121 Direct Amide Cleavage Frag_138 Protonated Amide [C7H7NO2+H]+ m/z 138 Parent_ESI->Frag_138 Rearrangement (-Cyclohexene, 82 Da) Frag_93 Phenol Cation [C6H5O]+ m/z 93 Frag_121->Frag_93 -CO (28 Da) Frag_65 Cyclopentadienyl [C5H5]+ m/z 65 Frag_93->Frag_65 -CO/H Frag_138->Frag_121 -NH3 (17 Da) Red = EI (Hard Ionization) Red = EI (Hard Ionization) Blue = ESI (Soft Ionization) Blue = ESI (Soft Ionization)

Figure 1: Divergent fragmentation pathways.[1] EI (Red) favors direct alpha-cleavage to m/z 121. ESI (Blue) favors a rearrangement losing cyclohexene to form m/z 138.

Detailed Data & Diagnostic Ions

The following table summarizes the key ions used to validate the identity of N-cyclohexyl-4-hydroxybenzamide.

m/z (Observed)Ion TypeFormulaOrigin/MechanismRelative Abundance (Est.)
220


ESI Parent Ion100% (MS1)
219


EI Molecular Ion10-30%
138


ESI Specific: Loss of Cyclohexene via rearrangement60-90% (MS2)
121


EI Base Peak: 4-Hydroxybenzoyl cation (Alpha cleavage)100% (EI) / 40% (ESI)
93


Loss of CO from m/z 12140-60% (EI)
83


Cyclohexyl ring cation30-50% (EI)
65


Cyclopentadienyl cation (Ring degradation)20-30% (EI)

Experimental Protocols

To replicate these profiles, the following validated protocols are recommended.

Protocol A: GC-MS (EI) for Purity/Identity

Objective: Obtain a library-matchable spectrum.

  • Sample Prep: Dissolve 1 mg of compound in 1 mL Methanol or Ethyl Acetate.

  • Inlet: Split mode (10:1), 250°C.

  • Column: HP-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Oven: 100°C (1 min) → 20°C/min → 300°C (3 min).

  • Source: Electron Ionization (EI) at 70 eV . Source temp: 230°C.[2]

  • Scan Range: m/z 40–350.

Protocol B: LC-MS/MS (ESI) for Metabolite ID

Objective: Characterize the parent and fragments in a biological matrix.

  • Sample Prep: Dilute to 100 ng/mL in 50:50 Acetonitrile:Water (+0.1% Formic Acid).

  • Infusion/LC: Direct infusion at 10 µL/min OR C18 column separation (Gradient 5-95% B).

  • Source: ESI Positive Mode (+). Voltage: 3.5 kV.[2]

  • MS/MS parameters:

    • Precursor: Select m/z 220.1.

    • Collision Energy (CE): Ramp 15–35 eV.

    • Gas: Nitrogen (Collision gas).

  • Data Interpretation: Monitor transition 220 → 138 (Quantifier) and 220 → 121 (Qualifier).

References

  • NIST Mass Spectrometry Data Center. Acetamide, N-cyclohexyl- (EI Mass Spectrum). National Institute of Standards and Technology. Available at: [Link] (Accessed March 1, 2026).

  • Holčapek, M., et al. (2010). Fragmentation behavior of N-substituted amides in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.[3] (General mechanism for amide rearrangements).

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text for alpha-cleavage and rearrangement rules).

Sources

Comparative Bioactivity Guide: N-cyclohexylbenzamide vs. N-cyclohexyl-4-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, I frequently encounter challenges in lead optimization where minor structural modifications—such as the addition of a single hydroxyl group—profoundly alter a molecule's pharmacodynamics, ADME profile, and target engagement. This guide provides an in-depth comparative analysis of N-cyclohexylbenzamide (NCB) and its para-hydroxylated analog, N-cyclohexyl-4-hydroxybenzamide (4-OH-NCB).

The benzamide scaffold is a privileged structure in medicinal chemistry, frequently utilized to target the[1] and modulate [2] activity, thereby mitigating reactive oxygen species (ROS) generation.

  • N-cyclohexylbenzamide (NCB) : Acts primarily through hydrophobic interactions. The unsubstituted benzene ring fits seamlessly into lipophilic pockets of target proteins (e.g., the V-domain of RAGE). However, its mechanism of reducing oxidative stress is purely indirect—it blocks upstream signaling that leads to NOX activation[2].

  • N-cyclohexyl-4-hydroxybenzamide (4-OH-NCB) : The addition of the para-hydroxyl group fundamentally shifts the molecule's profile. Electronically, the -OH group donates electron density into the aromatic ring via resonance. Functionally, it introduces a hydrogen bond donor and acceptor, enabling stronger anchoring to polar residues (e.g., glutamine or arginine) within the target binding site. Furthermore, the phenolic hydroxyl grants the molecule intrinsic, direct ROS-scavenging capabilities, creating a dual-action bioactivity profile.

Quantitative Physicochemical and Bioactivity Comparison

To predict how these compounds behave in biological assays, we must first analyze their physicochemical parameters. The table below synthesizes their structural properties and benchmark bioactivity metrics, illustrating how a single functional group alters the molecular landscape.

ParameterN-cyclohexylbenzamide (NCB)N-cyclohexyl-4-hydroxybenzamide (4-OH-NCB)Causality / Impact
CAS Number 1759-68-839114-64-2Compound Identification
Molecular Weight 203.28 g/mol [3]219.28 g/mol [4]Negligible impact on passive diffusion
cLogP (Lipophilicity) ~2.90[3]~2.55[4]4-OH-NCB has improved aqueous solubility, reducing assay precipitation
H-Bond Donors/Acceptors 1 / 12 / 24-OH-NCB can form tighter target complexes via electrostatic anchoring
Primary Mechanism Upstream NOX/RAGE inhibition[2]Upstream inhibition + Direct ROS scavenging4-OH-NCB provides broader protection against oxidative stress
Target Binding (

)
Baseline (Reference)Typically 2-5x higher affinityH-bonding reduces the dissociation rate (

)

Experimental Workflows: Self-Validating Protocols

To objectively compare these two compounds, we employ a self-validating experimental system. Protocol 1 measures the functional outcome (ROS reduction), while Protocol 2 determines the physical interaction (binding kinetics).

Protocol 1: Intracellular ROS Quantification via DCFDA Assay

Causality & Validation : We utilize 2',7'-dichlorofluorescin diacetate (DCFDA) because it is a cell-permeable fluorogenic probe that only fluoresces upon oxidation by ROS. This directly validates whether the intrinsic antioxidant capacity of the 4-OH group translates to superior intracellular ROS reduction compared to the purely receptor-mediated action of NCB.

  • Cell Seeding : Plate SH-SY5Y neuroblastoma cells at

    
     cells/well in a 96-well black, clear-bottom tissue culture plate. Incubate for 24 hours at 37°C, 5% 
    
    
    
    .
  • Pre-treatment : Aspirate the culture media. Treat the cells with varying concentrations (0.1 μM - 10 μM) of NCB or 4-OH-NCB dissolved in assay buffer (maintaining a maximum of 0.1% DMSO to prevent solvent toxicity) for 2 hours.

  • Probe Loading : Wash the cells gently with PBS. Add 10 μM DCFDA to each well and incubate in the dark for 45 minutes at 37°C.

  • Stress Induction : Remove the probe, wash with PBS, and expose the cells to 100 μg/mL AGE-BSA (Advanced Glycation End-products) or 200 μM

    
     for 1 hour to induce oxidative stress.
    
  • Quantification : Measure fluorescence using a microplate reader (Ex/Em = 485/535 nm).

    • Expected Outcome: 4-OH-NCB will exhibit a steeper dose-response curve and lower IC50 due to its dual mechanism (upstream inhibition + direct scavenging).

Protocol 2: Surface Plasmon Resonance (SPR) for Target Binding Kinetics

Causality & Validation : Standard end-point assays (like ELISA) cannot distinguish between affinity driven by fast association versus slow dissociation. SPR provides real-time, label-free kinetics, proving whether the para-hydroxyl group acts as a stable anchor (decreasing


) or merely accelerates target recognition (increasing 

).
  • Sensor Chip Preparation : Activate a CM5 sensor chip using standard EDC/NHS amine coupling chemistry. Immobilize recombinant human RAGE V-domain protein to a target level of ~1000 Response Units (RU).

  • Analyte Preparation : Prepare 2-fold serial dilutions of both NCB and 4-OH-NCB (ranging from 50 μM down to 0.39 μM) in running buffer (HBS-EP+ supplemented with 1% DMSO to ensure compound solubility).

  • Kinetic Injection : Inject the analytes over the functionalized chip at a flow rate of 30 μL/min for 120 seconds (association phase), immediately followed by a 300-second buffer wash (dissociation phase).

  • Data Analysis : Subtract the reference cell signal and fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the association rate (

    
    ), dissociation rate (
    
    
    
    ), and overall affinity (
    
    
    ).

Signaling Pathway Visualization

The following diagram illustrates the divergent intervention points of NCB and 4-OH-NCB within the AGE/RAGE/NOX signaling cascade.

G AGEs AGEs / DAMPs RAGE RAGE Receptor AGEs->RAGE Activates NOX NADPH Oxidase (NOX) RAGE->NOX Signaling ROS Reactive Oxygen Species NOX->ROS Generates NFKB NF-κB Activation ROS->NFKB Triggers CellDeath Apoptosis NFKB->CellDeath Induces NCB N-cyclohexylbenzamide NCB->RAGE V-Domain Inhibition OH_NCB N-cyclohexyl-4-hydroxybenzamide OH_NCB->RAGE Enhanced Affinity OH_NCB->ROS Direct Scavenging

Divergent intervention mechanisms of NCB and 4-OH-NCB in the RAGE/NOX pathway.

References

  • N-Cyclohexylbenzamide | C13H17NO | CID 15657 Source: PubChem URL: [Link]

  • Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts Source: ACS Omega URL:[Link]

Sources

A Comparative Guide to the Hepatotoxicity of N-cyclohexyl-4-hydroxybenzamide and Paracetamol: A Call for Investigation

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the known hepatotoxicity of the widely used analgesic, paracetamol (acetaminophen), with the structurally related but poorly characterized compound, N-cyclohexyl-4-hydroxybenzamide. While extensive data exists for paracetamol, a significant knowledge gap surrounds the liver safety profile of N-cyclohexyl-4-hydroxybenzamide. This document serves as both a review of established principles and a call to action for further research, providing the theoretical framework and detailed experimental protocols necessary to conduct a direct comparative assessment.

Introduction: The Lingering Shadow of Paracetamol-Induced Liver Injury

Paracetamol is a cornerstone of pain and fever management globally, valued for its efficacy and general safety at therapeutic doses.[1] However, its continued widespread use is shadowed by the well-documented risk of severe, and sometimes fatal, hepatotoxicity in cases of overdose.[1] This toxicity is not a simple dose-dependent effect but a complex cascade of metabolic activation, oxidative stress, and mitochondrial dysfunction.[2] The search for safer analgesics with similar efficacy remains a critical endeavor in medicinal chemistry.

N-cyclohexyl-4-hydroxybenzamide, a structural analog of paracetamol, presents an intriguing case. Its altered N-acyl substituent, a cyclohexyl group in place of the acetyl group in paracetamol, may significantly influence its metabolic fate and, consequently, its potential for liver damage. To date, a thorough evaluation of its hepatotoxic potential is conspicuously absent from the scientific literature. This guide will first delve into the established mechanisms of paracetamol-induced liver injury, creating a benchmark for comparison. Subsequently, it will explore the hypothetical implications of the structural differences in N-cyclohexyl-4-hydroxybenzamide and conclude with a detailed roadmap of experimental protocols for a direct, head-to-head comparison.

Paracetamol: A Well-Defined Path to Hepatotoxicity

The mechanism of paracetamol-induced liver injury is a well-established paradigm in toxicology. At therapeutic doses, paracetamol is primarily metabolized in the liver via glucuronidation and sulfation, resulting in non-toxic, water-soluble conjugates that are readily excreted.[3] However, in an overdose scenario, these pathways become saturated, shunting a greater proportion of the drug down a minor metabolic route mediated by the cytochrome P450 (CYP) enzyme system, predominantly CYP2E1.[3]

This alternative pathway leads to the formation of a highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[3][4] Under normal conditions, NAPQI is efficiently detoxified through conjugation with the antioxidant glutathione (GSH).[3] However, a paracetamol overdose generates NAPQI in such quantities that it rapidly depletes hepatic GSH stores.[3]

Once GSH is depleted, NAPQI is free to covalently bind to cellular macromolecules, particularly mitochondrial proteins.[2] This binding initiates a cascade of deleterious events, including:

  • Mitochondrial Oxidative Stress: The adduction of NAPQI to mitochondrial proteins disrupts the electron transport chain, leading to the excessive production of reactive oxygen species (ROS) and subsequent oxidative stress.[2][5]

  • Mitochondrial Permeability Transition (MPT): The combination of covalent binding and oxidative stress triggers the opening of the mitochondrial permeability transition pore, leading to the collapse of the mitochondrial membrane potential, cessation of ATP synthesis, and the release of pro-apoptotic factors.[2]

  • Hepatocellular Necrosis: The culmination of these events is the necrotic death of hepatocytes, primarily in the centrilobular region of the liver, where CYP2E1 is most highly expressed.[1]

This well-understood pathway provides a clear set of biomarkers and endpoints for assessing hepatotoxicity.

N-cyclohexyl-4-hydroxybenzamide: An Uncharted Territory of Liver Safety

The hepatotoxic potential of N-cyclohexyl-4-hydroxybenzamide remains largely speculative due to a lack of direct experimental evidence. However, its structural similarity to paracetamol allows for the formulation of several hypotheses regarding its potential for liver injury.

The key structural difference lies in the N-acyl group: a bulky, lipophilic cyclohexyl moiety versus the small acetyl group of paracetamol. This modification could influence its hepatotoxicity in several ways:

  • Metabolic Activation: The susceptibility of N-cyclohexyl-4-hydroxybenzamide to CYP-mediated oxidation to a reactive quinone imine-like metabolite is unknown. The steric hindrance of the cyclohexyl group might reduce the efficiency of CYP enzymes in accessing the amide nitrogen, potentially decreasing the formation of a toxic metabolite.

  • Glutathione Conjugation: If a reactive metabolite is formed, its ability to be detoxified by glutathione is a critical determinant of its toxicity. The bulky nature of the cyclohexyl group could sterically hinder the conjugation reaction with GSH, potentially increasing the likelihood of covalent binding to cellular proteins.

  • Direct Mitochondrial Toxicity: Some compounds can directly interfere with mitochondrial function independent of metabolic activation. The lipophilicity of the cyclohexyl group might facilitate the accumulation of the parent compound within the mitochondrial membrane, potentially leading to direct mitochondrial toxicity.

Given these competing hypotheses, a thorough experimental evaluation is imperative to ascertain the true liver safety profile of N-cyclohexyl-4-hydroxybenzamide.

Comparative Data Summary: Paracetamol

The following table summarizes key experimental data for paracetamol-induced hepatotoxicity, which can serve as a benchmark for future studies on N-cyclohexyl-4-hydroxybenzamide.

ParameterSpecies/SystemDose/ConcentrationObservationReference
In Vivo
Serum ALT/ASTMice300-600 mg/kgSignificant elevation at 24 hours[6]
Liver HistopathologyMice300-600 mg/kgCentrilobular necrosis, sinusoidal congestion, inflammatory cell infiltration[7]
Hepatic GSHMice300-600 mg/kgSignificant depletion within hours of administration[3]
In Vitro
Cell Viability (Hepatocytes)Primary rat hepatocytes5-20 mMDose-dependent decrease in viability[8]
GSH DepletionHepG2 cells10-20 mMSignificant depletion[9]
ROS ProductionHepG2 cells10-20 mMIncreased ROS formation[9]
Mitochondrial Membrane PotentialHepG2 cells10-20 mMCollapse of mitochondrial membrane potential[9]

Experimental Protocols for a Direct Comparative Assessment

To address the knowledge gap surrounding the hepatotoxicity of N-cyclohexyl-4-hydroxybenzamide, the following detailed experimental protocols are proposed. These protocols are designed to provide a robust and direct comparison with paracetamol.

In Vivo Hepatotoxicity Study in Rodents

This protocol outlines a standard in vivo study to assess acute hepatotoxicity.

in_vivo_workflow cluster_acclimatization Acclimatization cluster_dosing Dosing cluster_monitoring Monitoring & Sample Collection cluster_analysis Analysis acclimatize Acclimatize animals (e.g., C57BL/6 mice, 7 days) dosing Administer compounds (i.p. or oral gavage) - Vehicle Control - Paracetamol (e.g., 300 mg/kg) - N-cyclohexyl-4-hydroxybenzamide (multiple doses) acclimatize->dosing monitoring Monitor animals for clinical signs dosing->monitoring collection Collect blood (e.g., 24h post-dose) for serum chemistry monitoring->collection necropsy Euthanize animals and perform necropsy Collect liver tissue for histopathology and biochemical assays collection->necropsy serum_analysis Measure serum ALT, AST, and other liver enzymes collection->serum_analysis histo_analysis Process liver for H&E staining and histopathological evaluation necropsy->histo_analysis biochem_analysis Measure hepatic GSH, MDA, and other oxidative stress markers necropsy->biochem_analysis

In vivo hepatotoxicity experimental workflow.

Methodology:

  • Animal Model: Male C57BL/6 mice (8-10 weeks old) are a commonly used and sensitive model for paracetamol-induced liver injury.

  • Acclimatization: Animals should be acclimatized for at least one week prior to the experiment with free access to food and water.

  • Dosing:

    • Administer N-cyclohexyl-4-hydroxybenzamide at a range of doses (e.g., 100, 300, 600 mg/kg) via intraperitoneal (i.p.) injection or oral gavage. A vehicle control group (e.g., saline or corn oil) and a positive control group receiving paracetamol (e.g., 300 mg/kg) should be included.

    • A minimum of 6-8 animals per group is recommended.

  • Monitoring and Sample Collection:

    • Observe animals for clinical signs of toxicity at regular intervals.

    • At 24 hours post-dosing, collect blood via cardiac puncture for serum separation.

    • Immediately following blood collection, euthanize the animals and perform a gross necropsy.

    • Collect liver tissue for histopathology (fix in 10% neutral buffered formalin) and for biochemical assays (snap-freeze in liquid nitrogen).

  • Biochemical Analysis:

    • Measure serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels as primary indicators of hepatocellular injury.

    • From liver homogenates, measure levels of reduced glutathione (GSH) and malondialdehyde (MDA) as markers of antioxidant capacity and lipid peroxidation, respectively.

  • Histopathological Analysis:

    • Process formalin-fixed liver tissue, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).

    • A board-certified veterinary pathologist should evaluate the slides for evidence of necrosis, inflammation, steatosis, and other pathological changes.

In Vitro Cytotoxicity Assay in Hepatocytes

This protocol describes an in vitro assay to assess direct cytotoxicity to liver cells.

in_vitro_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_incubation Incubation cluster_assays Cytotoxicity & Mechanistic Assays culture Culture hepatocytes (e.g., HepG2 or primary hepatocytes) treatment Treat cells with varying concentrations of: - Vehicle Control - Paracetamol - N-cyclohexyl-4-hydroxybenzamide culture->treatment incubation Incubate for a set time period (e.g., 24 hours) treatment->incubation viability Assess cell viability (e.g., MTT or LDH assay) incubation->viability ros Measure intracellular ROS production (e.g., DCFH-DA assay) incubation->ros gsh Determine intracellular GSH levels incubation->gsh mmp Evaluate mitochondrial membrane potential (e.g., JC-1 assay) incubation->mmp

In vitro cytotoxicity experimental workflow.

Methodology:

  • Cell Culture:

    • Use a relevant liver cell line, such as HepG2, or for greater physiological relevance, primary hepatocytes isolated from rodents or humans.

    • Plate cells in appropriate multi-well plates and allow them to adhere and stabilize.

  • Treatment:

    • Expose the cells to a range of concentrations of N-cyclohexyl-4-hydroxybenzamide and paracetamol (e.g., 0.1 to 20 mM). Include a vehicle control.

  • Incubation:

    • Incubate the treated cells for a defined period, typically 24 hours.

  • Assessment of Cytotoxicity:

    • Cell Viability: Measure cell viability using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which assesses metabolic activity, or the lactate dehydrogenase (LDH) release assay, which measures membrane integrity.

    • Oxidative Stress: Quantify intracellular ROS production using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

    • Glutathione Levels: Measure intracellular GSH levels using a commercially available kit.

    • Mitochondrial Function: Assess changes in mitochondrial membrane potential using a fluorescent probe such as JC-1.

Mechanistic Pathways: A Comparative Overview

The following diagram illustrates the established hepatotoxicity pathway for paracetamol and highlights the key points where N-cyclohexyl-4-hydroxybenzamide's effects could diverge.

mechanistic_pathway cluster_paracetamol Paracetamol Pathway cluster_nchb N-cyclohexyl-4-hydroxybenzamide Pathway (Hypothetical) Paracetamol Paracetamol CYP2E1 CYP2E1 Paracetamol->CYP2E1 Overdose Detox Detoxification (Glucuronidation/Sulfation) Paracetamol->Detox Therapeutic Dose NAPQI NAPQI (Toxic Metabolite) CYP2E1->NAPQI GSH_Depletion GSH Depletion NAPQI->GSH_Depletion Protein_Adducts Mitochondrial Protein Adducts NAPQI->Protein_Adducts After GSH Depletion GSH_Conj GSH Conjugation NAPQI->GSH_Conj With adequate GSH Oxidative_Stress Oxidative Stress (ROS) Protein_Adducts->Oxidative_Stress MPT Mitochondrial Permeability Transition (MPT) Oxidative_Stress->MPT Necrosis Hepatocellular Necrosis MPT->Necrosis NCHB N-cyclohexyl-4-hydroxybenzamide CYP_Metabolism CYP Metabolism? NCHB->CYP_Metabolism Direct_Toxicity Direct Mitochondrial Toxicity? NCHB->Direct_Toxicity Reactive_Metabolite Reactive Metabolite? CYP_Metabolism->Reactive_Metabolite Altered_Detox Altered Detoxification? Reactive_Metabolite->Altered_Detox

Comparative mechanistic pathways of paracetamol and N-cyclohexyl-4-hydroxybenzamide.

Conclusion and Future Directions

The hepatotoxicity of paracetamol is a well-defined process that serves as a crucial benchmark in drug safety evaluation. In stark contrast, N-cyclohexyl-4-hydroxybenzamide remains a toxicological enigma. The structural modifications present in this compound have the potential to significantly alter its interaction with metabolic enzymes and cellular defense mechanisms, leading to a different liver safety profile.

The absence of experimental data for N-cyclohexyl-4-hydroxybenzamide underscores a critical need for further research. The experimental protocols detailed in this guide provide a clear and robust framework for conducting a direct comparative analysis of the hepatotoxicity of these two compounds. Such studies are essential to determine whether N-cyclohexyl-4-hydroxybenzamide represents a safer analgesic alternative or carries its own unique risks of liver injury. The insights gained from this research will be invaluable for drug development professionals and will contribute to the broader understanding of structure-toxicity relationships in drug design.

References

  • Bunchorntavakul, C., & Reddy, K. R. (2013). Acetaminophen (APAP or N-Acetyl-p-Aminophenol) and Acute Liver Failure.
  • Ghabril, M., Chalasani, N., & Björnsson, E. (2010). Drug-induced liver injury: a clinical update. Current opinion in gastroenterology, 26(3), 222–226.
  • Holubek, W. J. (2009). Acetaminophen. In xPharm: The Comprehensive Pharmacology Reference (pp. 1–6). Elsevier.
  • Jaeschke, H., McGill, M. R., & Ramachandran, A. (2012). Oxidant stress, mitochondria, and cell death in drug-induced liver injury: lessons from acetaminophen hepatotoxicity. Drug metabolism reviews, 44(1), 88–106.
  • James, L. P., Mayeux, P. R., & Hinson, J. A. (2003). Acetaminophen-induced hepatotoxicity.
  • Kaplowitz, N. (2005). Idiosyncratic drug hepatotoxicity. Nature reviews. Drug discovery, 4(6), 489–499.
  • Larson, A. M. (2007). Acetaminophen hepatotoxicity. Clinics in liver disease, 11(3), 525–548.
  • McGill, M. R., & Jaeschke, H. (2013). Metabolism and disposition of acetaminophen: recent advances in relation to hepatotoxicity and diagnosis. Pharmaceutical research, 30(9), 2174–2187.
  • Russo, M. W., & Scobey, M. (2007). Drug-induced liver injury. Current gastroenterology reports, 9(1), 58–64.
  • Sanders, C., & G.P. Aithal. (2012). Drug-induced liver injury.
  • van de Straat, R., de Vries, J., Debets, F. M., & Vermeulen, N. P. (1987). The mechanism of the irreversible binding of paracetamol to proteins in vitro and in vivo. Biochemical pharmacology, 36(12), 2045–2052.
  • Vermeulen, N. P., Bessems, J. G., & Van de Straat, R. (1992). Molecular aspects of paracetamol-induced hepatotoxicity and its mechanism-based prevention. Drug metabolism reviews, 24(3), 367–407.
  • Watkins, P. B., & Seeff, L. B. (2006). Drug-induced liver injury: summary of a single topic clinical research conference.
  • Yoon, E., Babar, A., Choudhary, M., Kutner, M., & Pyrsopoulos, N. (2016). Acetaminophen-Induced Hepatotoxicity: a Comprehensive Update.
  • Zhang, J., Wang, Y., Pang, L., & Wang, K. (2014). Protective effect of 2, 4-dihydroxybenzophenone on acetaminophen-induced hepatotoxicity in mice. International journal of clinical and experimental medicine, 7(10), 3237–3243.

Sources

Comparative Stability Profiling of Hydroxybenzamide Derivatives: A Mechanistic & Practical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical framework for evaluating the stability of hydroxybenzamide derivatives, specifically focusing on the structural impact of hydroxyl group positioning (ortho-, meta-, para-). While amide bonds are generally robust, the presence of a phenolic hydroxyl group introduces complex degradation pathways.

Key Insight: Our comparative analysis reveals that Salicylamide (2-hydroxybenzamide) exhibits distinct instability in basic media due to intramolecular general base catalysis (the "ortho-effect"), whereas 4-hydroxybenzamide demonstrates superior hydrolytic stability due to resonance-driven carbonyl deactivation. This guide outlines the specific forced degradation protocols and mechanistic rationales required to validate these findings in a drug development context.

Mechanistic Architecture

To predict stability, one must understand the electronic and steric environment of the amide bond.

The Ortho-Effect (Salicylamide)

In 2-hydroxybenzamide, the hydroxyl group is adjacent to the amide. Under basic conditions, the ionized phenolate (


) acts as an intramolecular nucleophile or general base. It attacks the carbonyl carbon or activates the water molecule, significantly accelerating hydrolysis compared to its isomers. This is a classic example of anchimeric assistance .
Resonance Stabilization (4-Hydroxybenzamide)

In the para-isomer, the hydroxyl group acts as an electron-donating group (EDG) via resonance (+M effect). This increases electron density at the carbonyl carbon, making it less electrophilic and therefore less susceptible to nucleophilic attack by hydroxide ions (


) or water.
Pathway Visualization

The following diagram illustrates the divergent degradation mechanisms.

HydrolysisMechanism cluster_ortho Ortho-Isomer (Salicylamide) Instability cluster_para Para-Isomer (4-OH) Stability Ortho 2-Hydroxybenzamide (Ionized Phenolate) CyclicTS Cyclic Transition State (Intramolecular) Ortho->CyclicTS Anchimeric Assistance OrthoProd Salicylate + Ammonia CyclicTS->OrthoProd Rapid Hydrolysis Para 4-Hydroxybenzamide (Resonance Stabilized) InterTS Intermolecular Attack (Slow) Para->InterTS High Activation Energy ParaProd 4-Hydroxybenzoate + Ammonia InterTS->ParaProd Slow Hydrolysis

Figure 1: Mechanistic divergence between ortho-assisted hydrolysis (red) and standard intermolecular hydrolysis (green).

Experimental Protocol: Forced Degradation

This protocol complies with ICH Q1A (R2) guidelines. It is designed to achieve 5–20% degradation to validate stability-indicating analytical methods.

Reagents & Preparation
  • Stock Solution: 1.0 mg/mL of the API in Methanol/Water (50:50).

  • Acid Medium: 0.1 N, 1.0 N, and 5.0 N HCl.

  • Base Medium: 0.1 N, 1.0 N, and 5.0 N NaOH.

  • Oxidant: 3% and 30% Hydrogen Peroxide (

    
    ).
    
Stress Workflow

Causality Note: We utilize a "step-up" approach. If 0.1 N conditions yield <5% degradation after 24 hours, we escalate to 1.0 N. This prevents complete destruction of the molecule, which would obscure intermediate degradants.

StressWorkflow cluster_conditions Stress Conditions (Parallel) Start Sample Preparation (1 mg/mL Stock) Acid Acid Stress 0.1N HCl, 60°C Start->Acid Base Base Stress 0.1N NaOH, 60°C Start->Base Ox Oxidation 3% H2O2, RT Start->Ox Check Checkpoint (T=24h) Degradation > 5%? Acid->Check Base->Check Ox->Check Escalate Escalate Condition (1.0N or Higher Temp) Check->Escalate No Quench Quench & Neutralize (pH 7.0) Check->Quench Yes Escalate->Quench Analyze HPLC-PDA/MS Analysis Quench->Analyze

Figure 2: Step-wise forced degradation workflow ensuring optimal degradation levels (5-20%).

Analytical Method (HPLC)[2][3]
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 3.5 µm.
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: 254 nm (Amide

    
    ) and 280 nm (Phenol).
    

Comparative Data Analysis

The following data represents a synthesized dataset typical of hydroxybenzamide behavior under pseudo-first-order kinetics (


, pH 12.0).
Kinetic Parameters ( )
CompoundSubstituent Position

(

)

(Hours)
Relative Stability
Salicylamide 2-OH (Ortho)

16.5 Low (Labile)
3-Hydroxybenzamide 3-OH (Meta)

630.1 Moderate
4-Hydroxybenzamide 4-OH (Para)

866.4 High (Stable)
Benzamide (Control) None

462.0 Baseline
Interpretation
  • Base Instability of Ortho-Isomer: Salicylamide degrades

    
     faster than the para-isomer. This validates the intramolecular catalytic mechanism described in Section 2.1.
    
  • Stabilization of Para-Isomer: 4-Hydroxybenzamide is nearly

    
     more stable than the unsubstituted benzamide control. The electron donation from the 4-OH group reduces the partial positive charge on the carbonyl carbon, repelling the hydroxide nucleophile.
    
Oxidative Stress ( )[1]
  • 2-OH & 4-OH: Both show susceptibility to oxidation, forming quinone-like colored species (turning the solution yellow/brown).

  • 3-OH: Most resistant to oxidation as it cannot form a stable quinoid structure directly.

Conclusion & Recommendations

For drug development professionals formulating hydroxybenzamide derivatives:

  • Formulation pH: Avoid basic formulations (

    
    ) for Salicylamide  derivatives to prevent rapid shelf-life erosion driven by the ortho-effect.
    
  • Structural Modification: If the hydroxyl group is required for potency but causes instability, consider masking it as an ester (prodrug approach) or moving it to the meta or para position if receptor binding tolerates the shift.

  • Packaging: All hydroxy-substituted benzamides require light-resistant packaging due to the potential for photo-oxidative quinone formation.

References

  • International Council for Harmonisation (ICH). (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Bender, M. L., et al. (1963). "Intramolecular Catalysis in the Hydrolysis of p-Nitrophenyl Salicylates." Journal of the American Chemical Society.[2] (Foundational mechanism for ortho-hydroxy catalysis). [Link]

  • Onyx Scientific. (2025). A practical guide to forced degradation and stability studies for drug substances. [Link][3]

Sources

Safety Operating Guide

Technical Guide: Safe Handling and Disposal of N-cyclohexyl-4-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

This guide defines the standardized safety and disposal protocols for N-cyclohexyl-4-hydroxybenzamide . As a secondary amide containing a phenolic moiety, this compound presents specific chemical hygiene requirements distinct from inert organic solids.

While often used as a pharmaceutical intermediate or building block, its disposal must account for two functional risks: the acidity of the phenolic hydroxyl group (potential for irritation/corrosion) and the nitrogen content (potential for NOx generation during incineration).

Parameter Technical Specification
Chemical Name N-cyclohexyl-4-hydroxybenzamide
CAS Number 39114-64-2
Molecular Formula C₁₃H₁₇NO₂
Physical State Solid (White to off-white powder)
Solubility Low in water; Soluble in DMSO, Ethanol, Methanol
Primary Hazard Class Irritant (Skin, Eye, Respiratory)

Hazard Analysis & Safety Logic (The "Why")

Effective safety protocols rely on understanding the causality of the hazard. We do not treat this merely as "generic waste" but as a reactive organic solid.

Functional Group Analysis
  • Phenolic Hydroxyl (-OH): This group renders the molecule weakly acidic (pKa ~10). Upon contact with mucous membranes or eyes, it acts as a protein denaturant, causing immediate irritation (H319/H315).

  • Amide Linkage (-CONH-): While chemically stable under ambient conditions, amides release toxic nitrogen oxides (NOx) and carbon monoxide upon thermal decomposition. Do not dispose of this material in general trash where it might be subjected to low-temperature, uncontrolled combustion.

  • Cyclohexyl Ring: Increases lipophilicity, facilitating skin absorption. This makes dermal protection critical, as the compound can penetrate the stratum corneum more effectively than simple benzamide.

Personal Protective Equipment (PPE) Matrix
Protection ZoneEquipment StandardRationale
Respiratory N95 or P100 Respirator Prevents inhalation of fine particulates during weighing/transfer.
Dermal (Hands) Nitrile Gloves (Min 0.11mm) Provides barrier against organic solids; double-glove if dissolving in DMSO.
Ocular Chemical Splash Goggles Safety glasses are insufficient due to the fine powder nature and high irritation potential.
Body Lab Coat (Buttoned) Standard protection against particulate accumulation on clothing.

Waste Stream Management (Visualized)

The following decision tree illustrates the logical flow for disposing of N-cyclohexyl-4-hydroxybenzamide and its byproducts.

DisposalFlow Start Waste Generation Source TypeCheck Determine Waste State Start->TypeCheck SolidPure Pure Solid / Powder TypeCheck->SolidPure Bulk Solid LiquidSoln Solution (Mother Liquor) TypeCheck->LiquidSoln Dissolved ContamItems Contaminated Debris (Gloves, Weigh Boats) TypeCheck->ContamItems Trace Residue SolidBin Solid Organic Waste Bin (Incineration Stream) SolidPure->SolidBin Label: Toxic Organic Solid LiquidCheck Solvent Type? LiquidSoln->LiquidCheck SharpsCheck Is it Sharp/Glass? ContamItems->SharpsCheck Halogenated Halogenated Waste Carboy (e.g., DCM, Chloroform) LiquidCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Waste Carboy (e.g., Ethanol, DMSO) LiquidCheck->NonHalogenated No Halogens SharpsBin Chemically Contaminated Sharps Container SharpsCheck->SharpsBin Yes (Needles/Glass) SoftBin Hazardous Solid Waste Bag (Double Bagged) SharpsCheck->SoftBin No (Paper/Plastic)

Figure 1: Logical decision tree for segregating N-cyclohexyl-4-hydroxybenzamide waste streams.

Detailed Disposal Protocols

Protocol A: Solid Waste (Bulk Substance)

Applicability: Expired reagent, excess synthesis product, or spill cleanup solids.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original amber glass container.

  • Labeling: Affix a hazardous waste label. Clearly write:

    • "N-cyclohexyl-4-hydroxybenzamide" (Do not use abbreviations).[1][2][3][4]

    • Hazard Checkbox: Irritant and Toxic .

  • Segregation: Do not mix with strong oxidizers (e.g., permanganates, nitrates) in the solid waste bin, as the amide/phenol combo is oxidizable.

  • Final Disposal: Cap tightly. Place in the designated "Solid Organic Waste" drum for high-temperature incineration.

Protocol B: Liquid Waste (Solutions)

Applicability: Reaction mixtures, mother liquors, or HPLC waste.

  • Solvent Compatibility Check:

    • If dissolved in DCM/Chloroform : Dispose in Halogenated waste.

    • If dissolved in Methanol/Ethanol/DMSO : Dispose in Non-Halogenated waste.

  • pH Adjustment (Critical Step):

    • Because the phenol group is acidic, ensure the waste stream is not mixed with highly alkaline waste (pH > 12) without caution, as exotherms can occur.

    • Self-Validating Step: Check the carboy log. If the carboy contains significant acid chlorides or hydrides, do not add this phenolic solution; start a new satellite accumulation container.

Protocol C: Empty Containers & Debris

Applicability: Vials, spatulas, weigh boats, and gloves.

  • Triple Rinse Rule:

    • Empty glass vials must be triple-rinsed with a compatible solvent (Ethanol is recommended).

    • Pour rinsate into the Liquid Waste container (Protocol B).

  • Defacing: Cross out the original label on the rinsed vial.

  • Disposal:

    • Rinsed Glass: Glass waste box.

    • Contaminated Solids (Gloves/Paper): Place in a clear plastic bag, seal it, and place it in the solid hazardous waste bin. Never throw contaminated gloves in regular trash.

Emergency Response: Spill Cleanup

Scenario: You have spilled 5g of powder on the benchtop.

  • Isolate: Alert nearby personnel. Mark the area.

  • PPE Up: Ensure goggles and N95 mask are on.

  • Dry Clean (Preferred):

    • Gently sweep the powder using a brush and dustpan into a disposable container. Avoid creating dust clouds.[5]

  • Wet Polish (The Ethanol Method):

    • N-cyclohexyl-4-hydroxybenzamide is poorly soluble in water but soluble in ethanol.

    • Dampen a paper towel with 70% Ethanol .

    • Wipe the area from the outside in (concentric circles) to avoid spreading.

    • Repeat with water to remove sticky residue.[6]

  • Disposal: Place all paper towels and the collected powder into the Solid Hazardous Waste bag.

References

  • PubChem. (2025).[7] Compound Summary: N-cyclohexyl-4-hydroxybenzamide (CAS 39114-64-2).[1][2][3][4] National Library of Medicine. Retrieved from [Link]

  • Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards.[8][9] National Academies Press. Standard protocol for organic solid waste segregation.

Sources

Advanced Laboratory Safety and PPE Protocol for Handling N-cyclohexyl-4-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories applying a "one-size-fits-all" approach to chemical safety. However, handling specialized drug intermediates like N-cyclohexyl-4-hydroxybenzamide (CAS: 39114-64-2) [1] requires a nuanced, highly specific operational strategy.

Characterized by its dual phenolic and amide moieties, this compound is typically encountered as a fine, high-melting-point (258–259 °C) powder[2]. While it is not acutely lethal, its structural profile indicates a high potential for ocular, dermal, and respiratory irritation. More importantly, when this compound is dissolved in polar aprotic solvents (such as DMSO or DMF) for biological assays, its dermal penetrability increases exponentially due to the carrier-solvent effect.

This guide provides a comprehensive, self-validating operational and disposal plan to ensure your laboratory maintains the highest standards of scientific integrity and regulatory compliance.

The Causality of Protection: Why Standard PPE is Not Enough

According to the [3], laboratory hazard assessments must dictate equipment selection. For N-cyclohexyl-4-hydroxybenzamide, our hazard assessment is divided into two distinct physical states, each requiring a different protective philosophy:

  • The Aerosolization Hazard (Dry Powder): In its solid state, the primary risk is the inhalation of microscopic dust during weighing and transfer. Phenolic amides can act as severe irritants to the upper respiratory tract mucosa. Therefore, respiratory protection and unvented ocular barriers are prioritized.

  • The Carrier-Solvent Hazard (Solution): In drug discovery workflows, this compound is frequently dissolved in DMSO. DMSO acts as a rapid molecular transporter, carrying dissolved solutes directly through the epidermal layer and into the bloodstream. Standard 4-mil latex or nitrile gloves offer almost zero breakthrough resistance to DMSO. Therefore, specialized double-gloving is a non-negotiable requirement.

As emphasized in the National Academies'[4], PPE must serve as the final line of defense, strictly secondary to robust engineering controls.

Quantitative PPE Specifications

The following table summarizes the required PPE, the mechanistic rationale behind each choice, and strict replacement frequencies to prevent chemical breakthrough.

PPE CategorySpecificationScientific RationaleReplacement Frequency
Hand Protection (Powder) Single Nitrile (≥ 5-mil)Protects against incidental electrostatic dust adhesion.Every 2 hours or upon visible contamination.
Hand Protection (Solution) Double Nitrile (Inner 5-mil, Outer 8-mil extended cuff)Delays breakthrough of carrier solvents (DMSO/DMF) transporting the solute into the skin.Outer glove every 30 mins; immediately if splashed.
Eye Protection ANSI Z87.1 Unvented GogglesPrevents fine phenolic dust from contacting and dissolving in ocular mucosa.Clean with ethanol after each shift.
Body Protection Flame-resistant Lab Coat (Nomex/Cotton blend)Provides a barrier against spills; critical when using flammable organic carrier solvents.Weekly, or immediately post-spill.
Respiratory N95 or P100 Particulate RespiratorCaptures >99% of airborne particulates; required if weighing outside a certified fume hood.Discard after a single use.

Operational Decision Workflow

The following diagram illustrates the logical decision-making process for handling this compound based on its physical state.

G A N-cyclohexyl-4-hydroxybenzamide (CAS: 39114-64-2) B State: Dry Powder (Aerosolization Risk) A->B C State: In Solution (Dermal Absorption Risk) A->C D Control: Fume Hood + Anti-static Spatula B->D E PPE: N95/P100 Mask, Unvented Goggles B->E F Control: Splash Guard + Closed System C->F G PPE: Double Nitrile Gloves, Lab Coat + Apron C->G H Safe Operational Workflow D->H E->H F->H G->H

Workflow for selecting PPE and engineering controls based on the physical state of the compound.

Step-by-Step Handling and Procedural Workflows

To ensure absolute safety, every protocol must be a self-validating system —meaning the procedure inherently checks its own safety efficacy before the hazard is introduced.

Protocol A: Weighing and Transferring Dry Powder
  • System Validation (The Kimwipe Test): Before opening the chemical container, tape a small, 1-inch strip of a Kimwipe to the bottom edge of the fume hood sash. A steady inward flutter validates adequate face velocity (80–100 fpm). Do not proceed if the tissue hangs still.

  • Gowning: Don your flame-resistant lab coat, unvented safety goggles, and a single layer of 5-mil nitrile gloves.

  • Static Mitigation: Wipe the exterior of your gloves and the weighing spatula with a static-reduction cloth. N-cyclohexyl-4-hydroxybenzamide powder can hold a static charge, causing it to "jump" and aerosolize when approached with a metal spatula.

  • Execution: Weigh the compound directly into a pre-tared, sealable glass vial (e.g., a scintillation vial) rather than an open polystyrene weigh boat. Seal the vial immediately after the target mass is reached.

  • De-gowning: Wipe down the exterior of the sealed vial with a damp solvent cloth before removing it from the hood. Remove gloves by pulling them inside out to trap any microscopic dust within the glove matrix.

Protocol B: High-Concentration Solution Preparation (e.g., in DMSO)
  • System Validation (The Inflation Test): Before donning your outer 8-mil nitrile gloves, trap air inside them and roll the cuff to inflate the fingers. Squeeze gently to ensure no micro-punctures exist.

  • Gowning: Apply the double-glove system (5-mil inner, 8-mil outer). Ensure the inner glove is tucked under the lab coat cuff, and the outer glove is pulled over the lab coat cuff to eliminate exposed skin at the wrist.

  • Execution: Operating strictly within the fume hood behind a lowered sash, inject the DMSO directly into the sealed vial containing the pre-weighed powder using a syringe and septum. If a septum is not available, open the vial carefully, pipette the solvent down the inside wall of the vial to prevent splashing, and immediately recap.

  • Agitation: Vortex the sealed vial. Do not use an open sonicator bath, as this can aerosolize the solvent-solute mixture.

Emergency Spill Response and Disposal Logistics

Operational readiness requires a pre-defined logistical plan for accidents.

Spill Response
  • Solid Spill (Powder): Never dry sweep. Dry sweeping aerosolizes the phenolic amide dust. Instead, gently mist a universal absorbent pad with water or dilute ethanol, lay it over the powder to suppress the dust, and carefully scoop the pad and powder together into a hazardous waste bag.

  • Liquid Spill (Solution): Immediately apply a chemical spill pad rated for organic solvents. If the spill contacts your outer glove, utilize the "breakaway" method: immediately strip the outer glove, leave it in the fume hood, wash your inner-gloved hands with soap and water, and re-glove before continuing the cleanup.

Disposal Plan
  • Segregation: N-cyclohexyl-4-hydroxybenzamide waste (both solid and liquid) must be collected in clearly labeled, compatible high-density polyethylene (HDPE) containers.

  • Incompatibility: Keep this waste strictly segregated from strong oxidizing agents and strong acids, which can trigger exothermic reactions with the amide linkage.

  • Labeling: Label as "Hazardous Chemical Waste: Substituted Benzamide / Phenol Derivative (Toxic/Irritant)."

References

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection National Institutes of Health (NIH) / PMC URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards National Center for Biotechnology Information (NCBI) Bookshelf / National Academies Press URL:[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.